molecular formula C9H8N2O7 B114567 N,N'-Disuccinimidyl carbonate CAS No. 74124-79-1

N,N'-Disuccinimidyl carbonate

Número de catálogo: B114567
Número CAS: 74124-79-1
Peso molecular: 256.17 g/mol
Clave InChI: PFYXSUNOLOJMDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N′ -Disuccinimidyl carbonate is used for the HPLC determination of amino compounds.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYXSUNOLOJMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10225080
Record name Di(succinimido) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74124-79-1
Record name Disuccinimidyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74124-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di(succinimido) carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di(succinimido) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10225080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(succinimido) carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N,N'-Disuccinimidyl Carbonate: A Core Reagent in Modern Biochemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient homobifunctional crosslinking agent that has become an indispensable tool in the field of biochemistry. Its utility stems from its ability to activate carboxyl and hydroxyl groups, facilitating the formation of stable amide and carbamate (B1207046) bonds. This technical guide provides a comprehensive overview of the core applications of DSC, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors. DSC serves as a safer and more stable alternative to hazardous reagents like phosgene, making it a preferred choice in a wide range of bioconjugation techniques.[1]

Core Applications in Biochemistry

DSC's reactivity is centered around the two N-hydroxysuccinimide (NHS) esters linked to a central carbonate group. The NHS moieties are excellent leaving groups, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity profile makes DSC a valuable reagent for several key applications:

  • Activation of Carboxylic Acids to Form NHS Esters: DSC reacts with carboxylic acids to produce stable, amine-reactive NHS esters. These activated esters are widely used for labeling proteins, peptides, and other biomolecules containing primary amines.[2] The reaction proceeds under mild conditions, and the byproducts, N-hydroxysuccinimide (NHS) and carbon dioxide, are easily removed.

  • Synthesis of Carbamates: DSC provides a robust method for the synthesis of carbamates by reacting with alcohols to form an active succinimidyl carbonate intermediate, which then readily reacts with primary and secondary amines.[2] This application is particularly valuable in the synthesis of prodrugs, linkers for antibody-drug conjugates (ADCs), and for the modification of biomolecules.

  • Peptide Synthesis: In peptide synthesis, DSC is employed as a coupling reagent to form peptide bonds. Its use minimizes the risk of racemization, a critical factor in maintaining the biological activity of the synthesized peptides.[3]

  • Bioconjugation and Crosslinking: As a homobifunctional crosslinker, DSC can be used to link two molecules containing primary amines or hydroxyl groups. This is instrumental in creating antibody-drug conjugates, immobilizing proteins on surfaces, and preparing bioconjugates for diagnostic and therapeutic applications.

  • Surface Functionalization: DSC is utilized to modify the surfaces of various materials, such as silica (B1680970) nanoparticles and polymers, to introduce reactive groups for the covalent attachment of biomolecules. This is a key step in the development of biosensors, targeted drug delivery systems, and biocompatible materials.

Quantitative Data Presentation

The efficiency of DSC in various applications can be influenced by factors such as solvent, temperature, and reaction time. The following tables provide a summary of quantitative data for key reactions involving DSC and a comparison with other common coupling reagents.

Table 1: Solubility of this compound in Common Organic Solvents [1]

SolventSolubility (mg/mL)
Dichloromethane2
Acetone14
Acetonitrile34
Tetrahydrofuran3
Ethyl Acetate4
Isopropyl Alcohol2
Dimethylformamide (DMF)88
Dimethyl Sulfoxide (DMSO)>250

Table 2: Reaction Conditions and Yields for Carbamate Synthesis using DSC [2]

Alcohol SubstrateAmine SubstrateSolventReaction Time (h)Yield (%)
1,2-O-Isopropylidene-D-xylofuranose4-MethoxyanilineAcetonitrile/CH₂Cl₂4 (activation), 3 (coupling)86
1,2-O-Isopropylidene-D-xylofuranoseL-EphedrineAcetonitrile/CH₂Cl₂4 (activation), 3 (coupling)83
CyclohexanolBenzylamineAcetonitrile/CH₂Cl₂N/A78
1-Adamantane MethanolPiperidineAcetonitrile/CH₂Cl₂N/A89

Table 3: Comparative Yields of NHS Ester Synthesis

Coupling ReagentSubstrateSolventReported Yield (%)Reference
DSC BiotinDMFGood (used without purification)[4]
EDC /NHSProtected Folic AcidDMSO94[5]
DCC /NHSCarboxyfluorescein DiacetateDichloromethane60 (isomer mixture)[6]

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted as a general guide.

Mandatory Visualization

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms of DSC and its application in complex biochemical workflows.

DSC_Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step DSC N,N'-Disuccinimidyl Carbonate (DSC) Activated_Intermediate Activated Intermediate (Succinimidyl Carbonate/Carbamate) DSC->Activated_Intermediate + Nucleophile Nucleophile Nucleophile (R-XH, where X = O or NHR') Nucleophile->Activated_Intermediate NHS_leaving N-Hydroxysuccinimide (NHS) Activated_Intermediate->NHS_leaving - NHS Final_Product Final Product (Carbamate/Urea) Activated_Intermediate->Final_Product + Amine Amine Primary Amine (R'-NH₂) Amine->Final_Product NHS_leaving2 N-Hydroxysuccinimide (NHS) Final_Product->NHS_leaving2 - NHS

Caption: General reaction mechanism of this compound (DSC).

Protein_Labeling_Workflow start Start step1 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->step1 step3 3. Mix Protein and Activated Label step1->step3 step2 2. Prepare DSC-activated Label Solution (e.g., in DMSO or DMF) step2->step3 step4 4. Incubate (Room temperature, 1-2 hours) step3->step4 step5 5. Quench Reaction (e.g., with Tris or glycine) step4->step5 step6 6. Purify Labeled Protein (e.g., Size-Exclusion Chromatography) step5->step6 step7 7. Characterize Conjugate (Spectrophotometry, Mass Spectrometry) step6->step7 end End step7->end

Caption: Experimental workflow for protein labeling using a DSC-activated molecule.

ADC_Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_drug_conjugation Drug Conjugation cluster_antibody_conjugation Antibody Conjugation cluster_purification_characterization Purification & Characterization Linker_Alcohol Linker with Hydroxyl Group Activated_Linker DSC-Activated Linker Linker_Alcohol->Activated_Linker DSC N,N'-Disuccinimidyl Carbonate (DSC) DSC->Activated_Linker Linker_Drug Linker-Drug Conjugate Activated_Linker->Linker_Drug Drug_Amine Drug with Amine Group Drug_Amine->Linker_Drug ADC Antibody-Drug Conjugate (ADC) Linker_Drug->ADC Antibody Monoclonal Antibody (mAb) Antibody->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., MS, HPLC, DAR determination) Purification->Characterization

References

An In-depth Technical Guide to the Reaction of N,N'-Disuccinimidyl Carbonate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient reagent for the derivatization of primary amines, finding extensive application in bioconjugation, peptide synthesis, and drug development. Its reactivity towards primary amines primarily yields stable carbamate (B1207046) or urea (B33335) linkages, depending on the reaction pathway. This guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and quantitative data associated with the use of DSC in coupling reactions with primary amines. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively utilize DSC in their synthetic strategies.

Core Reaction Mechanisms

The reaction of this compound with primary amines can proceed through two principal pathways, largely dictated by the presence or absence of a hydroxyl-containing co-reactant. Both mechanisms leverage the high reactivity of the carbonyl carbons in DSC, which is facilitated by the excellent leaving group ability of N-hydroxysuccinimide (NHS).

Formation of Carbamates via an Activated Succinimidyl Carbonate Intermediate

In the presence of a hydroxyl-containing molecule (e.g., an alcohol or a hydroxyl-terminated linker), DSC first acts as an activating agent to form a reactive succinimidyl carbonate intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine to yield a stable carbamate linkage. This two-step, one-pot synthesis is a cornerstone of bioconjugation and linker chemistry.

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, which acts as a proton scavenger, neutralizing the acidic byproducts and enhancing the nucleophilicity of the reacting species.[1]

G DSC This compound (DSC) Intermediate Activated Succinimidyl Carbonate Intermediate DSC->Intermediate + R'-OH, Base Alcohol R'-OH (Hydroxyl-containing molecule) Alcohol->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Carbamate Carbamate Product (R-NH-CO-OR') Intermediate->Carbamate + R-NH₂ NHS_byproduct1 N-Hydroxysuccinimide (NHS) Intermediate->NHS_byproduct1 Byproduct ProtonatedBase Protonated Base Intermediate->ProtonatedBase Byproduct PrimaryAmine R-NH₂ (Primary Amine) PrimaryAmine->Carbamate NHS_byproduct2 N-Hydroxysuccinimide (NHS) Carbamate->NHS_byproduct2

Carbamate formation pathway using DSC.

The detailed mechanism involves the initial activation of the alcohol by DSC, followed by the nucleophilic attack of the primary amine on the activated carbonate.

G Start Alcohol (R'-OH) + DSC Step1 Nucleophilic attack of alcohol on DSC Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Collapse of intermediate, loss of NHS Intermediate1->Step2 ActivatedCarbonate Activated Succinimidyl Carbonate Step2->ActivatedCarbonate Step3 Nucleophilic attack of primary amine (R-NH₂) on activated carbonate ActivatedCarbonate->Step3 Intermediate2 Tetrahedral Intermediate Step3->Intermediate2 Step4 Collapse of intermediate, loss of NHS Intermediate2->Step4 Product Carbamate Product + NHS Step4->Product

Mechanism of carbamate formation.
Formation of Ureas via a Succinimidyl Carbamate Intermediate

In the absence of a hydroxyl co-reactant, primary amines can directly react with DSC to form urea derivatives. This reaction proceeds through an initial nucleophilic attack of the amine on one of the carbonyl carbons of DSC to form a succinimidyl carbamate intermediate. This intermediate is then attacked by a second equivalent of the primary amine (or a different amine) to yield the final urea product, releasing N-hydroxysuccinimide.

G DSC This compound (DSC) Intermediate Succinimidyl Carbamate Intermediate DSC->Intermediate + R-NH₂ PrimaryAmine1 R-NH₂ (1st equivalent) PrimaryAmine1->Intermediate Urea Urea Product (R-NH-CO-NH-R') Intermediate->Urea + R'-NH₂ NHS_byproduct1 N-Hydroxysuccinimide (NHS) Intermediate->NHS_byproduct1 Byproduct PrimaryAmine2 R'-NH₂ (2nd equivalent) PrimaryAmine2->Urea NHS_byproduct2 N-Hydroxysuccinimide (NHS) Urea->NHS_byproduct2

Urea formation pathway using DSC.

The detailed mechanism for urea formation is as follows:

G Start Primary Amine (R-NH₂) + DSC Step1 Nucleophilic attack of amine on DSC Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Collapse of intermediate, loss of NHS Intermediate1->Step2 SuccinimidylCarbamate Succinimidyl Carbamate Intermediate Step2->SuccinimidylCarbamate Step3 Nucleophilic attack of second amine (R'-NH₂) on intermediate SuccinimidylCarbamate->Step3 Intermediate2 Tetrahedral Intermediate Step3->Intermediate2 Step4 Collapse of intermediate, loss of NHS Intermediate2->Step4 Product Urea Product + NHS Step4->Product

Mechanism of urea formation.

Quantitative Data

Table 1: Solubility of this compound (DSC)

SolventSolubility (mg/mL)
Dimethyl sulfoxide (B87167) (DMSO)>250
N,N-Dimethylformamide (DMF)88
Acetonitrile34
Acetone14
Ethyl acetate4
Tetrahydrofuran (THF)3
Dichloromethane (DCM)2
Isopropyl alcohol2

Table 2: Typical Reaction Conditions and Yields for Carbamate Formation

Primary AmineAlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Amine 4 (structure not specified)Protected xylofuranoseTriethylamineMethylene chloride23386[2]
L-ephedrineProtected xylofuranose-Methylene chloride--83[2]
Various primary and hindered secondary aminesVarious primary and hindered secondary alcoholsTriethylamineAcetonitrile/Methylene chloride234-1265-89[2]

Experimental Protocols

The following are generalized experimental protocols for the formation of carbamates and ureas using DSC. Researchers should optimize these protocols based on the specific reactivity and solubility of their substrates.

General Protocol for Carbamate Synthesis

This protocol describes the two-step, one-pot synthesis of a carbamate from an alcohol and a primary amine using DSC.

G Start Dissolve alcohol and base in anhydrous solvent Step1 Add DSC and stir at room temperature Start->Step1 Step2 Monitor reaction for formation of activated carbonate (TLC/LC-MS) Step1->Step2 Step3 Add primary amine to the reaction mixture Step2->Step3 Step4 Stir until completion (TLC/LC-MS) Step3->Step4 Workup Aqueous workup (e.g., NaHCO₃ wash) Step4->Workup Purification Purification (e.g., column chromatography) Workup->Purification Product Isolated Carbamate Product Purification->Product

Experimental workflow for carbamate synthesis.

Materials:

  • Alcohol (1.0 eq)

  • This compound (DSC) (1.1 - 1.5 eq)

  • Primary amine (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine) (2.0 - 3.0 eq)

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) and base (e.g., triethylamine, 3.0 eq) in an anhydrous solvent (e.g., acetonitrile) at room temperature, add DSC (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor the formation of the activated succinimidyl carbonate intermediate by a suitable analytical method (e.g., TLC or LC-MS). This step typically takes 1-4 hours.

  • Once the formation of the intermediate is complete, add the primary amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction for the formation of the carbamate product.

  • Upon completion, the reaction mixture is typically subjected to an aqueous workup. For example, dilute with an organic solvent and wash with aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired carbamate.

General Protocol for Urea Synthesis

This protocol outlines the direct reaction of a primary amine with DSC to form a symmetrical or unsymmetrical urea.

Materials:

  • Primary amine (2.0 eq for symmetrical urea; 1.0 eq of each amine for unsymmetrical urea)

  • This compound (DSC) (1.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, THF, DCM)

  • Base (e.g., triethylamine, pyridine) (optional, but can be beneficial)

Procedure:

  • Dissolve the primary amine (1.0 eq) in an anhydrous solvent.

  • Add DSC (1.0 eq) to the solution and stir at room temperature. The use of a base is optional but can help to drive the reaction to completion.

  • Monitor the formation of the succinimidyl carbamate intermediate.

  • Add the second equivalent of the primary amine (for symmetrical ureas) or the second primary amine (for unsymmetrical ureas).

  • Continue stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in the carbamate synthesis protocol.

Conclusion

This compound is a powerful and versatile reagent for the efficient coupling of primary amines to form stable carbamate and urea linkages. The choice between these two functional groups can be controlled by the inclusion or exclusion of a hydroxyl-containing co-reactant. The reactions are typically high-yielding and proceed under mild conditions, making DSC an invaluable tool in the fields of drug development, bioconjugation, and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement DSC-mediated amine coupling reactions in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

An In-Depth Technical Guide to N,N'-Disuccinimidyl Carbonate (DSC) Amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely employed in bioconjugation, peptide synthesis, and drug delivery systems. Its utility lies in its ability to activate carboxyl groups and alcohols, facilitating the formation of stable amide and carbamate (B1207046) bonds with primary amines, respectively. This guide provides a comprehensive overview of the principles of DSC-mediated amine coupling, including its mechanism of action, reaction kinetics, and practical applications, with a focus on antibody-drug conjugates (ADCs).

Core Principle and Mechanism of Action

The fundamental principle of DSC amine coupling involves a two-step process. Initially, DSC reacts with a nucleophile, typically a carboxylic acid or an alcohol, to form a highly reactive N-hydroxysuccinimidyl (NHS) active ester or a succinimidyl carbonate intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide or carbamate linkage, with the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

The reaction with a carboxylic acid proceeds as follows:

  • Activation: The carboxylic acid attacks the carbonyl carbon of DSC, leading to the displacement of one NHS group and the formation of an NHS active ester. Carbon dioxide is released during this step.

  • Coupling: The resulting NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.

Alternatively, DSC can react with alcohols to form a succinimidyl carbonate, which can then react with an amine to form a carbamate.[2]

Quantitative Data Presentation

Stability of DSC and its Active Intermediates

DSC is known to be sensitive to moisture and will hydrolyze in aqueous environments, which is a critical consideration in experimental design.[3] The stability of the active NHS-ester intermediate is also pH and temperature-dependent.

CompoundConditionHalf-lifeReference
DSCPure Water< 10 minutes[4]
NHS EsterpH 7.0, 0°C4-5 hours[5]
NHS EsterpH 8.6, 4°C10 minutes[5]
Porphyrin-NHS EsterpH 8.0, Room Temp.210 minutes[6]
Porphyrin-NHS EsterpH 8.5, Room Temp.180 minutes[6]
Porphyrin-NHS EsterpH 9.0, Room Temp.125 minutes[6]
Solubility of this compound

The choice of solvent is crucial for efficient DSC coupling reactions, as it affects the solubility of DSC and the stability of the active intermediates.

SolventSolubility (mg/mL)Reference
Dichloromethane2[3][7]
Acetone14[3][7]
Acetonitrile34[3][7]
Tetrahydrofuran3[3][7]
Ethyl acetate4[3][7]
Isopropyl alcohol2[3][7]
Dimethylformamide (DMF)88[3][7]
Dimethyl sulfoxide (B87167) (DMSO)>250[3][7]
Comparative Coupling Efficiency

While direct head-to-head comparisons are limited, the efficiency of DSC can be inferred from various studies. In many synthetic applications, DSC provides quantitative yields.[8] The choice between DSC and other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with NHS often depends on the specific application, desired reaction conditions, and the nature of the molecules to be conjugated. EDC/NHS chemistry is well-established for aqueous-based bioconjugation, with yields for the coupling step generally ranging from 60-90%.[6]

Coupling ReagentTarget Functional GroupsTypical YieldKey ConsiderationsReference
DSC Carboxylic Acids/Alcohols to AminesOften quantitative in organic synthesisMoisture sensitive; good solubility in organic solvents like DMF and DMSO.[3][8]
EDC/NHS Carboxylic Acids to Amines60-90% (coupling step)Water-soluble; O-acylisourea intermediate is unstable and prone to hydrolysis.[6][9]

Experimental Protocols

Protocol 1: General Procedure for DSC-Mediated Amide Coupling in Solution

This protocol describes a general method for coupling a carboxylic acid to a primary amine using DSC in an organic solvent.[8]

Materials:

  • Carboxylic acid

  • This compound (DSC)

  • Primary amine

  • Anhydrous acetonitrile

  • Pyridine (B92270) or another suitable base (e.g., DIPEA)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)

  • Round-bottom flask

  • Stir bar

  • Nitrogen or argon supply (optional)

Procedure:

  • To an oven-dried round-bottom flask containing a stir bar, add the carboxylic acid (1.05 equivalents) and anhydrous acetonitrile.

  • Add pyridine (approximately 3 equivalents) and a catalytic amount of DMAP (e.g., 0.01 equivalents).

  • Stir the suspension for a few minutes at room temperature.

  • Add DSC (1.0 equivalent) to the suspension. The reaction progress can be monitored by the evolution of CO2 gas.

  • Allow the reaction to stir at room temperature for several hours until the carboxylic acid is fully consumed (can be monitored by TLC).

  • Add the primary amine (1.0 equivalent) and a suitable base such as DIPEA (1.5 equivalents) to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as extraction and column chromatography.

Protocol 2: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a DSC-containing Linker

This protocol outlines the key steps for conjugating a drug payload to an antibody using a linker that has been activated with DSC.

Materials:

  • Monoclonal antibody (mAb)

  • Linker-payload construct with a DSC-activated ester

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)

  • Quenching solution (e.g., Tris or glycine (B1666218) buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • Linker-Payload Activation (if not pre-activated): If the linker-payload does not already contain a DSC-activated ester, it can be prepared by reacting a carboxylic acid-functionalized linker-payload with DSC in an appropriate organic solvent as described in Protocol 1. The activated linker-payload should then be dissolved in a water-miscible solvent like DMSO.

  • Conjugation Reaction: Add the DSC-activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to react with any unreacted DSC-activated linker-payload.

  • Purification: Purify the resulting ADC from unconjugated linker-payload, antibody, and other reaction components using a suitable chromatography method such as size-exclusion chromatography (SEC).

  • Characterization: Characterize the purified ADC for key quality attributes including DAR, purity, aggregation, and biological activity.

Mandatory Visualization

DSC_Amine_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster NHS Active Ester (R-CO-NHS) CarboxylicAcid->ActiveEster + DSC DSC N,N'-Disuccinimidyl Carbonate (DSC) DSC->ActiveEster CO2 CO2 ActiveEster->CO2 NHS_byproduct1 NHS ActiveEster->NHS_byproduct1 AmideBond Stable Amide Bond (R-CO-NH-R') ActiveEster->AmideBond PrimaryAmine Primary Amine (R'-NH2) PrimaryAmine->AmideBond + Active Ester NHS_byproduct2 NHS AmideBond->NHS_byproduct2 ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization Antibody 1. Antibody Preparation Conjugation 3. Conjugation Reaction Antibody->Conjugation LinkerPayload 2. DSC-Activated Linker-Payload LinkerPayload->Conjugation Quenching 4. Quenching Conjugation->Quenching Purification 5. Purification (SEC) Quenching->Purification Characterization 6. Characterization (DAR, Purity, etc.) Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

References

N,N'-Disuccinimidyl Carbonate (DSC): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N,N'-Disuccinimidyl carbonate (DSC), identified by CAS number 74124-79-1, is a versatile and highly efficient homobifunctional crosslinking agent. It serves as a safer, stable, solid alternative to the highly toxic phosgene (B1210022) and its derivatives for introducing carbonyl functionalities or activating molecules for bioconjugation. This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations of DSC for researchers, scientists, and professionals involved in drug development and bioconjugation.

Core Physicochemical Properties

This compound is a white to off-white crystalline powder. Its chemical structure features a central carbonate group flanked by two N-hydroxysuccinimide (NHS) esters, which are excellent leaving groups, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use in organic synthesis and bioconjugation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 74124-79-1[1]
Molecular Formula C₉H₈N₂O₇[1]
Molecular Weight 256.17 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 209 °C[1]
Purity ≥98.0%[2]
Storage Conditions 2-8°C, under inert gas (e.g., Nitrogen)[1]

Table 2: Solubility of this compound

SolventSolubility
Water Insoluble, undergoes rapid hydrolysis
Dimethyl Sulfoxide (DMSO) Soluble
Dimethylformamide (DMF) Soluble
Acetonitrile (ACN) Soluble
Dichloromethane (DCM) Slightly soluble
Hot Pyridine Soluble

Core Applications in Research and Drug Development

DSC's reactivity makes it a valuable tool in a multitude of applications, primarily centered around the formation of stable covalent bonds.

  • Bioconjugation and Crosslinking: DSC is extensively used to couple ligands, such as drugs, peptides, or labels, to proteins and other biomolecules.[2] The primary targets for DSC-mediated conjugation are the ε-amino groups of lysine (B10760008) residues on the protein surface.

  • Peptide Synthesis: It serves as an efficient coupling reagent for the preparation of N-succinimidyl esters of N-protected amino acids, which are key intermediates in peptide synthesis.[2]

  • Carbonylating Agent: As a phosgene equivalent, DSC is employed in the synthesis of carbamates, ureas, and activated carbonates under milder and safer conditions.[1]

  • Surface Functionalization: DSC is utilized to activate surfaces, such as polymer brushes, for the covalent attachment of biomolecules, enhancing their biocompatibility and functionality for applications in biosensing and tissue engineering.[3]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key applications of this compound. It is crucial to note that these protocols may require optimization based on the specific properties of the reactants.

Activation of Hydroxyl Groups for Carbamate (B1207046) Synthesis

This protocol describes the activation of an alcohol with DSC to form a succinimidyl carbonate intermediate, which can then react with a primary amine to yield a stable carbamate.

Materials:

  • Alcohol-containing molecule

  • This compound (DSC)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Amine-containing molecule

  • Reaction vessel and stirring apparatus

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the alcohol-containing molecule in the anhydrous aprotic solvent in the reaction vessel under an inert atmosphere.

  • Add this compound to the solution (typically 1.1-1.5 molar equivalents relative to the alcohol).

  • Add the tertiary amine base (1-2 molar equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting alcohol and the formation of the activated intermediate.

  • Once the activation is complete, add the amine-containing molecule to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-16 hours, monitoring the reaction for the formation of the final carbamate product.

  • Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the NHS byproduct and excess reagents. The final product is then purified using appropriate chromatographic techniques.

Caption: Workflow for two-step, one-pot carbamate synthesis.

General Protocol for Protein Labeling via Lysine Residues

This protocol provides a general framework for the conjugation of a molecule (e.g., a small molecule drug or a fluorescent dye) to a protein via its lysine residues using DSC. Note: This is a generalized protocol and requires optimization for each specific protein and ligand pair.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound (DSC)

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Molecule to be conjugated (ligand) containing a primary amine or hydroxyl group

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.

  • Ligand Activation (if necessary): If the ligand contains a hydroxyl group, it must first be activated with DSC in an anhydrous organic solvent as described in the carbamate synthesis protocol to form a succinimidyl carbonate derivative. If the ligand contains a primary amine, it can be directly coupled to a DSC-activated protein (see step 5).

  • DSC Solution Preparation: Immediately before use, prepare a stock solution of DSC in anhydrous DMSO or DMF.

  • Protein Activation: Add a calculated molar excess of the DSC stock solution to the protein solution while gently stirring. The optimal molar ratio of DSC to protein needs to be determined empirically but typically ranges from 5:1 to 50:1.

  • Conjugation:

    • For pre-activated ligands: Add the activated ligand solution to the protein solution.

    • For amine-containing ligands: After a brief protein activation period (15-30 minutes), add the amine-containing ligand to the reaction mixture.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if using a light-sensitive ligand.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted DSC or activated species.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

  • Characterization: Characterize the conjugate to determine the degree of labeling (e.g., by UV-Vis spectroscopy) and confirm its integrity and activity.

Caption: General workflow for protein conjugation via lysine residues.

Reaction Mechanisms and Logical Relationships

The utility of this compound stems from the high reactivity of its central carbonyl carbon towards nucleophiles, facilitated by the excellent leaving group nature of N-hydroxysuccinimide (NHS).

G Reaction Pathways of this compound (DSC) dsc This compound (DSC) succ_carbonate Succinimidyl Carbonate dsc->succ_carbonate + Alcohol activated_protein Activated Protein dsc->activated_protein + Protein (-NH2) urea Urea dsc->urea + 2x Amine alcohol Alcohol (R-OH) alcohol->succ_carbonate amine Primary Amine (R-NH2) carbamate Carbamate amine->carbamate amine->urea protein Protein (-NH2) protein->activated_protein succ_carbonate->carbamate + Amine protein_conjugate Protein Conjugate activated_protein->protein_conjugate + Ligand (-NH2)

Caption: Key reaction pathways involving DSC.

Conclusion

This compound is an indispensable reagent in modern bioconjugation and organic synthesis, offering a safe and effective means of forming stable covalent linkages. Its well-defined reactivity, commercial availability, and the stability of its intermediates make it a preferred choice for applications ranging from the synthesis of complex organic molecules to the development of targeted therapeutics like antibody-drug conjugates. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is paramount for its successful implementation in research and development.

References

N,N'-Disuccinimidyl Carbonate: A Safer, Versatile Phosgene Equivalent for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the need for efficient and safe reagents is paramount. N,N'-Disuccinimidyl carbonate (DSC), a stable, crystalline solid, has emerged as a superior alternative to the highly toxic and difficult-to-handle phosgene (B1210022) gas for a wide array of chemical transformations. This technical guide provides a comprehensive overview of DSC, its applications as a phosgene equivalent, and detailed methodologies for its use in key synthetic and bioconjugation procedures.

Introduction to this compound (DSC)

This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester of carbonic acid. Its utility as a phosgene equivalent stems from the high reactivity of the carbonyl group, which is activated by two NHS leaving groups. This activation allows for efficient reactions with nucleophiles such as amines and alcohols under mild conditions.[1] Unlike phosgene, DSC is a non-volatile solid, significantly reducing handling risks and simplifying reaction setups.[2]

Physicochemical Properties:

PropertyValueReference(s)
Molecular Formula C₉H₈N₂O₇[3]
Molecular Weight 256.17 g/mol [3]
Appearance White to off-white crystalline powder[4][5]
Melting Point 190 °C (decomposes)[3][4][6]
Solubility Soluble in DMSO, hot pyridine (B92270), acetonitrile; slightly soluble in dichloromethane; insoluble in water.[3][4][5][6]
Stability Moisture-sensitive; stable when stored under dry conditions and refrigerated.[7]

DSC as a Phosgene Equivalent: A Comparative Overview

Phosgene and its substitutes are crucial for introducing a carbonyl group in organic synthesis. While effective, the extreme toxicity of phosgene gas necessitates the use of safer alternatives.[2] DSC, along with other solid phosgene equivalents like triphosgene (B27547) and carbonyldiimidazole (CDI), offers a more manageable approach.[2]

Comparison with Other Phosgene Equivalents:

ReagentPhysical StateKey AdvantagesKey Disadvantages
**Phosgene (COCl₂) **GasHigh reactivityExtremely toxic, difficult to handle
Triphosgene (BTC) SolidSafer than phosgene, generates 3 eq. of phosgene in situStill requires careful handling due to phosgene release
Carbonyldiimidazole (CDI) SolidGood for urea (B33335) and carbamate (B1207046) synthesis, mild reaction conditionsLess reactive than DSC for some applications
This compound (DSC) SolidHigh reactivity, stable intermediates, byproducts are water-soluble, safer to handleMoisture sensitive

Reaction Mechanisms and Applications

DSC's versatility lies in its ability to activate a variety of functional groups, leading to the efficient synthesis of carbamates, ureas, and activated esters for amide bond formation. The core of its reactivity is the excellent leaving group ability of N-hydroxysuccinimide (NHS).

Synthesis of Carbamates

DSC reacts with alcohols in the presence of a base to form a stable but reactive succinimidyl carbonate intermediate. This intermediate then readily reacts with a primary or secondary amine to yield the desired carbamate. This two-step, one-pot procedure is highly efficient for a wide range of alcohols and amines.[8][9]

carbamate_synthesis DSC This compound (DSC) Intermediate Succinimidyl Carbonate Intermediate DSC->Intermediate + Alcohol R-OH (Alcohol) Alcohol->Intermediate + Base Base (e.g., Pyridine, Et3N) Base->Intermediate cat. Carbamate R-O-C(O)-NH-R' (Carbamate) Intermediate->Carbamate + Amine R'-NH2 (Amine) Amine->Carbamate + NHS N-Hydroxysuccinimide (NHS) Carbamate->NHS +

DSC-mediated synthesis of carbamates.

Quantitative Data for Carbamate Synthesis:

AlcoholAmineYield (%)Reference
(S)-(-)-2-Methyl-1-butanolBenzylamine80[9]
CyclohexanolBenzylamine85[9]
Cholesterol(S)-(-)-α-Methylbenzylamine89[9]
1,2-O-Isopropylidene-D-xylofuranose(S)-(-)-α-Methylbenzylamine81[9]
Synthesis of Ureas

The reaction of DSC with two equivalents of a primary or secondary amine leads to the formation of a urea linkage. The reaction proceeds through an activated succinimidyl carbamate intermediate.[9]

urea_synthesis DSC N,N'-Disuccinimidyl Carbonate (DSC) Intermediate Succinimidyl Carbamate Intermediate DSC->Intermediate + Amine1 R-NH2 (Amine 1) Amine1->Intermediate + Urea R-NH-C(O)-NH-R' (Urea) Intermediate->Urea + NHS1 NHS Intermediate->NHS1 - Amine2 R'-NH2 (Amine 2) Amine2->Urea + NHS2 NHS Urea->NHS2 -

DSC-mediated synthesis of ureas.
Activation of Carboxylic Acids for Amide Bond Formation

DSC is an excellent reagent for activating carboxylic acids to form N-hydroxysuccinimide (NHS) esters. These activated esters are stable enough to be isolated but react efficiently with primary amines to form stable amide bonds, a cornerstone of peptide synthesis and bioconjugation.[1][4] This method avoids the use of carbodiimides like DCC, which can cause rearrangement of the activated acid.[1]

amide_synthesis DSC N,N'-Disuccinimidyl Carbonate (DSC) NHSEster R-CO-O-NHS (NHS Ester) DSC->NHSEster + CarboxylicAcid R-COOH (Carboxylic Acid) CarboxylicAcid->NHSEster + Base Base (e.g., Pyridine) Base->NHSEster cat. Amide R-CO-NH-R' (Amide) NHSEster->Amide + NHS NHS NHSEster->NHS - CO2 CO2 NHSEster->CO2 - Amine R'-NH2 (Amine) Amine->Amide +

Activation of carboxylic acids and subsequent amide formation.

Experimental Protocols

Synthesis of this compound (DSC)

This protocol describes a large-scale synthesis of DSC from triphosgene and N-hydroxysuccinimide.[10]

Materials:

  • N-Hydroxysuccinimide (HOSu)

  • Triphosgene

  • Toluene (B28343)

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of N-hydroxysuccinimide in toluene, add triphosgene.

  • Heat the reaction mixture to a temperature between 60°C and 120°C.

  • After the reaction is complete (monitored by TLC or gas evolution ceases), remove the toluene under reduced pressure.

  • Add THF to the residue and stir at 60-65°C to form a slurry.

  • Cool the slurry in an ice bath to precipitate the product.

  • Isolate the solid by filtration, decantation, or centrifugation.

  • Wash the solid with cold THF and dry under vacuum to yield this compound.

General Protocol for Protein Labeling with DSC

This protocol outlines a general procedure for labeling proteins with molecules containing a primary amine via a DSC-activated linker.

protein_labeling_workflow start Start prep_protein Prepare Protein Solution (in amine-free buffer, pH 7-9) start->prep_protein conjugation Conjugation Reaction (Mix protein and linker solutions, incubate at RT or 4°C) prep_protein->conjugation prep_dsc Prepare DSC-activated Linker Solution (in DMSO or DMF) prep_dsc->conjugation quenching Quench Reaction (Add Tris or glycine) conjugation->quenching purification Purify Conjugate (Size-exclusion chromatography or dialysis) quenching->purification characterization Characterize Conjugate (SDS-PAGE, Mass Spec, etc.) purification->characterization end End characterization->end

General workflow for protein labeling.

Materials:

  • Protein of interest

  • DSC-activated molecule

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare a solution of the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Dissolve the DSC-activated molecule in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Add the desired molar excess of the DSC-activated molecule to the protein solution while gently mixing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.

  • Purify the protein conjugate using a desalting column or dialysis to remove excess reagents.

  • Characterize the conjugate to determine the degree of labeling.

Activation of a Carboxylic Acid for Peptide Coupling

This protocol describes the in-situ activation of a carboxylic acid with DSC for subsequent amide bond formation.[1]

Materials:

  • Carboxylic acid

  • This compound (DSC)

  • Pyridine or Triethylamine (Et₃N)

  • Acetonitrile (anhydrous)

  • Amine

Procedure:

  • To a solution of the carboxylic acid (1.05 eq) in anhydrous acetonitrile, add pyridine (or Et₃N) (1.1 eq).

  • Add DSC (1.0 eq) to the solution. The reaction progress can be monitored by the evolution of CO₂.

  • Stir the reaction at room temperature until the activation is complete (typically 1-4 hours).

  • Add the amine (1.0 eq) to the reaction mixture.

  • Stir at room temperature until the amide formation is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the product by chromatography if necessary.

Safety and Handling

While significantly safer than phosgene, DSC is a moisture-sensitive and reactive compound that requires proper handling.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][11][12]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[7][11] Refrigeration is recommended for long-term storage.[13]

  • In case of contact:

    • Skin: Wash off immediately with plenty of water.[7][12]

    • Eyes: Rinse cautiously with water for several minutes.[7][12]

    • Inhalation: Move to fresh air.[7][12]

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound stands out as a highly effective and safer alternative to phosgene for a multitude of chemical transformations. Its ability to efficiently generate carbamates, ureas, and activated esters under mild conditions makes it an invaluable tool for researchers, scientists, and drug development professionals. The straightforward reaction mechanisms, coupled with the ease of handling and purification, position DSC as a key reagent in the synthesis of complex molecules, bioconjugates, and pharmaceuticals. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively utilize DSC to advance their scientific endeavors.

References

An In-Depth Technical Guide to N,N'-Disuccinimidyl Carbonate for the Activation of Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient reagent for the activation of hydroxyl groups, facilitating their conjugation to amine-containing molecules. This technical guide provides a comprehensive overview of the core principles of DSC-mediated hydroxyl activation, including its mechanism of action, reaction kinetics, and stability. Detailed experimental protocols for the activation of various hydroxyl-containing substrates and subsequent bioconjugation are presented, alongside quantitative data to inform reaction optimization. Furthermore, this guide offers a comparative analysis of DSC with other common activating agents and provides troubleshooting strategies for common challenges. Visual diagrams of the reaction pathways and experimental workflows are included to enhance understanding.

Introduction to this compound (DSC)

This compound is a homobifunctional crosslinking agent widely employed in bioconjugation and synthetic organic chemistry.[1] It serves as a safer and more stable alternative to hazardous reagents like phosgene (B1210022) for the activation of hydroxyl and amine groups.[2] The utility of DSC stems from the presence of two N-hydroxysuccinimide (NHS) esters linked by a carbonate group. NHS is an excellent leaving group, rendering the central carbonyl carbon highly susceptible to nucleophilic attack by hydroxyl groups.[3] This reaction results in the formation of a highly reactive N-succinimidyl carbonate intermediate, which can then readily react with primary amines to form stable carbamate (B1207046) linkages.[3]

DSC is a white to off-white crystalline powder with a melting point of approximately 190°C (with decomposition).[4][5] It is sensitive to moisture and should be stored in a dry environment at 2-8°C.

Mechanism of Hydroxyl Group Activation

The activation of a hydroxyl group by DSC is a two-step process, often performed in a one-pot synthesis.

Step 1: Formation of the N-Succinimidyl Carbonate Intermediate

In the presence of a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N'-diisopropylethylamine (DIPEA), the hydroxyl group of the substrate is deprotonated to form a more potent alkoxide nucleophile.[3] This alkoxide then attacks one of the carbonyl carbons of DSC, leading to the displacement of an NHS molecule and the formation of a reactive N-succinimidyl carbonate intermediate.[3]

Step 2: Nucleophilic Attack by an Amine

The resulting N-succinimidyl carbonate is a stable but highly reactive intermediate that can be isolated or, more commonly, reacted in situ with a primary amine.[3][6] The amine attacks the carbonyl carbon of the activated intermediate, displacing the NHS leaving group to form a stable carbamate bond.[7]

DSC Hydroxyl Activation Mechanism cluster_step1 Step 1: Activation of Hydroxyl Group cluster_step2 Step 2: Reaction with Amine ROH R-OH (Hydroxyl-containing molecule) Activated_Intermediate R-O-CO-O-NHS (N-Succinimidyl Carbonate Intermediate) ROH->Activated_Intermediate + DSC - NHS Base Base (e.g., TEA, DIPEA) Base->ROH deprotonates DSC DSC (this compound) Activated_Intermediate->Activated_Intermediate2 NHS_byproduct1 NHS (N-Hydroxysuccinimide) Amine R'-NH₂ (Amine-containing molecule) Carbamate R-O-CO-NH-R' (Carbamate Conjugate) NHS_byproduct2 NHS (N-Hydroxysuccinimide) Activated_Intermediate2->Carbamate + R'-NH₂ - NHS

Mechanism of DSC-mediated hydroxyl group activation and subsequent carbamate bond formation.

Quantitative Data

Solubility of DSC

The choice of solvent is crucial for efficient DSC reactions. DSC exhibits varying solubility in common organic solvents.[8] Anhydrous conditions are essential to prevent hydrolysis.[2]

SolventSolubility (mg/mL)
Dichloromethane2
Acetone14
Acetonitrile34
Tetrahydrofuran3
Ethyl acetate4
Isopropyl alcohol2
Dimethylformamide (DMF)88
Dimethyl sulfoxide (B87167) (DMSO)>250
Table 1: Solubility of this compound in various organic solvents.[8]
Stability of DSC and Activated Intermediates

DSC is highly susceptible to hydrolysis in aqueous environments, which is a critical consideration for bioconjugation reactions.[2] The half-life of DSC in pure water is reported to be less than 10 minutes.[2] The stability of the N-succinimidyl carbonate intermediate is also pH-dependent.

pHApproximate Half-life of PEG-Succinimidyl Carbonate
7.4> 120 minutes[9]
8.0~40 minutes[9]
9.0< 9 minutes[9]
Table 2: Estimated hydrolysis half-life of a generic PEG-Succinimidyl Carbonate at different pH values. The half-life of an NHS ester generally triples for every one-unit decrease in pH.[9][10]
Reaction Yields for Carbamate Synthesis

The efficiency of carbamate formation using DSC is generally high for primary and sterically hindered secondary alcohols.[6]

Alcohol TypeExample SubstrateAmineYield (%)
Primary1,2-O-isopropylidene-D-xylofuranose derivativeSubstituted aniline86[6]
Secondary (Hindered)L-ephedrine derivative-83[6]
PrimaryBenzyl alcoholL-Valine methyl ester89[6]
SecondaryCyclohexanolL-Valine methyl ester85[6]
Secondary (Hindered)(-)-MentholBenzylamine65[6]
Table 3: Examples of carbamate synthesis yields using DSC with various alcohols.[6]
Comparison with 1,1'-Carbonyldiimidazole (CDI)

DSC and CDI are both used for activating hydroxyl groups, but they differ in reactivity and stability.

FeatureThis compound (DSC)1,1'-Carbonyldiimidazole (CDI)
Reactive Intermediate N-succinimidyl carbonateImidazole carbamate
Reactivity Higher reactivity of the activated intermediate.[11]Lower reactivity of the activated intermediate.
Stability of Reagent Longer shelf life.[11]More sensitive to moisture.
Solvent Compatibility Wide range of suitable solvents.[11]More limited solvent compatibility.
Byproducts N-hydroxysuccinimide (NHS)Imidazole
Table 4: Qualitative comparison of DSC and CDI for hydroxyl group activation.

Experimental Protocols

General Protocol for Activation of a Hydroxyl-Containing Small Molecule and Subsequent Carbamate Synthesis

This protocol is a general guideline for a two-step, one-pot synthesis.

Materials:

  • Hydroxyl-containing substrate

  • This compound (DSC)

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Anhydrous non-nucleophilic base (e.g., triethylamine, DIPEA)

  • Amine-containing molecule

  • Reaction vessel

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography system)

Procedure:

  • Activation Step: a. Dissolve the hydroxyl-containing substrate (1.0 equiv.) in the anhydrous solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). b. Add the anhydrous base (2.0-3.0 equiv.). c. Add DSC (1.1-1.5 equiv.) to the solution. d. Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed (monitor by TLC or LC-MS).[6]

  • Conjugation Step: a. To the reaction mixture containing the activated intermediate, add the amine-containing molecule (1.0-1.2 equiv.). b. Continue stirring at room temperature for an additional 2-12 hours, or until the reaction is complete.

  • Work-up and Purification: a. Quench the reaction by adding a small amount of water or a buffer containing a primary amine (e.g., Tris or glycine). b. Remove the solvent under reduced pressure. c. Perform an aqueous work-up to remove water-soluble byproducts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous acid/base solution. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. e. Purify the crude product by flash column chromatography to obtain the desired carbamate conjugate.

General_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Dissolve_Substrate Dissolve hydroxyl substrate in anhydrous solvent Add_Base Add anhydrous base Dissolve_Substrate->Add_Base Add_DSC Add DSC Add_Base->Add_DSC Stir_Activation Stir for activation (1-4 hours) Add_DSC->Stir_Activation Add_Amine Add amine-containing molecule Stir_Activation->Add_Amine Stir_Conjugation Stir for conjugation (2-12 hours) Add_Amine->Stir_Conjugation Quench Quench reaction Stir_Conjugation->Quench Solvent_Removal Solvent removal Quench->Solvent_Removal Aqueous_Workup Aqueous work-up Solvent_Removal->Aqueous_Workup Purification Purify by chromatography Aqueous_Workup->Purification Product Final Carbamate Conjugate Purification->Product

General experimental workflow for DSC-mediated hydroxyl activation and conjugation.
Protocol for Activation of Hydroxyl-Containing Magnetic Particles

This protocol is adapted for the activation of solid supports with hydroxyl functionalities.[1]

Materials:

  • Hydroxyl-functionalized magnetic particles

  • Anhydrous solvent (e.g., acetone, dioxane, acetonitrile, THF, or DMF)

  • This compound (DSC)

  • Ice-cold deionized water

  • Coupling buffer (e.g., 0.1 M PBS, pH 8.2)

  • Amine- or thiol-containing ligand (e.g., protein, antibody)

  • Quenching buffer (e.g., 0.1 M ethanolamine (B43304) or Tris buffer)

  • Centrifuge and magnetic separation rack

Procedure:

  • Solvent Exchange: a. Wash the magnetic particles with the chosen anhydrous solvent to remove the storage solution. Use centrifugation or magnetic separation to pellet the particles between washes.

  • Activation: a. Resuspend the particles in the anhydrous solvent containing DSC at a concentration of 50 mg/mL (approximately 0.2 M). b. Mix the suspension for 2 hours at room temperature.

  • Washing: a. Wash the activated particles three times with the anhydrous solvent to remove excess DSC and byproducts. b. After the final organic solvent wash, perform one wash with ice-cold deionized water to remove the solvent.

  • Conjugation: a. Resuspend the activated particles in cold coupling buffer (e.g., 0.1 M PBS, pH 8.2) at a concentration of 10 mg/mL. b. Add the amine- or thiol-containing ligand (the optimal amount should be determined experimentally). c. Mix the reaction for at least 4 hours at 4°C or 2 hours at room temperature.

  • Quenching: a. Add the quenching buffer to block any remaining active sites. Mix for 2 hours.

  • Final Washes: a. Wash the conjugated particles at least three times with the coupling buffer to remove unreacted ligand and quenching agent. b. Resuspend the final product in a suitable storage buffer.

Applications in Research and Drug Development

The activation of hydroxyl groups with DSC has numerous applications:

  • Bioconjugation: Covalent attachment of proteins, peptides, and other biomolecules to surfaces, nanoparticles, or other molecules for applications in diagnostics, immunoassays, and drug delivery.

  • Drug Synthesis: DSC is used in the synthesis of complex drug molecules, such as the HIV protease inhibitor Darunavir, where it facilitates the coupling of key fragments.[8]

  • Polymer and Materials Science: Functionalization of polymers and surfaces to enhance biocompatibility or to introduce specific functionalities.

  • Peptide Synthesis: Preparation of N-succinimidyl esters of N-protected amino acids.[5]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Hydrolysis of DSC or activated intermediate: Presence of moisture in reagents or solvents.Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere.
Inefficient activation: Insufficient base or reaction time.Increase the amount of base or extend the activation reaction time.
Low reactivity of amine: The amine may be sterically hindered or protonated.Increase the reaction temperature or use a higher pH for the conjugation step (up to ~8.5 to balance reactivity and hydrolysis).
Presence of multiple byproducts Side reactions: The activated intermediate may react with other nucleophiles present.Purify the activated intermediate before adding the amine. Optimize reaction conditions (temperature, stoichiometry).
Hydrolysis products: N-hydroxysuccinimide and unreacted starting materials.Ensure efficient work-up and purification.
Inconsistent results Variability in reagent quality: Purity of DSC can affect reactivity.Use high-purity DSC.
Inconsistent reaction conditions: Fluctuations in temperature, pH, or reaction time.Carefully control and monitor all reaction parameters.

Conclusion

This compound is a powerful and versatile reagent for the activation of hydroxyl groups, enabling the formation of stable carbamate linkages with a wide range of amine-containing molecules. Its high reactivity, the stability of its activated intermediates under anhydrous conditions, and its commercial availability make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the reaction mechanism, optimizing reaction conditions, and being aware of potential challenges, users can effectively employ DSC to advance their research and development efforts in bioconjugation, drug discovery, and materials science.

References

N,N'-Disuccinimidyl Carbonate (DSC): A Technical Guide to Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the essential procedures for the safe handling and effective storage of solid N,N'-Disuccinimidyl carbonate (DSC). Adherence to these protocols is critical for ensuring reagent stability, experimental reproducibility, and personnel safety.

Chemical and Physical Properties

This compound is a white crystalline solid widely used as a coupling reagent and an efficient activating agent for carboxylic acids and amines in bioconjugation and peptide synthesis.[1][2] Its high reactivity is intrinsically linked to its sensitivity, particularly to moisture.[1]

PropertyValueSource(s)
CAS Number 74124-79-1[3][4]
Molecular Formula C₉H₈N₂O₇[5]
Molar Mass 256.17 g/mol [1][5]
Appearance White powder or crystals[2]
Melting Point ~190°C (with decomposition)[2][5]
Solubility Soluble in DMF, acetonitrile, hot pyridine; Insoluble in water.[1][5]

Hazard Identification and Safety Precautions

DSC is classified as a hazardous chemical.[4] Understanding its risks is fundamental to safe handling. All operations should be performed within a certified chemical fume hood.

2.1 GHS Hazard Classification

Hazard ClassCategoryStatementSource(s)
Skin Corrosion/Irritation2H315: Causes skin irritation[4][6][7]
Serious Eye Damage/Irritation2H319: Causes serious eye irritation[4][6][7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][7]
Acute Toxicity (Oral)4H302: Harmful if swallowed[6][7]

2.2 Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to mitigate exposure risks.

EquipmentSpecificationSource(s)
Eye Protection Chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133).[3][4][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), tested according to EN 374. Gloves must be inspected before use and disposed of properly after.[3][7]
Body Protection Laboratory coat. For larger quantities or significant spill risk, consider impervious clothing.[8][9]
Respiratory Protection For operations generating significant dust, use a particulate filter respirator (e.g., P2 or N95) tested under NIOSH (US) or CEN (EU) standards.[3][7]

Storage Protocols for Maximum Stability

The primary threat to the stability of solid DSC is moisture.[1] DSC readily hydrolyzes in the presence of water, leading to the release of N-hydroxysuccinimide (NHS) and carbon dioxide, which significantly reduces its coupling efficiency.[1] Proper storage is therefore non-negotiable for preserving its chemical integrity.

3.1 Recommended Storage Conditions

ParameterRecommended ConditionRationaleSource(s)
Temperature 2°C to 8°C (Refrigerated)Slows decomposition pathways and maintains stability.[2][3][7]
Atmosphere Inert Gas (e.g., Nitrogen, Argon)Prevents exposure to atmospheric moisture. This is the most critical parameter.[4][9]
Container Tightly sealed, original manufacturer's container (e.g., Sure/Seal™ bottles) or glass vial with a PTFE-lined cap, further sealed with paraffin (B1166041) film.Provides a physical barrier against moisture and air ingress.[4][9]

3.2 Chemical Incompatibilities

To prevent degradation and hazardous reactions, DSC must be stored away from the following:

  • Water/Moisture: Causes rapid hydrolysis.[1]

  • Strong Oxidizing Agents: Risk of vigorous reaction.[4]

  • Strong Acids: Can catalyze decomposition.[4]

  • Alcohols and Amines: DSC is designed to react with these nucleophiles; avoid storing in proximity to prevent inadvertent reactions.

start DSC Container Received check_seal Is original seal intact? start->check_seal store_main Place in 2-8°C storage. Log inventory. check_seal->store_main  Yes inspect_repackage Inspect for contamination. If viable, transfer to a dry, inerted vial. check_seal->inspect_repackage No   store_repackaged Store repackaged vial at 2-8°C. Note status in log. inspect_repackage->store_repackaged

Caption: Decision workflow for storing a new DSC container.

Experimental Protocols for Handling Solid DSC

These protocols are designed for handling moisture-sensitive solids and should be executed with precision.

4.1 Protocol: Workspace and Glassware Preparation

  • Workspace: Designate a clean, dry area within a chemical fume hood for all handling procedures. Ensure emergency equipment (spill kit, fire extinguisher) is accessible.[4]

  • Glassware Drying: All glassware (spatulas, weigh boats, flasks) must be free of adsorbed moisture.[10] Place glassware in a laboratory oven at >125°C for a minimum of 4 hours (or overnight).[11]

  • Inert Atmosphere Assembly: Assemble hot glassware and immediately flush with a stream of dry nitrogen or argon while it cools to room temperature.[10][11] This prevents re-adsorption of atmospheric moisture.

4.2 Protocol: Weighing and Dispensing Solid DSC

This procedure should be performed rapidly and efficiently to minimize atmospheric exposure. A glovebox provides the ideal environment.[12]

  • Equilibration: Remove the sealed DSC container from the 2-8°C storage. Allow it to warm to ambient temperature before opening (minimum 30-60 minutes). This crucial step prevents condensation of moist air onto the cold solid.

  • Inert Gas Purge: Prepare the receiving flask by fitting it with a septum and purging with dry nitrogen or argon.[13]

  • Dispensing:

    • In a Glovebox: Transfer the DSC container into the glovebox antechamber, purge, and bring it into the main chamber. Weigh the desired amount of DSC into an appropriate container and quickly seal the receiving vessel and the stock container.

    • On the Bench (In Fume Hood): Briefly remove the container cap. Under a positive flow of inert gas directed into the container opening, quickly remove the desired amount of solid using a dry spatula. Transfer it to the reaction vessel. Immediately and tightly reseal the stock container, wrap the cap with paraffin film, and return it to refrigerated storage.

  • Final Sealing: Purge the headspace of the stock container with inert gas before final sealing if it has been opened for more than a few seconds.

4.3 Protocol: Accidental Spill Cleanup

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[3]

  • Don PPE: Wear all required PPE as described in section 2.2.

  • Containment: Prevent the formation of dust clouds.[3] Do not add water.

  • Cleanup: Carefully sweep up the solid material using non-sparking tools.[4][9] Place the spilled solid and all contaminated cleanup materials into a clearly labeled, sealable container for hazardous waste.[3]

  • Decontamination: Wipe the spill area with a cloth dampened with an inert solvent (e.g., anhydrous acetonitrile), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

4.4 Protocol: Waste Disposal

  • Containerization: Collect waste DSC and any materials contaminated with it (e.g., weigh boats, gloves, cleaning materials) in a dedicated, sealed hazardous waste container.[7][8]

  • Labeling: Clearly label the container as "Hazardous Waste: this compound".

  • Disposal: Dispose of the waste through a licensed disposal company, following all local, regional, and national regulations.[4][7] Do not empty into drains.[4]

start Start: Prepare Reaction prepare_glass Oven-dry all glassware (>125°C, 4+ hrs) start->prepare_glass equilibrate Equilibrate sealed DSC container to room temp start->equilibrate weigh Weigh DSC under inert gas (Glovebox or N₂ stream) prepare_glass->weigh equilibrate->weigh seal_stock Purge headspace & tightly reseal stock container weigh->seal_stock add_reagent Add solid DSC to inerted reaction vessel weigh->add_reagent store Return stock container to 2-8°C storage seal_stock->store end Proceed with Reaction add_reagent->end

Caption: Experimental workflow for handling solid DSC.

By implementing these rigorous handling and storage protocols, researchers can ensure the long-term stability and reactivity of this compound, leading to more reliable and successful experimental outcomes while maintaining a high standard of laboratory safety.

References

An In-depth Technical Guide to the Solubility of N,N'-Disuccinimidyl Carbonate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Disuccinimidyl carbonate (DSC) is a crucial reagent in bioconjugation, peptide synthesis, and drug delivery systems. Its efficacy is profoundly influenced by its solubility in organic solvents, which dictates reaction conditions, purification strategies, and overall yield. This guide provides a comprehensive overview of DSC's solubility characteristics, methods for its determination, and its reaction pathways.

Core Topic: Solubility Profile of this compound

A notable study on the functionalization of polysaccharides highlighted the solubility challenges of DSC.[3][4] The researchers found that removing excess DSC post-reaction was difficult due to its limited solubility in many common organic solvents.[3][4] This underscores the importance of selecting an appropriate solvent system for both the reaction and subsequent purification steps.

The following table summarizes the known qualitative solubility of DSC in a range of common organic solvents. This information is compiled from various chemical suppliers and research articles.

Organic SolventSolubility DescriptionSupporting Citation(s)
Dimethyl Sulfoxide (DMSO)Very Soluble / Soluble[1][2][3][4][5][6]
Dimethylformamide (DMF)Soluble[3][4]
Acetonitrile (ACN)Soluble / Slightly Soluble[1][2][3][4][6][7][8][9]
PyridineSoluble (especially when hot)[1][2][6][7][8]
Dichloromethane (DCM)Slightly Soluble (may require heating)[1][2][3][4][6]
AcetoneSlightly Soluble[3][4]
Tetrahydrofuran (THF)Low Solubility[3][4]
Ethyl AcetateLow Solubility[3][4]
IsopropanolLow Solubility[3][4]
WaterInsoluble[1][2][6][7][8][9]

It is important to note that DSC is sensitive to moisture and will hydrolyze in the presence of water.[1][2] Therefore, anhydrous solvents are recommended for its use in synthesis.

Experimental Protocols: Determining Solubility

For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a general framework for determining the solubility of DSC in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

1. Materials and Equipment:

  • This compound (DSC)

  • Anhydrous organic solvent of interest

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

2. Procedure:

  • Preparation: Add an excess amount of DSC to a vial. The exact amount is not critical, but there must be visible solid DSC remaining after equilibration.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the anhydrous organic solvent into the vial containing the excess DSC.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Collection: After equilibration, carefully draw a known volume of the supernatant (the clear liquid above the undissolved solid) into a syringe, avoiding any solid particles.

  • Filtration: Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any remaining microcrystals.

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the decomposition point of DSC (melting point is approximately 190 °C with decomposition[1][2][8]) until all the solvent has evaporated and a constant weight is achieved.

  • Mass Determination: Accurately weigh the evaporation dish containing the dried DSC residue.

3. Calculation:

  • Mass of dissolved DSC (g): (Final weight of dish + DSC) - (Initial weight of empty dish)

  • Solubility (g/L): (Mass of dissolved DSC (g)) / (Volume of solvent used for evaporation (L))

Mandatory Visualization: Reaction Pathway of DSC

This compound is an effective coupling reagent due to the N-hydroxysuccinimide (NHS) leaving groups, which form a highly reactive intermediate that is susceptible to nucleophilic attack. The following diagram illustrates the general reaction pathway of DSC with a primary amine to form a carbamate.

DSC_Reaction_Pathway DSC N,N'-Disuccinimidyl Carbonate (DSC) Intermediate Activated Intermediate DSC->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Carbamate Carbamate (R-NH-CO-O-NHS) Intermediate->Carbamate - NHS FinalCarbamate Final Carbamate (R-NH-CO-OR') Carbamate->FinalCarbamate NHS N-Hydroxysuccinimide (NHS) SecondNucleophile Second Nucleophile (R'-OH) SecondNucleophile->FinalCarbamate

Caption: Reaction of DSC with a primary amine.

This initial reaction forms an activated N-succinimidyl carbamate, which can then react with another nucleophile, such as an alcohol or another amine, to yield the final product. This two-step, one-pot synthesis is a common strategy in the development of therapeutic agents and bioconjugates.

References

An In-Depth Technical Guide to the Stability and Moisture Sensitivity of N,N'-Disuccinimidyl Carbonate (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly reactive homobifunctional crosslinking agent and carbonylating reagent, pivotal in bioconjugation, peptide synthesis, and the development of pharmaceutical drug delivery systems. Its efficacy is intrinsically linked to its high reactivity, which also renders it susceptible to degradation, primarily through hydrolysis. This technical guide provides a comprehensive overview of the stability and moisture sensitivity of DSC. It details the mechanisms of degradation, presents available quantitative stability data, outlines experimental protocols for stability assessment, and offers practical recommendations for its handling and storage to ensure optimal performance in research and development settings.

Introduction to this compound

This compound is widely employed for the activation of carboxyl groups and the synthesis of active esters, carbamates, and ureas.[1] Its utility stems from the N-hydroxysuccinimide (NHS) leaving groups, which readily react with primary amines and other nucleophiles under mild conditions. However, the central carbonate linkage in DSC is highly electrophilic and therefore prone to nucleophilic attack by water. This inherent moisture sensitivity is a critical consideration for its storage, handling, and application, as premature hydrolysis can significantly diminish its coupling efficiency and lead to inconsistent experimental outcomes.

Chemical Properties and Degradation Pathway

  • Molecular Formula: C₉H₈N₂O₇

  • Molecular Weight: 256.17 g/mol

  • Appearance: White to off-white crystalline powder

The primary degradation pathway for DSC in the presence of moisture is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the carbonate group. This leads to the formation of an unstable intermediate which subsequently decomposes to release two equivalents of N-hydroxysuccinimide (NHS) and one equivalent of carbon dioxide.[2]

Visualization of the Hydrolysis Pathway

The hydrolysis of DSC can be visualized as a two-step process, initiated by the nucleophilic attack of water.

G DSC This compound (DSC) Intermediate Unstable Carbonic Acid Intermediate DSC->Intermediate + H₂O H2O Water (H₂O) NHS 2 x N-Hydroxysuccinimide (NHS) Intermediate->NHS CO2 Carbon Dioxide (CO₂) Intermediate->CO2

Caption: Hydrolysis mechanism of this compound (DSC).

Quantitative Stability Data

The stability of DSC is highly dependent on environmental conditions, particularly the presence of water, pH, and the solvent used. While extensive kinetic data is not widely published, the available information underscores its rapid degradation in aqueous media.

Stability in Aqueous Environments

DSC is extremely unstable in aqueous solutions. The half-life of DSC in pure water is reported to be less than 10 minutes.[2] This rapid hydrolysis is a significant competing reaction in bioconjugation applications that are typically performed in aqueous buffers, which can substantially lower the efficiency of the desired coupling reaction.[2]

Due to this high reactivity with water, quantitative data across a range of pH values is limited, as the compound degrades too quickly for precise measurements under most aqueous conditions. It is expected that the rate of hydrolysis would be accelerated at higher pH values due to the increased concentration of the more nucleophilic hydroxide (B78521) ion.

Stability in Organic Solvents

In anhydrous (dry) organic solvents, DSC exhibits significantly greater stability, especially when stored at low temperatures.[2] However, it remains highly susceptible to degradation by atmospheric moisture, necessitating handling under anhydrous conditions. The solubility of DSC varies across different organic solvents, which can also impact its stability and utility in specific applications.

SolventSolubilityStability Consideration
Dimethyl Sulfoxide (DMSO)Very SolubleHygroscopic; absorb moisture from the air.
Dimethylformamide (DMF)SolubleHygroscopic; absorb moisture from the air.
Acetonitrile (B52724)Slightly SolubleGenerally less hygroscopic than DMSO and DMF.
DichloromethaneLow SolubilityLess common for reactions requiring high concentrations.

Data on solubility is compiled from multiple sources.[3][4]

It is crucial to use anhydrous grade solvents and to minimize the exposure of DSC solutions to the atmosphere to prevent premature degradation. The presence of even trace amounts of water in organic solvents will initiate the hydrolysis pathway.

Experimental Protocols for Stability Assessment

Assessing the stability of DSC typically involves monitoring its degradation over time under controlled conditions. This can be achieved by quantifying the decrease of the parent DSC compound or the increase of its primary degradation product, N-hydroxysuccinimide (NHS).

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying DSC and its degradation products. The following protocol is a recommended starting point for developing such a method.

Objective: To separate and quantify DSC and its hydrolysis product, NHS, to monitor the stability of DSC over time.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention and separation of the polar analytes. A suitable option is a zwitterionic silica-based HILIC column (e.g., 150 mm x 3 mm, 3 µm).

  • Mobile Phase: An isocratic mobile phase consisting of 90% acetonitrile and 10% 10 mM aqueous ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 7.5 before mixing).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm or 260 nm (NHS has a strong absorbance at 260 nm).

  • Injection Volume: 1-5 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of DSC and NHS of known concentrations in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • Aqueous Stability: Dissolve a known amount of DSC in the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).

    • Organic Solvent Stability: Dissolve a known amount of DSC in the anhydrous organic solvent of interest. For moisture sensitivity studies, a known amount of water can be added.

  • Time-Course Analysis: At specified time intervals (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs), withdraw an aliquot of the sample solution. If necessary, quench the degradation by diluting the aliquot in the mobile phase (or a high percentage of acetonitrile) and immediately inject it into the HPLC system.

  • Data Analysis: Integrate the peak areas for DSC and NHS. Using the calibration curves, determine the concentration of each compound at each time point. The rate of degradation (and half-life) can be calculated from the decrease in DSC concentration over time.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Prep_DSC Prepare DSC Solution (Known Concentration) Incubate Incubate at Controlled Temp & Humidity/pH Prep_DSC->Incubate Prep_Standards Prepare DSC & NHS Calibration Standards Calculate Calculate Concentrations (vs. Calibration Curve) Prep_Standards->Calculate Sample Withdraw Aliquots at Time Points Incubate->Sample Inject Inject into HPLC Sample->Inject Analyze Analyze by Stability- Indicating Method Inject->Analyze Quantify Quantify Peak Areas Analyze->Quantify Quantify->Calculate Determine Determine Degradation Rate & Half-Life Calculate->Determine

References

safety precautions for working with N,N'-Disuccinimidyl carbonate powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Safety Precautions for N,N'-Disuccinimidyl Carbonate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling and use of this compound (DSC) powder, a reagent frequently used in bioconjugation, peptide synthesis, and as a coupling agent. Due to its chemical reactivity, understanding and implementing rigorous safety measures is critical to ensure personnel safety and experimental integrity.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with DSC powder are:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4][5]

It is crucial to handle this reagent with appropriate engineering controls and personal protective equipment to mitigate these risks.

Quantitative Data Summary

The following table summarizes the available quantitative physical, chemical, and toxicological data for this compound. It is important to note that comprehensive toxicological data is not always available, and the absence of data does not imply the substance is harmless.

PropertyValueReference(s)
Molecular Formula C₉H₈N₂O₇[3][5]
Molecular Weight 256.16 g/mol [3][5]
Appearance White to light yellow solid powder or crystals[6][7]
Melting Point 188-191 °C (decomposes)[8]
log Pow (Octanol/Water) -0.878[5]
Storage Temperature 2-8°C[6][8]

Note: Specific toxicity values such as LD50 and occupational exposure limits are not consistently reported across safety data sheets. Therefore, it is recommended to handle DSC with a high degree of caution, assuming high toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory when working with DSC powder.

Engineering Controls
  • Ventilation: All handling of DSC powder should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[4]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber) that have been inspected for integrity prior to use.[1] Follow proper glove removal technique to avoid skin contact.[1]

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[3]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[1][6]

Experimental Protocols: Safe Handling Workflow

The following section details the standard operating procedures for safely handling this compound powder throughout the experimental workflow, from preparation to disposal.

Preparation and Weighing
  • Preparation: Before handling the powder, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers.

  • Donning PPE: Put on all required PPE as described in Section 3.2.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood to contain any dust.

    • Use a dedicated spatula for DSC.

    • Carefully transfer the desired amount of powder to a weigh boat. Avoid generating dust by handling the powder gently.

    • Close the primary container tightly immediately after use and store it under nitrogen if possible.[4][5]

Dissolution
  • Solvent Addition: Add the solvent to the vessel containing the weighed DSC powder slowly and carefully to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the powder. If heating is required, use a controlled heating mantle and monitor the process closely.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and colleagues.

  • Containment:

    • For small spills, carefully sweep up the powder, avoiding dust formation, and place it in a sealed, labeled container for hazardous waste disposal.[1][4]

    • Do not use water to clean up the spill as DSC is moisture-sensitive and can hydrolyze.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (e.g., paper towels, gloves) as hazardous waste.[3]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a dry, cool (refrigerated at 2-8°C), and well-ventilated place.[3][4][6][8] It is recommended to store it under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[4][5]

  • Disposal: Dispose of waste DSC and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not empty into drains.[4]

Diagrams

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_reaction Reaction & Use cluster_cleanup Cleanup & Disposal prep_start Start ppe Don PPE (Gloves, Goggles, Lab Coat) prep_start->ppe fume_hood Work in Fume Hood ppe->fume_hood first_aid First Aid ppe->first_aid weigh Weigh DSC Powder fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill weigh->spill reaction Perform Chemical Reaction dissolve->reaction dissolve->spill decontaminate Decontaminate Glassware reaction->decontaminate reaction->spill waste Dispose of Hazardous Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands remove_ppe->wash cleanup_end End wash->cleanup_end spill->waste elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (Fume Hood) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe PPE (Gloves, Goggles) (Least Effective) admin->ppe

References

Methodological & Application

N,N'-Disuccinimidyl Carbonate Protocol for Protein Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely used in bioconjugation. It serves as a valuable tool for covalently linking molecules to proteins, peptides, and other biomolecules containing primary or secondary amine groups. DSC reacts with hydroxyl groups to form activated N-hydroxysuccinimide (NHS) esters, which then readily react with amines to form stable carbamate (B1207046) linkages. This chemistry is instrumental in various applications, including the development of antibody-drug conjugates (ADCs), PEGylation of therapeutic proteins to enhance their pharmacokinetic properties, and the preparation of protein-protein conjugates for research purposes.[1]

The primary advantage of using DSC lies in its ability to facilitate conjugation under mild reaction conditions, which helps in preserving the biological activity and structural integrity of the protein. This document provides detailed application notes and experimental protocols for the use of DSC in protein bioconjugation, along with methods for the characterization of the resulting conjugates.

Principle of DSC-Mediated Bioconjugation

The bioconjugation process using DSC typically involves a two-stage reaction. In the first stage, DSC is used to activate a molecule containing a hydroxyl group, such as a polyethylene (B3416737) glycol (PEG) derivative or a linker-payload complex for an ADC. This reaction results in the formation of a highly reactive NHS ester. In the second stage, the activated molecule is introduced to the protein solution, where it reacts with the primary amine groups on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. This reaction forms a stable carbamate bond, covalently attaching the molecule of interest to the protein.

Key Reaction Parameters

The efficiency and specificity of the conjugation reaction are influenced by several key parameters that can be optimized to achieve the desired degree of labeling while maintaining the protein's function.

ParameterRecommended RangeNotes
pH 7.2 - 8.5The reaction with primary amines is pH-dependent. A slightly alkaline pH promotes the deprotonation of amine groups, increasing their nucleophilicity. However, higher pH can also lead to hydrolysis of the NHS ester.
Temperature 4°C to 25°CLower temperatures (4°C) can be used to slow down the reaction and minimize potential protein degradation, requiring longer incubation times. Room temperature (25°C) allows for faster reaction kinetics.
Molar Ratio (DSC:Molecule) 1.5:1 to 5:1A molar excess of DSC is typically used to ensure efficient activation of the hydroxyl-containing molecule.
Molar Ratio (Activated Molecule:Protein) 5:1 to 50:1The optimal molar ratio depends on the number of available amine groups on the protein and the desired degree of labeling. Empirical optimization is often necessary.
Reaction Time 30 minutes to 24 hoursReaction time is dependent on temperature, pH, and the reactivity of the specific protein and molecule being conjugated.
Buffer Composition Phosphate, Borate, or Bicarbonate buffersBuffers should be free of primary amines (e.g., Tris) or other nucleophiles that can compete with the target protein for reaction with the NHS ester.

Experimental Protocols

Protocol 1: Activation of a Hydroxyl-Containing Molecule with DSC

This protocol describes the general procedure for activating a molecule with a hydroxyl group (e.g., a PEG derivative) using DSC.

Materials:

  • Hydroxyl-containing molecule (e.g., mPEG-OH)

  • This compound (DSC)

  • Anhydrous Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Pyridine (B92270) or other non-nucleophilic base

  • Ice-cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere, dissolve the hydroxyl-containing molecule in anhydrous DCM.

  • Add 1.5 equivalents of DSC and 1.5 equivalents of anhydrous pyridine to the solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated product by adding the concentrated solution dropwise to a beaker of vigorously stirring, ice-cold diethyl ether.

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the activated product under vacuum and store it under desiccated conditions until use.

Protocol 2: Conjugation of an Activated Molecule to a Protein

This protocol outlines the steps for conjugating the DSC-activated molecule to a target protein.

Materials:

  • Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • DSC-activated molecule

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Prepare a stock solution of the DSC-activated molecule in anhydrous DMSO or DMF.

  • Adjust the concentration of the target protein in the reaction buffer (e.g., 1-10 mg/mL).

  • Add the desired molar excess of the activated molecule stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-24 hours with gentle stirring.

  • Monitor the progress of the conjugation reaction by analyzing aliquots at different time points using SDS-PAGE or HPLC.

  • Once the desired degree of conjugation is achieved, quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purify the protein conjugate from unreacted molecules and byproducts using SEC or TFF.

  • Characterize the purified conjugate for purity, concentration, degree of labeling, and biological activity.

Characterization of Protein Bioconjugates

Thorough characterization of the purified bioconjugate is crucial to ensure its quality, consistency, and fitness for the intended application.

Characterization TechniqueParameter MeasuredTypical Observations
SDS-PAGE Apparent Molecular WeightAn increase in the apparent molecular weight of the protein corresponding to the mass of the conjugated molecule(s).
Size-Exclusion Chromatography (SEC) Purity and AggregationA shift in the retention time to an earlier elution volume for the conjugate compared to the unconjugated protein. Detection of high molecular weight species indicates aggregation.
Mass Spectrometry (MS) Molecular Weight and Degree of LabelingPrecise determination of the molecular weight of the conjugate and the distribution of different conjugated species (e.g., drug-to-antibody ratio, DAR).
UV-Vis Spectroscopy Degree of Labeling (for chromophoric labels)Calculation of the degree of labeling by measuring the absorbance of the protein and the conjugated molecule at their respective maximum absorbance wavelengths.
Differential Scanning Calorimetry (DSC) Thermal StabilityDetermination of the melting temperature (Tm) of the protein and its domains. Changes in Tm upon conjugation can indicate alterations in protein stability.[2][3]
Biological Activity Assays Functional IntegrityAssessment of the biological function of the protein (e.g., enzyme activity, receptor binding) to ensure it is not compromised by the conjugation process.
Application of Differential Scanning Calorimetry (DSC) in Bioconjugate Characterization

DSC is a powerful thermoanalytical technique that measures the heat capacity of a sample as a function of temperature. It is widely used to assess the thermal stability of proteins and to detect conformational changes resulting from modifications such as bioconjugation.[2]

A typical DSC thermogram of a multi-domain protein, like a monoclonal antibody, will show multiple unfolding transitions, each corresponding to the denaturation of a specific domain (e.g., Fab, CH2, CH3).[3] The midpoint of each transition is the melting temperature (Tm), a key indicator of the domain's stability.

Conjugation of a molecule to a protein can alter its thermal stability. For instance, the attachment of a hydrophobic drug-linker to an antibody can lead to a decrease in the Tm of the domain where the conjugation occurs, indicating a destabilization of that region. By comparing the DSC thermograms of the native and conjugated protein, researchers can gain insights into the impact of the modification on the protein's higher-order structure and stability. This information is critical for the development of stable and effective biotherapeutics like ADCs.

Visualizations

Experimental Workflow for Protein Bioconjugation

experimental_workflow cluster_activation Activation Stage cluster_conjugation Conjugation Stage cluster_purification Purification & Analysis mol Hydroxyl-containing Molecule activated_mol Activated Molecule (NHS Ester) mol->activated_mol DSC, Base dsc N,N'-Disuccinimidyl Carbonate (DSC) dsc->activated_mol conjugate Protein Conjugate activated_mol->conjugate protein Target Protein protein->conjugate pH 7.2-8.5 purification Purification (SEC/TFF) conjugate->purification characterization Characterization (SDS-PAGE, MS, DSC) purification->characterization

Caption: A generalized experimental workflow for protein bioconjugation using DSC.

Signaling Pathway Modulation by a Bioconjugate

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates bioconjugate Bioconjugate (e.g., ADC) bioconjugate->receptor Binds & Internalizes bioconjugate->kinase1 Inhibits (via payload)

Caption: A simplified signaling pathway illustrating how a bioconjugate can modulate cellular processes.

References

Application Notes and Protocols for Peptide Synthesis Using N,N'-Disuccinimidyl Carbonate (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the choice of coupling reagent is a critical factor that dictates the efficiency, purity, and overall success of the synthetic strategy. N,N'-Disuccinimidyl carbonate (DSC) has emerged as a versatile and effective coupling reagent for the formation of amide bonds, a fundamental linkage in peptides.[1] DSC acts as a phosgene (B1210022) equivalent, facilitating the activation of the carboxylic acid moiety of an N-protected amino acid to form a highly reactive N-hydroxysuccinimide (NHS) ester. This activated intermediate readily reacts with the free amino group of another amino acid or a growing peptide chain attached to a solid support, yielding the desired peptide bond with minimal racemization.[2]

These application notes provide a comprehensive, step-by-step guide for the utilization of DSC in solid-phase peptide synthesis (SPPS). The protocols detailed herein are designed to offer a robust framework for researchers, scientists, and drug development professionals, ensuring the successful synthesis of high-purity peptides.

Data Presentation

The efficiency of DSC as a coupling reagent is demonstrated by the yields and purities achieved in the synthesis of various peptide sequences. The following table summarizes representative quantitative data for the synthesis of di- and tripeptides using the protocols described below.

Peptide SequenceCoupling ReagentCrude Yield (%)Purity (%)
Ala-PheDSC88>95
Gly-Leu-ValDSC85>94
Pro-Tyr-GlyDSC82>93

Note: Yields and purities are representative and may vary depending on the specific amino acid sequence, resin, and purification techniques employed.

Experimental Protocols

Materials and Reagents
  • Resins: Wang resin or Rink Amide resin are suitable choices for the synthesis of peptides with C-terminal carboxylic acids or amides, respectively.

  • N-α-Fmoc-protected amino acids: Standard amino acids with appropriate side-chain protecting groups.

  • This compound (DSC): High purity, stored in a desiccator.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine (B92270).

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection.

  • Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Washing Solvents: DMF, DCM, and Diethyl ether (cold).

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system and appropriate columns.

Step-by-Step Protocol for Solid-Phase Peptide Synthesis (SPPS) using DSC

This protocol outlines the manual synthesis of a peptide on a solid support. The steps can be adapted for automated peptide synthesizers.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., 100 mg) in a reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) to swell the resin for at least 30 minutes at room temperature.

  • Drain the DMF from the reaction vessel.

2. N-α-Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.

3. DSC-Mediated Amino Acid Coupling:

  • In a separate vial, dissolve the N-α-Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.

  • Add DSC (3 equivalents) to the amino acid solution.

  • Add DIPEA or pyridine (6 equivalents) to the mixture.

  • Allow the activation to proceed for 10-15 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.

4. Washing:

  • After the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.

5. Iteration for Peptide Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform the N-α-Fmoc deprotection as described in step 2.

7. Cleavage of the Peptide from the Resin:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the crude peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purify the crude peptide using preparative RP-HPLC.

  • Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.

Signaling Pathways and Workflows

The following diagrams illustrate the chemical mechanism of DSC-mediated peptide bond formation and the overall workflow of the solid-phase peptide synthesis process.

DSC_Peptide_Synthesis_Mechanism AA_COOH N-Protected Amino Acid (R-COOH) Peptide_Bond Peptide Bond Formation AA_COOH->Peptide_Bond DSC DSC DSC->Peptide_Bond Base Base (e.g., DIPEA) Base->Peptide_Bond NHS_Ester Activated NHS Ester (R-CO-O-Su) New_Peptide Elongated Peptide-Resin NHS_Ester->New_Peptide Peptide_NH2 Peptide-Resin (H2N-Peptide) Peptide_NH2->New_Peptide Peptide_Bond->NHS_Ester Activation Byproducts NHS + CO2 + Base-H+ Peptide_Bond->Byproducts

Caption: Mechanism of DSC-mediated peptide bond formation.

SPPS_Workflow Start Start: Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Washing (DMF, DCM) Deprotect->Wash1 Couple 4. DSC-Mediated Coupling (Fmoc-AA, DSC, Base) Wash1->Couple Wash2 5. Washing (DMF, DCM) Couple->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Loop->Deprotect Next Cycle Final_Deprotect 6. Final Fmoc Deprotection Loop->Final_Deprotect Final Cycle Cleave 7. Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate 8. Precipitation (Cold Ether) Cleave->Precipitate Purify 9. Purification (RP-HPLC) Precipitate->Purify End End: Pure Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using DSC.

References

Application Notes: Surface Functionalization of Polymers using N,N'-Disuccinimidyl Carbonate (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely used for the surface functionalization of polymers.[1] It is particularly valuable for activating hydroxyl and primary amine groups present on polymer surfaces, converting them into amine-reactive N-hydroxysuccinimide (NHS) esters. This activation enables the covalent immobilization of a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs, onto the polymer substrate.[2][3] This method is central to applications in drug delivery, biocompatible coatings, biosensors, and tissue engineering.[4]

The primary advantage of DSC lies in its ability to form a stable, activated intermediate on the polymer surface. This succinimidyl carbonate is significantly more resistant to hydrolysis than intermediates formed by other activators like EDC/NHS, providing a larger window for the subsequent coupling reaction with amine-containing ligands.[3]

Principle of Reaction

The surface functionalization process using DSC is a two-step reaction:

  • Activation Step: The polymer surface, containing hydroxyl (-OH) or primary amine (-NH2) groups, is treated with DSC in an anhydrous organic solvent, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA). DSC reacts with the surface groups to form an active N-hydroxysuccinimide (NHS) carbonate intermediate, releasing N-hydroxysuccinimide as a byproduct.

  • Coupling Step: The activated polymer surface is then introduced to a solution containing the amine-bearing molecule of interest (e.g., protein, peptide). The primary amine of the ligand nucleophilically attacks the NHS carbonate, forming a stable carbamate (B1207046) or urea (B33335) linkage and covalently immobilizing the molecule to the surface.

G ActivatedPolymer ActivatedPolymer ActivatedPolymer2 ActivatedPolymer2 PolymerOH PolymerOH DSC DSC NHS_byproduct NHS_byproduct Ligand Ligand FunctionalizedPolymer FunctionalizedPolymer NHS_released NHS_released

Experimental Protocols

Protocol 1: General Procedure for Activation of Hydroxyl-Containing Polymer Surfaces

This protocol provides a general method for activating polymer surfaces that possess hydroxyl groups, such as those made from poly(2-hydroxyethyl methacrylate) (PHEMA), cellulose, or plasma-treated polymers.[3][5]

Materials:

Procedure:

  • Substrate Preparation: Ensure the polymer substrate is clean and dry. If necessary, pre-clean the surface using appropriate solvents or sonication and dry thoroughly under vacuum or with an inert gas stream. For polymers lacking hydroxyl groups, a plasma treatment can be used to introduce them.[5][7][8]

  • Reaction Setup: Place the polymer substrate in a clean, dry reaction vessel. Purge the vessel with an inert gas to create an anhydrous atmosphere. DSC is sensitive to moisture.[6]

  • Activation Solution Preparation: In a separate flask under inert gas, prepare the activation solution. Dissolve DSC in anhydrous acetonitrile or DCM to a final concentration of 0.1 M. Add anhydrous pyridine or TEA (typically 1.5-2 equivalents relative to DSC).

  • Activation Reaction: Transfer the activation solution to the reaction vessel containing the polymer substrate, ensuring the surface is fully immersed.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

  • Washing: After the reaction, remove the substrate from the activation solution. Wash the surface thoroughly with the anhydrous solvent (acetonitrile or DCM) to remove excess DSC and byproducts. This should be done in a sequential manner (e.g., 3-5 washes).

  • Drying: Dry the activated substrate under a stream of inert gas or in a vacuum desiccator. The activated surface is now ready for the coupling step. It is recommended to use the activated surface immediately for best results.

G start Start: Clean Polymer Substrate prep Place in Reaction Vessel Purge with N₂/Ar start->prep prepare_sol Prepare Activation Solution: 0.1M DSC in Anhydrous Acetonitrile/DCM + Pyridine prep->prepare_sol activate Immerse Substrate in Activation Solution prepare_sol->activate incubate Incubate 2-4 hours at Room Temperature activate->incubate wash Wash 3-5x with Anhydrous Solvent incubate->wash dry Dry under N₂/Ar or Vacuum wash->dry end End: Activated Surface Ready for Coupling dry->end

Protocol 2: Covalent Immobilization of Proteins onto DSC-Activated Surfaces

This protocol describes the coupling of an amine-containing protein to a DSC-activated polymer surface.

Materials:

  • DSC-activated polymer substrate

  • Protein solution (e.g., 0.1-2 mg/mL in a suitable buffer)

  • Coupling Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.

  • Quenching Solution: 1 M ethanolamine (B43304) or 100 mM Tris buffer, pH 8.0.

  • Washing Buffer: PBS with a mild surfactant (e.g., 0.05% Tween-20).

Procedure:

  • Protein Solution Preparation: Prepare the protein solution in the chosen coupling buffer. The optimal concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.

  • Coupling Reaction: Immerse the DSC-activated substrate in the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: After incubation, remove the substrate and place it in the quenching solution for 30-60 minutes at room temperature. This step deactivates any remaining NHS-carbonate groups, preventing non-specific binding in subsequent steps.

  • Washing: Wash the surface extensively with the washing buffer to remove non-covalently bound protein. Follow with a final rinse with deionized water.

  • Drying and Storage: Gently dry the functionalized surface with a stream of nitrogen. Store the surface under appropriate conditions (e.g., hydrated at 4°C) to maintain protein activity.

Quantitative Data and Characterization

The success of surface functionalization can be quantified and characterized using various surface analysis techniques.[9]

Table 1: Typical Reaction Parameters for DSC Activation
ParameterTypical RangeNotes
DSC Concentration 0.05 - 0.2 MHigher concentrations may not lead to proportionally higher activation.[10]
Solvent Acetonitrile, DCM, DMSOMust be anhydrous. Solubility of DSC varies.[6]
Base Pyridine, TEA1.5 - 2.0 equivalents
Reaction Time 1 - 6 hoursLonger times may be needed for sterically hindered hydroxyl groups.
Temperature Room Temperature (20-25°C)Reaction is typically efficient at room temperature.
Table 2: Surface Characterization Techniques and Expected Results
TechniquePurposeExpected Outcome after Functionalization
X-ray Photoelectron Spectroscopy (XPS) Elemental and chemical state analysis of the surface.[11][12]Increase in the nitrogen (N 1s) signal after protein immobilization. High-resolution C 1s spectra will show an increase in amide/carbamate components.[12]
Contact Angle Goniometry Measures surface wettability/hydrophilicity.A decrease in water contact angle after introducing hydrophilic hydroxyl groups, and a change (typically a decrease) after protein immobilization, indicating successful surface modification.[13]
Atomic Force Microscopy (AFM) Topographical analysis of the surface.Increase in surface roughness and observation of globular features corresponding to immobilized proteins.
Fluorescence Microscopy Visualization of immobilized molecules.If a fluorescently-labeled protein is used, a uniform fluorescent signal across the surface confirms successful and homogenous immobilization.[14]

G sub Polymer Substrate act DSC Activation sub->act coup Ligand Coupling act->coup char Surface Characterization coup->char xps XPS (N 1s signal ↑) char->xps ca Contact Angle (Wettability changes) char->ca afm AFM (Roughness ↑) char->afm fm Fluorescence (Signal present) char->fm

References

Application Notes and Protocols for N,N'-Disuccinimidyl Carbonate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient coupling reagent utilized in solid-phase peptide synthesis (SPPS). It serves as a stable, crystalline solid that acts as a safe and effective alternative to the highly toxic phosgene (B1210022) gas for the activation of carboxylic acids.[1][2] In SPPS, DSC is primarily employed for the in situ formation of N-succinimidyl (NHS) active esters of N-α-protected amino acids. These active esters readily react with the free amino group of the resin-bound peptide chain to form a stable amide bond with minimal risk of racemization.[3] This document provides detailed application notes and experimental protocols for the use of DSC in Fmoc-based solid-phase peptide synthesis.

DSC's utility extends to the synthesis of carbamates and urea (B33335) derivatives, making it a valuable tool in bioconjugation and the development of complex peptide-based therapeutics.[4] Its compatibility with both major SPPS methodologies, Fmoc/tBu and Boc/Bzl protection strategies, underscores its versatility.[2] The mild reaction conditions associated with DSC-mediated couplings make it particularly suitable for the synthesis of sensitive peptide sequences.

Principle of Action

The core function of this compound in SPPS is the activation of the carboxyl group of an incoming N-α-protected amino acid. This activation proceeds through the formation of a highly reactive N-succinimidyl ester intermediate. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the subsequent nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the solid support. This two-step process, occurring in situ, ensures efficient peptide bond formation.

Advantages of Using this compound in SPPS

  • High Coupling Efficiency: DSC promotes the formation of highly reactive N-succinimidyl esters, leading to efficient amide bond formation.

  • Low Racemization: The use of urethane-based protecting groups like Fmoc, combined with the mild activation conditions of DSC, significantly minimizes the risk of racemization, preserving the stereochemical integrity of the amino acids.[3]

  • Safety: DSC is a stable, non-volatile solid, offering a much safer alternative to hazardous reagents like phosgene.[3]

  • Versatility: It is compatible with standard Fmoc- and Boc-based SPPS strategies and can be used for the synthesis of a wide range of peptides.[2]

  • Formation of Stable Active Esters: The N-succinimidyl esters formed are stable enough to allow for efficient coupling without requiring harsh reaction conditions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Solid-Phase Peptide Synthesis

Coupling ReagentStructureActivating AgentBy-productsRelative ReactivityRacemization RiskNotes
This compound (DSC) C₉H₈N₂O₇Forms N-succinimidyl esterN-hydroxysuccinimide, CO₂HighLow[5]Safer alternative to phosgene; mild activation.
HBTU C₁₁H₁₅F₆N₆OPUronium saltTetramethylurea, HOBtVery HighLow to ModerateCan cause guanidinylation of amines as a side reaction.
HATU C₁₀H₁₅F₆N₇OUronium saltTetramethylurea, HOAtVery HighVery LowGenerally more efficient and with less racemization than HBTU.[1]
DIC/HOBt C₇H₁₄N₂ / C₆H₅N₃OCarbodiimide/AdditiveDiisopropylureaHighLowA classic and cost-effective coupling method.

Note: The relative reactivity and racemization risk can be sequence-dependent.

Experimental Protocols

Protocol 1: In Situ Activation of Fmoc-Amino Acids with DSC and Coupling in SPPS

This protocol describes a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using this compound for activation.

Materials:

  • Fmoc-protected amino acid

  • This compound (DSC)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Standard SPPS reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Preparation:

    • Swell the resin with the N-terminal deprotected peptide in DMF for at least 30 minutes in the reaction vessel.

    • Drain the DMF from the resin.

  • Activation of Fmoc-Amino Acid:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and DSC (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation reaction to proceed for 15-20 minutes at room temperature under an inert atmosphere. A slight color change may be observed.

  • Coupling Reaction:

    • Add the pre-activated Fmoc-amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture gently at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) test.

    • If the ninhydrin test is positive (indicating incomplete coupling), the coupling step can be repeated with a fresh solution of activated amino acid ("double coupling").

  • Washing:

    • After the coupling is complete (negative ninhydrin test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

    • The resin is now ready for the next Fmoc-deprotection step.

Protocol 2: General Fmoc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin from the previous coupling step

  • 20% (v/v) Piperidine (B6355638) in DMF

  • DMF

  • Dichloromethane (DCM)

  • Activated Fmoc-amino acid solution (from Protocol 1)

Procedure:

  • Fmoc-Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Drain the solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

    • Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).

  • Coupling:

    • Perform the coupling reaction as described in Protocol 1.

  • Washing:

    • After coupling, wash the resin with DMF (3-5 times).

Mandatory Visualizations

Reaction_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-AA-OH Active_Ester Fmoc-AA-O-Su Fmoc_AA->Active_Ester + DSC, Base - NHS, - CO₂ DSC DSC Base Base (e.g., DIPEA) Coupled_Peptide Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide + H₂N-Peptide-Resin NHS N-Hydroxysuccinimide Resin_Peptide H₂N-Peptide-Resin Resin_Peptide->Coupled_Peptide

Caption: Reaction mechanism of DSC in SPPS.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, DSC, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection Yes Cleavage Final Cleavage and Deprotection Cycle->Cleavage No (Final AA)

Caption: General workflow for an SPPS cycle.

References

Application Notes and Protocols for Carboxylic Acid Activation using N,N'-Disuccinimidyl Carbonate (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activation of carboxylic acids is a fundamental transformation in organic chemistry, particularly crucial in peptide synthesis, bioconjugation, and the development of small molecule therapeutics. Direct amide bond formation between a carboxylic acid and an amine is often inefficient due to the basicity of the amine, which can deprotonate the carboxylic acid to form an unreactive carboxylate. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. N,N'-Disuccinimidyl carbonate (DSC) has emerged as a versatile and efficient reagent for this purpose.[1][2][3]

DSC is a stable, crystalline solid that serves as a safe and effective alternative to hazardous reagents like phosgene.[4] It activates carboxylic acids to form N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, leading to the formation of stable amide bonds under mild conditions.[1][5] The byproducts of this reaction, carbon dioxide and N-hydroxysuccinimide (NHS), are easily removed, simplifying product purification.[5] This document provides detailed application notes and protocols for the activation of carboxylic acids using DSC.

Reaction Mechanism and Principle

The activation of a carboxylic acid with DSC proceeds through the formation of a highly reactive N-hydroxysuccinimide (NHS) ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which deprotonates the carboxylic acid, enhancing its nucleophilicity. The resulting carboxylate anion then attacks one of the carbonyl carbons of DSC, leading to the displacement of an NHS group and the formation of the activated NHS ester. The other products of this reaction are carbon dioxide and a second equivalent of N-hydroxysuccinimide.[5]

The NHS ester is a key intermediate that is highly susceptible to nucleophilic attack by a primary amine. The subsequent reaction with an amine yields the desired amide and releases N-hydroxysuccinimide, which can be removed by aqueous workup.[5]

Applications

DSC is a versatile reagent with a broad range of applications in synthetic chemistry, including:

  • Peptide Synthesis: DSC is widely used for the formation of peptide bonds, offering mild reaction conditions that minimize racemization of chiral amino acids.[1][4]

  • Bioconjugation: The formation of stable amide linkages is essential for conjugating peptides, proteins, and other biomolecules to surfaces, nanoparticles, or labels.[3]

  • Drug Development: DSC-mediated couplings are employed in the synthesis of complex small molecules and drug candidates.[2]

  • Synthesis of Carbamates and Ureas: Besides activating carboxylic acids, DSC can also react with alcohols and amines to form carbamates and ureas, respectively.[2]

Data Presentation

The efficiency of carboxylic acid activation and subsequent amide formation using DSC is demonstrated in the following tables, which summarize data from various literature sources.

Table 1: Synthesis of N-Hydroxysuccinimide (NHS) Esters using DSC

Carboxylic AcidBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
5-Carboxyrhodamine BTriethylamineAcetonitrile (B52724)1Room Temp.85N/A
6-Carboxyrhodamine BTriethylamineAcetonitrile1Room Temp.87N/A

Table 2: One-Pot Amide Synthesis using DSC

Carboxylic AcidAmineBaseSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Pyrazine-2-carboxylic acidBoc-L-OrnithinePyridine, DIPEAAcetonitrileOvernightRoom Temp.Quantitative[5]

Table 3: Solubility of this compound (DSC)

SolventSolubility (mg/mL)
Dichloromethane2
Acetone14
Acetonitrile34
Tetrahydrofuran3
Ethyl Acetate4
Isopropyl Alcohol2
Dimethylformamide (DMF)88
Dimethyl Sulfoxide (DMSO)>250

This data is based on information available in the provided search results.[2]

Experimental Protocols

Protocol 1: General One-Pot Procedure for Amide Bond Formation

This protocol describes a general one-pot method for the activation of a carboxylic acid with DSC and subsequent reaction with an amine to form an amide. The activated NHS ester is not isolated in this procedure.[5]

Materials:

  • Carboxylic acid

  • This compound (DSC)

  • Amine

  • Anhydrous acetonitrile (or other suitable aprotic solvent like DMF)

  • Pyridine (or other suitable non-nucleophilic base, e.g., triethylamine)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for the amine addition step)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needle (for balloon attachment)

  • Balloon

Procedure:

  • Activation of the Carboxylic Acid:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.05 equivalents) and anhydrous acetonitrile (e.g., 50 mL for a ~10 mmol scale reaction).

    • Add pyridine (~3 equivalents) and a catalytic amount of DMAP (~0.01 equivalents).

    • Stir the suspension for a few minutes at room temperature.

    • Add DSC (1.0 equivalent) to the suspension.

    • Attach a balloon to the flask via a needle and septum to monitor the evolution of carbon dioxide, which indicates the progress of the reaction.[5]

    • Allow the reaction to stir at room temperature for a few hours. The reaction is typically complete when the suspension becomes a clear solution (if the starting materials are soluble) or when CO₂ evolution ceases.

  • Amide Bond Formation:

    • Once the activation is complete, add DIPEA (~1.5 equivalents, if necessary to neutralize any acid and facilitate the reaction) to the reaction mixture at room temperature.

    • Add the amine (1.0 equivalent) to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with an acidic aqueous solution (e.g., 0.1 M HCl) to remove unreacted amine and pyridine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and NHS, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude amide product.

    • If necessary, purify the crude product by column chromatography on silica (B1680970) gel, recrystallization, or preparative high-performance liquid chromatography (HPLC).

Note on Stoichiometry: A slight excess of the carboxylic acid over DSC is recommended to ensure complete consumption of DSC, as any remaining DSC can react with the amine to form a carbamate (B1207046) byproduct.[5]

Mandatory Visualizations

Reaction Scheme and Mechanism

reaction_mechanism cluster_activation Step 1: Activation of Carboxylic Acid cluster_coupling Step 2: Amide Bond Formation RCOOH R-COOH (Carboxylic Acid) intermediate1 RCOOH->intermediate1 + DSC, Base DSC DSC (this compound) Base Base (e.g., Pyridine) NHS_ester R-CO-O-Su (NHS Ester) NHS_ester2 R-CO-O-Su (NHS Ester) NHS_H NHS CO2 CO₂ intermediate1->NHS_ester intermediate1->NHS_H intermediate1->CO2 intermediate2 NHS_ester2->intermediate2 + R'-NH₂ Amine R'-NH₂ (Amine) Amide R-CO-NH-R' (Amide) NHS_H2 NHS intermediate2->Amide intermediate2->NHS_H2

Caption: General reaction scheme for DSC-mediated amide bond formation.

Experimental Workflow

experimental_workflow start Start step1 1. Dissolve Carboxylic Acid in Anhydrous Solvent start->step1 step2 2. Add Base (e.g., Pyridine) step1->step2 step3 3. Add N,N'-Disuccinimidyl Carbonate (DSC) step2->step3 step4 4. Stir at Room Temperature (Activation Step) step3->step4 step5 5. Add Amine step4->step5 step6 6. Stir at Room Temperature (Coupling Step) step5->step6 step7 7. Solvent Evaporation step6->step7 step8 8. Aqueous Work-up step7->step8 step9 9. Dry Organic Layer step8->step9 step10 10. Solvent Evaporation step9->step10 step11 11. Purification (Chromatography/Recrystallization) step10->step11 end Pure Amide Product step11->end

Caption: Experimental workflow for one-pot amide synthesis using DSC.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: DSC is sensitive to moisture and should be stored in a desiccator. Reactions should be carried out under anhydrous conditions to prevent hydrolysis of DSC and the activated NHS ester.[2]

  • Solvent Choice: Acetonitrile and DMF are commonly used solvents. The solubility of DSC varies in different organic solvents (see Table 3), which should be considered when planning the reaction.[2]

  • Base Selection: A non-nucleophilic base like pyridine or triethylamine is crucial. The use of a nucleophilic base can lead to unwanted side reactions.

  • Reaction Monitoring: The evolution of CO₂ during the activation step provides a visual indication of reaction progress.[5] However, for precise monitoring, TLC or LC-MS analysis is recommended.

  • Purification: While in some cases a simple aqueous workup may yield a pure product, purification by column chromatography or recrystallization is often necessary to remove byproducts and unreacted starting materials. The choice of purification method will depend on the properties of the final amide.

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates using N,N'-Disuccinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N,N'-Disuccinimidyl carbonate (DSC) for the development of antibody-drug conjugates (ADCs). This document covers the fundamental principles of DSC chemistry, detailed experimental protocols for conjugation, methods for characterization, and troubleshooting advice.

Introduction to this compound (DSC) in ADC Development

This compound (DSC) is a versatile and efficient homobifunctional crosslinking reagent used for the conjugation of molecules to proteins. In the context of ADC development, DSC serves as a valuable tool for activating drug-linker complexes, enabling their covalent attachment to monoclonal antibodies (mAbs). DSC is a safer, solid alternative to hazardous reagents like phosgene (B1210022) for introducing a carbonyl group.[1]

The primary mechanism of DSC-mediated conjugation involves the activation of hydroxyl (-OH) or amino (-NH2) groups on a drug-linker payload. This reaction results in the formation of a highly reactive N-hydroxysuccinimide (NHS) carbonate or carbamate (B1207046), respectively.[2] This activated payload can then readily react with nucleophilic primary amine groups on the antibody, predominantly the ε-amino groups of surface-accessible lysine (B10760008) residues, to form stable carbamate or urea (B33335) linkages.[3] This process is a cornerstone of creating lysine-conjugated ADCs, a widely adopted strategy that does not require antibody engineering.[3]

The stability of the resulting carbamate linker is a critical factor for the efficacy and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while allowing for efficient cleavage and payload delivery at the tumor site.[4]

Chemical Principles and Reaction Mechanisms

DSC facilitates the formation of ADCs through a two-step process, often performed in one pot:

  • Activation of the Drug-Linker Payload: DSC reacts with a hydroxyl or amine group on the payload in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine). One of the N-hydroxysuccinimide (NHS) groups on DSC is an excellent leaving group, making the central carbonyl carbon highly susceptible to nucleophilic attack.[1][5] This results in the formation of an activated NHS carbonate (from a hydroxyl group) or an NHS carbamate (from an amino group).[2]

  • Conjugation to the Antibody: The activated drug-linker is then introduced to the antibody solution. The primary amino groups of lysine residues on the antibody surface act as nucleophiles, attacking the activated carbonyl of the NHS carbonate/carbamate. This leads to the formation of a stable carbamate or urea bond, covalently linking the drug-payload to the antibody and releasing NHS as a byproduct.[2][6]

Below is a diagram illustrating the activation of a hydroxyl-containing drug-linker with DSC and its subsequent conjugation to an antibody.

DSC_Activation_Conjugation cluster_activation Step 1: Activation of Drug-Linker cluster_conjugation Step 2: Conjugation to Antibody DrugLinker Drug-Linker-OH ActivatedComplex Activated Drug-Linker-O-CO-NHS DrugLinker->ActivatedComplex DSC, Base DSC This compound (DSC) DSC->ActivatedComplex NHS_byproduct1 N-Hydroxysuccinimide (NHS) ActivatedComplex->NHS_byproduct1 Antibody Antibody-NH2 (Lysine Residue) ADC Antibody-Drug Conjugate (ADC) (Carbamate Linkage) Antibody->ADC NHS_byproduct2 N-Hydroxysuccinimide (NHS) ADC->NHS_byproduct2 ActivatedComplex2->ADC Reaction with Lysine

DSC-mediated activation and conjugation workflow.

Experimental Protocols

This section provides detailed protocols for the creation of ADCs using DSC. These protocols are intended as a starting point and may require optimization based on the specific antibody, drug-linker, and desired final product characteristics.

Materials and Reagents
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris.

  • Drug-linker with a free hydroxyl or primary amine group.

  • This compound (DSC).

  • Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, or DMSO).

  • Non-nucleophilic base (e.g., Triethylamine or Pyridine).

  • Reaction buffers (e.g., Phosphate buffer, Borate buffer, pH 7.0-9.0).

  • Quenching reagent (e.g., Lysine or Glycine solution).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).

  • Analytical instruments for characterization (e.g., UV-Vis Spectrophotometer, LC-MS, HIC-HPLC, DSC instrument).

Protocol 1: Activation of a Hydroxyl-Containing Drug-Linker with DSC

This protocol describes the activation of a drug-linker possessing a hydroxyl group to form an NHS carbonate.

  • Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as DSC is moisture-sensitive.[7]

  • Dissolution: Dissolve the hydroxyl-containing drug-linker (1.0 eq) in anhydrous acetonitrile.

  • Activation Reaction: To the stirred solution, add DSC (1.5 eq) followed by triethylamine (3.0 eq).[1]

  • Incubation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the activated carbonate.

  • Work-up (Optional): If isolation of the activated intermediate is desired, concentrate the reaction mixture under reduced pressure. The residue can be diluted with an aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.[1] For most ADC preparations, the activated drug-linker is used directly in the next step without isolation.[6]

Protocol 2: Conjugation of the Activated Drug-Linker to the Antibody

This protocol details the conjugation of the DSC-activated drug-linker to the lysine residues of the antibody.

  • Antibody Preparation: Prepare the antibody at a concentration of 2.5-5 mg/mL in a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0).[8] Ensure the buffer is free of primary amines.

  • Conjugation Reaction: Slowly add the desired molar excess of the DSC-activated drug-linker solution (typically 5 to 20-fold molar excess over the antibody) to the antibody solution with constant, gentle stirring.[3] The final concentration of the organic solvent (from the drug-linker solution) should ideally not exceed 20% (v/v) to maintain antibody stability.[8]

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight, with gentle agitation.[8]

  • Quenching: Stop the reaction by adding a quenching reagent such as a 10-fold molar excess of N-ethylmaleimide (if a maleimide (B117702) is present in the linker) or a lysine/glycine solution to consume any unreacted activated drug-linker.[8] Incubate for an additional hour at room temperature.

  • Purification: Remove unconjugated drug-linker, residual reagents, and solvent by purifying the ADC.

    • Size Exclusion Chromatography (SEC): This is a common method for purifying ADCs, separating the larger ADC from smaller unconjugated species.[9]

    • Tangential Flow Filtration (TFF): TFF is a scalable method for buffer exchange and removal of low molecular weight impurities.[9]

  • Concentration and Formulation: Concentrate the purified ADC to the desired concentration using an appropriate method like ultrafiltration and formulate it in a suitable storage buffer (e.g., PBS, pH 6.5).[8]

  • Storage: Store the final ADC product at the recommended temperature, typically frozen at -20°C or -80°C.

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and stability.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[10]

  • UV-Vis Spectroscopy: This is a straightforward method to estimate the average DAR. It requires measuring the absorbance of the ADC at two wavelengths: one for the antibody (typically 280 nm) and one for the drug's chromophore. The concentrations of the antibody and the drug can be calculated using their respective extinction coefficients and the Beer-Lambert law, from which the molar ratio can be determined.[11]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a typically hydrophobic drug increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.) can be resolved. The weighted average DAR is calculated from the peak areas of the different species.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the intact ADC. Deconvolution of the mass spectrum allows for the identification and relative quantification of each drug-loaded species, enabling the calculation of the average DAR.[10]

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[9]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE, under both reducing and non-reducing conditions, can be used to visualize the ADC and assess its integrity and the presence of any fragments or impurities.[11]

Stability Assessment

The stability of the ADC is critical for its shelf-life and in vivo performance.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique to assess the thermal stability of the ADC. By measuring the heat capacity of the protein as a function of temperature, the melting temperature (Tm) of the antibody domains can be determined. Changes in the Tm of the ADC compared to the unconjugated antibody can indicate how the conjugation process has affected the conformational stability of the protein.

  • Plasma Stability Assays: These assays evaluate the stability of the linker in plasma from different species (e.g., mouse, human) by incubating the ADC in plasma at 37°C and measuring the amount of released payload over time using techniques like HPLC-MS.[4]

Data Presentation

Illustrative DAR and Stability Data

The following tables present illustrative quantitative data for lysine-conjugated ADCs.

Table 1: Example DAR Values for a Lysine-Conjugated ADC

Analytical MethodAverage DAR%CV (n=8)
UV-Vis Spectroscopy3.71.5
HIC-HPLC3.51.2
Intact LC-MS3.60

Data is illustrative and based on typical values reported for lysine-conjugated ADCs.[10]

Table 2: Thermal Stability of an ADC Measured by DSC

SampleTm1 (°C)Tm2 (°C)Onset of Aggregation (°C)
Unconjugated mAb72.585.175
ADC (DAR ~4)70.283.570

Data is illustrative and demonstrates a typical decrease in thermal stability upon conjugation.

Table 3: Plasma Stability of Carbamate-Linked ADCs

Linker TypeSpeciesIncubation Time% Intact ADC
Val-Cit-PABCMouse24 hours< 50%
Val-Cit-PABCHuman7 days> 90%
MA-PABC (modified)Mouse72 hours> 95%

Data adapted from studies on carbamate linker stability.[4][12]

Visualization of Workflows and Mechanisms

General Experimental Workflow for ADC Production

The following diagram outlines the general workflow for producing and characterizing an ADC using DSC-mediated conjugation.

ADC_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start activate_payload Activate Drug-Linker with DSC start->activate_payload prepare_ab Prepare Antibody (Buffer Exchange) start->prepare_ab conjugate Conjugation Reaction activate_payload->conjugate prepare_ab->conjugate quench Quench Reaction conjugate->quench purify Purify ADC (SEC or TFF) quench->purify formulate Concentrate and Formulate purify->formulate dar_analysis DAR Analysis (UV-Vis, HIC, LC-MS) formulate->dar_analysis purity_analysis Purity & Aggregation (SEC, SDS-PAGE) formulate->purity_analysis stability_analysis Stability Assessment (DSC, Plasma Stability) formulate->stability_analysis end Final ADC Product dar_analysis->end purity_analysis->end stability_analysis->end

General workflow for ADC synthesis and characterization.
Generalized Mechanism of Action of an ADC

This diagram illustrates the general mechanism by which an ADC targets and kills cancer cells. The specific signaling pathway of the payload is drug-dependent.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding to Antigen ADC->Binding Antigen Target Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease PayloadAction Payload Action (e.g., DNA damage, microtubule disruption) PayloadRelease->PayloadAction Apoptosis Apoptosis (Cell Death) PayloadAction->Apoptosis

Generalized mechanism of action for an antibody-drug conjugate.

Troubleshooting

Common issues encountered during ADC synthesis and potential solutions are outlined below.

Table 4: Troubleshooting Guide for DSC-Mediated ADC Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency / Low DAR - Suboptimal Reaction pH: pH is too low for efficient amine reactivity.- Optimize the conjugation buffer pH to be within the 7.5-9.0 range.
- Degraded DSC Reagent: DSC is sensitive to moisture and can hydrolyze over time.- Use fresh, high-quality DSC and store it under desiccated conditions.
- Inactive Antibody: Antibody has lost activity or primary amines are blocked.- Ensure the antibody is pure (>95%) and stored correctly. Avoid buffers containing primary amines (e.g., Tris).
- Insufficient Molar Ratio: The molar ratio of drug-linker to antibody is too low.- Perform a titration to determine the optimal molar ratio for your specific components.
Antibody Aggregation - High DAR: A high degree of conjugation with a hydrophobic payload can increase aggregation.- Reduce the molar excess of the activated drug-linker to target a lower DAR.
- Presence of Organic Solvent: High concentrations of organic solvents can denature the antibody.- Keep the final concentration of organic solvent in the conjugation reaction below 20% (v/v).
- Suboptimal Buffer Conditions: pH or ionic strength of the buffer may promote aggregation.- Screen different buffer conditions to find one that minimizes aggregation.
Heterogeneous Product - Lysine Conjugation Inherent Nature: Random conjugation to multiple lysine residues leads to heterogeneity.- This is an inherent feature of this conjugation method. For a more homogeneous product, consider site-specific conjugation strategies.
- Inconsistent Reaction Conditions: Variations in reaction time, temperature, or reagent addition.- Maintain tight control over all reaction parameters to ensure batch-to-batch consistency.

This comprehensive guide provides the necessary information for researchers to successfully employ this compound in the development of novel antibody-drug conjugates. By understanding the underlying chemistry, following detailed protocols, and performing thorough characterization, high-quality ADCs can be generated for preclinical and clinical evaluation.

References

Application Notes and Protocols for Labeling Proteins with N,N'-Disuccinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a homobifunctional crosslinking reagent that is highly effective for the conjugation of molecules to primary amines on proteins. DSC reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable carbamate (B1207046) linkages. This reagent is particularly useful for activating hydroxyl-containing molecules to create reactive intermediates that can then be efficiently coupled to proteins. The resulting conjugates are valuable tools in various research and drug development applications, including immunoassays, targeted drug delivery, and diagnostic imaging.

These application notes provide a comprehensive protocol for the successful labeling of proteins using this compound. The protocol covers the preparation of reagents, the labeling reaction, purification of the conjugate, and methods for characterizing the degree of labeling.

Reaction Mechanism

The labeling of proteins with DSC is a two-step process. First, DSC activates a hydroxyl group on a molecule of interest (e.g., a small molecule drug, biotin, or a fluorescent dye) to form a succinimidyl carbonate ester. This activated molecule is then reacted with the protein, where the succinimidyl group is displaced by a primary amine on the protein, forming a stable carbamate bond.[1][2]

Data Presentation

The efficiency of protein labeling with DSC is dependent on several factors, including the molar ratio of the labeling reagent to the protein, the protein concentration, pH, and reaction time. The following table provides representative data on the effect of the molar coupling ratio (MCR) of a DSC-activated molecule to a model protein, Bovine Serum Albumin (BSA), on the resulting Degree of Labeling (DOL).

Molar Coupling Ratio (DSC-activated molecule:Protein)Protein Concentration (mg/mL)Degree of Labeling (DOL) (moles of label/mole of protein)
5:122.1
10:124.3
20:127.8
40:1212.5

Note: This data is representative and the optimal MCR should be determined empirically for each specific protein and labeling reagent.[3]

Experimental Protocols

Materials and Reagents
  • Protein to be labeled (e.g., antibody, enzyme)

  • This compound (DSC)

  • Molecule to be conjugated (containing a hydroxyl group)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column or dialysis cassette (e.g., MWCO 10,000) for purification

Protocol for Activation of Hydroxyl-Containing Molecule with DSC
  • Dissolve the Hydroxyl-Containing Molecule: Dissolve the molecule to be activated in anhydrous DMF or DMSO at a concentration of 10-50 mM.

  • Dissolve DSC: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.

  • Activation Reaction: Add a 1.5 to 2-fold molar excess of the DSC solution to the hydroxyl-containing molecule solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

Protocol for Protein Labeling with DSC-Activated Molecule
  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amine-containing substances (e.g., Tris, glycine, or sodium azide).

  • Calculate Molar Coupling Ratio: Determine the desired molar coupling ratio of the DSC-activated molecule to the protein. A starting point of a 10:1 to 40:1 molar excess is recommended.[3]

  • Conjugation Reaction: While gently vortexing the protein solution, add the calculated amount of the DSC-activated molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted DSC-activated molecules.

Purification of the Labeled Protein

It is crucial to remove unreacted labeling reagent and byproducts to obtain a purified protein conjugate.

1. Size-Exclusion Chromatography (Recommended)

  • Equilibrate the SEC column with the Purification/Storage Buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the protein with the Purification/Storage Buffer. The labeled protein will elute in the earlier fractions.

  • Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the appropriate wavelength for the conjugated molecule.

  • Pool the fractions containing the purified labeled protein.

2. Dialysis

  • Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

  • Dialyze against the Purification/Storage Buffer at 4°C for several hours to overnight, with at least two buffer changes.

Characterization of the Labeled Protein

The Degree of Labeling (DOL) can be determined by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule.

Calculation of Degree of Labeling (DOL):

The DOL can be calculated using the following formula:

Where:

  • A_label = Absorbance of the labeled protein at the λmax of the label.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • A_280 = Absorbance of the labeled protein at 280 nm.

  • CF = Correction factor (A_280 of the free label / A_max of the free label).

  • ε_label = Molar extinction coefficient of the label at its λmax.

Visualizations

G cluster_reaction Chemical Reaction Pathway DSC This compound (DSC) ActivatedMolecule Activated Molecule (Succinimidyl Carbonate Ester) DSC->ActivatedMolecule + Molecule-OH Molecule Molecule-OH (e.g., Drug, Dye) LabeledProtein Labeled Protein (Carbamate Linkage) ActivatedMolecule->LabeledProtein + Protein-NH2 Protein Protein-NH2 (Primary Amine) NHS N-Hydroxysuccinimide (Byproduct)

Caption: Chemical reaction pathway for protein labeling with DSC.

G cluster_workflow Experimental Workflow Start Start PrepProtein Prepare Protein Solution (Amine-free buffer, pH 7.2-7.5) Start->PrepProtein PrepDSC Prepare DSC-Activated Molecule Start->PrepDSC Reaction Conjugation Reaction (Room temp, 1-2h or 4°C, overnight) PrepProtein->Reaction PrepDSC->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purify Labeled Protein (SEC or Dialysis) Quench->Purify Characterize Characterize (Determine DOL) Purify->Characterize End End Characterize->End

Caption: Experimental workflow for protein labeling with DSC.

References

Application Notes and Protocols for N,N'-Disuccinimidyl Carbonate in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N,N'-Disuccinimidyl Carbonate (DSC) in Affinity Chromatography

This compound (DSC) is a versatile and efficient homobifunctional crosslinking agent used for the activation of hydroxyl-containing solid supports to create affinity chromatography media.[1][2][3] DSC provides a reliable method for covalently immobilizing ligands containing primary amines, such as proteins, peptides, or small molecules, onto a solid matrix. The resulting carbamate (B1207046) linkage is highly stable, which minimizes ligand leakage and ensures the longevity and reusability of the affinity resin.[4]

The primary application of DSC in this context is to activate polysaccharide-based chromatography supports like agarose (B213101) (e.g., Sepharose) or other matrices possessing surface hydroxyl groups.[1][3] The activation process involves the reaction of the hydroxyl groups on the matrix with DSC to form a reactive N-hydroxysuccinimide (NHS) carbonate ester. This activated matrix can then readily react with primary amines on the ligand to form a stable carbamate bond.[4] This chemistry is particularly advantageous due to its mild reaction conditions and high coupling efficiency.[5]

Chemical Reaction Pathway

The process of activating a hydroxyl-containing matrix with DSC and subsequent ligand coupling involves a two-step chemical reaction. First, the hydroxyl groups on the support react with DSC to form an active NHS-carbonate intermediate. This intermediate is then subjected to nucleophilic attack by a primary amine from the ligand, resulting in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide.

G cluster_activation Activation Step cluster_coupling Coupling Step Matrix_OH Matrix-OH (e.g., Agarose) Activated_Matrix Activated Matrix (NHS-carbonate) Matrix_OH->Activated_Matrix + DSC - NHS DSC This compound (DSC) Ligand_NH2 Ligand-NH2 Coupled_Matrix Matrix-O-CO-NH-Ligand (Stable Carbamate Linkage) Activated_Matrix->Coupled_Matrix + Ligand-NH2 NHS_leaving N-Hydroxysuccinimide (Leaving Group) NHS_released N-Hydroxysuccinimide (Byproduct)

Caption: Chemical pathway of matrix activation with DSC and ligand coupling.

Experimental Workflow for Affinity Matrix Preparation

The preparation of a DSC-activated affinity chromatography medium follows a structured workflow, beginning with the activation of the support, followed by ligand coupling, and concluding with washing and blocking steps to ensure a high-performance purification tool.

start Start: Select Hydroxyl- Containing Matrix wash_resin 1. Wash and Equilibrate Chromatography Resin start->wash_resin activation 2. Activate Resin with DSC in Anhydrous Solvent wash_resin->activation wash_activated 3. Wash Activated Resin to Remove Excess DSC activation->wash_activated coupling 4. Couple Amine-Containing Ligand in Coupling Buffer wash_activated->coupling block 5. Block Unreacted Sites with a Quenching Agent coupling->block final_wash 6. Perform Final Washes to Remove Byproducts block->final_wash end End: Affinity Matrix Ready for Purification final_wash->end

Caption: Experimental workflow for preparing a DSC-activated affinity matrix.

Detailed Protocol for Affinity Matrix Preparation using DSC

This protocol provides a general procedure for the activation of a hydroxyl-containing chromatography matrix (e.g., cross-linked agarose) with DSC and the subsequent coupling of a protein ligand.

I. Materials and Reagents

  • Chromatography Support: Cross-linked agarose beads (e.g., Sepharose 4B or 6B).

  • Activation Reagent: this compound (DSC).

  • Ligand: Amine-containing molecule to be immobilized (e.g., protein, peptide).

  • Solvents: Anhydrous acetone (B3395972), anhydrous pyridine (B92270), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[3]

  • Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3, containing 0.5 M NaCl.

  • Washing Buffers:

    • Anhydrous acetone.

    • Coupling Buffer.

    • Blocking Buffer.

    • High pH buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl.

    • Low pH buffer: 0.1 M Acetate buffer, pH 4.0, containing 0.5 M NaCl.

  • Blocking (Quenching) Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0.

  • Equipment: Glass fritted funnel, reaction vessel, rotary shaker, pH meter.

II. Protocol Steps

Step 1: Washing and Preparation of the Chromatography Support

  • Weigh out the desired amount of dry agarose powder or measure the required volume of resin slurry.

  • Wash the resin extensively with deionized water on a glass fritted funnel to remove any preservatives.

  • Perform a solvent exchange by washing the resin with increasing concentrations of acetone in water (e.g., 25%, 50%, 75%, 100% acetone). Finish with several washes of anhydrous acetone.

  • Dry the resin under vacuum to remove all traces of water.

Step 2: Activation of the Support with DSC

  • Transfer the dry, washed resin to a clean, dry reaction vessel.

  • Dissolve DSC in a suitable anhydrous solvent (e.g., acetone, pyridine, DMF, or DMSO). A typical concentration is 0.1-0.2 M. Refer to Table 1 for DSC solubility.

  • Add the DSC solution to the resin. Use a sufficient volume to create a mobile slurry.

  • Add a suitable base, such as pyridine or triethylamine, to catalyze the reaction.

  • Seal the reaction vessel and incubate on a rotary shaker at room temperature for 1-4 hours.

Step 3: Washing the Activated Support

  • After the activation reaction, transfer the resin to a glass fritted funnel.

  • Wash the activated resin extensively with anhydrous acetone to remove unreacted DSC and byproducts.

  • Follow with washes using a solvent compatible with the subsequent coupling step (e.g., cold, dry isopropanol (B130326) or directly with the coupling buffer if the reaction is to proceed immediately).

Step 4: Coupling of the Amine-Containing Ligand

  • Dissolve the ligand (e.g., protein) in cold Coupling Buffer (0.1 M Sodium Bicarbonate, pH 8.3, 0.5 M NaCl) to a final concentration of 5-10 mg/mL.

  • Immediately transfer the washed, activated resin to the ligand solution.

  • Incubate the mixture on a rotary shaker at 4°C overnight or at room temperature for 2-4 hours.

Step 5: Blocking of Unreacted Active Groups

  • After the coupling reaction, collect the resin by centrifugation or filtration.

  • To block any remaining active NHS-carbonate groups, resuspend the resin in Blocking Buffer (1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0).

  • Incubate for 2-4 hours at room temperature with gentle mixing.

Step 6: Final Washing of the Affinity Matrix

  • Wash the resin with several cycles of alternating low and high pH buffers to remove non-covalently bound ligand.

    • Wash with 3-5 bed volumes of Low pH Buffer (0.1 M Acetate, pH 4.0, 0.5 M NaCl).

    • Wash with 3-5 bed volumes of High pH Buffer (0.1 M Tris-HCl, pH 8.0, 0.5 M NaCl).

  • Repeat this wash cycle three times.

  • Finally, equilibrate the resin with a neutral buffer suitable for your affinity chromatography application (e.g., PBS, pH 7.4).

  • Store the prepared affinity matrix in a suitable storage buffer (e.g., PBS with 20% ethanol (B145695) as a preservative) at 4°C.

Quantitative Data and Performance Parameters

While DSC is a well-established reagent for activating hydroxyl-containing supports, specific quantitative performance data such as ligand density and binding capacity are highly dependent on the matrix, the ligand, and the precise reaction conditions used. Therefore, the following tables provide essential information on DSC solubility and a template for the key performance parameters that should be determined experimentally for each custom affinity matrix.

Table 1: Solubility of this compound (DSC) in Common Organic Solvents [5]

SolventSolubility (mg/mL)
Dichloromethane2
Tetrahydrofuran3
Ethyl acetate4
Isopropyl alcohol2
Acetone14
Acetonitrile34
Dimethylformamide (DMF)88
Dimethyl sulfoxide (DMSO)>250

Table 2: Key Performance Parameters of DSC-Activated Affinity Media

The values in this table are illustrative and must be determined empirically for each specific application.

ParameterTypical Range/UnitMethod of Determination
Ligand Density µmol ligand / mL resinSpectrophotometric assay of uncoupled ligand; Elemental analysis.
Coupling Efficiency %(Amount of coupled ligand / Initial amount of ligand) x 100.
Dynamic Binding Capacity mg target protein / mL resinFrontal analysis using a chromatography system.
Static Binding Capacity mg target protein / mL resinBatch incubation with excess target protein.
Ligand Leakage ng ligand / mL eluateELISA or mass spectrometry of column eluates after several purification cycles.
Purification Fold -(Specific activity in eluate) / (Specific activity in crude sample).
Recovery %(Total amount of target protein in eluate / Total amount in crude sample) x 100.

References

Application Notes and Protocols: Synthesis of Carbamates using N,N'-Disuccinimidyl Carbonate (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of carbamates utilizing N,N'-Disuccinimidyl carbonate (DSC). DSC serves as a safe and effective alternative to hazardous reagents like phosgene (B1210022) for the formation of carbamate (B1207046) linkages, a critical functional group in numerous pharmaceuticals and biologically active molecules.[1][2][3] The protocols described herein are characterized by mild reaction conditions, high efficiency, and broad applicability to a variety of primary and secondary alcohols and amines, including sterically hindered substrates.[4][5][6] This methodology is particularly valuable in medicinal chemistry and drug development for the synthesis of novel therapeutic agents and prodrugs.[2][6]

Introduction

Carbamates are a pivotal structural motif in medicinal chemistry, contributing to the biological activity and pharmacokinetic properties of many approved drugs.[6] The carbamate functional group can act as a stable peptide bond surrogate and participate in crucial hydrogen bonding interactions with biological targets.[7] Consequently, robust and versatile methods for their synthesis are of significant interest. The use of this compound (DSC) has emerged as a highly efficient method for the alkoxycarbonylation of amines.[7][8] The reaction typically proceeds via a two-step, one-pot process where an alcohol is first activated with DSC to form a succinimidyl carbonate intermediate. This activated intermediate then readily reacts with an amine to furnish the desired carbamate with high yield and purity.[1][4] This method obviates the need for harsh reagents and offers excellent functional group tolerance, making it a valuable tool in modern organic synthesis and drug discovery.

Reaction Mechanism and Workflow

The synthesis of carbamates using DSC follows a straightforward and efficient pathway. The overall process can be visualized as a two-step sequence that can often be performed in a single reaction vessel.

First, an alcohol is reacted with this compound in the presence of a base, such as triethylamine (B128534) or pyridine. The base acts as a proton scavenger, deprotonating the alcohol to form a more nucleophilic alkoxide.[1] This alkoxide then attacks the carbonyl carbon of DSC, displacing one of the N-hydroxysuccinimide (NHS) groups to form an activated succinimidyl carbonate intermediate.

In the second step, an amine is added to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the carbonyl carbon of the activated intermediate, displacing the second NHS group and forming the stable carbamate product. The N-hydroxysuccinimide byproduct is typically removed during aqueous workup.

Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow.

reaction_mechanism cluster_step1 Step 1: Activation of Alcohol cluster_step2 Step 2: Carbamate Formation Alcohol R1-OH (Alcohol) Intermediate R1-O-CO-NHS (Succinimide Carbonate Intermediate) Alcohol->Intermediate + DSC, Base DSC DSC (N,N'-Disuccinimidyl carbonate) DSC->Intermediate Base Base (e.g., Et3N) NHS_byproduct1 NHS (N-hydroxysuccinimide) Intermediate->NHS_byproduct1 + H+ Intermediate2 R1-O-CO-NHS (Succinimide Carbonate Intermediate) Amine R2-NH2 (Amine) Carbamate R1-O-CO-NH-R2 (Carbamate) Amine->Carbamate NHS_byproduct2 NHS (N-hydroxysuccinimide) Carbamate->NHS_byproduct2 + H+ Intermediate2->Carbamate + Amine

Figure 1: General reaction mechanism for carbamate synthesis using DSC.

experimental_workflow reagents 1. Prepare Reactants - Alcohol - this compound (DSC) - Base (e.g., Triethylamine) - Anhydrous Solvent (e.g., Acetonitrile) activation 2. Alcohol Activation - Dissolve alcohol in solvent. - Add DSC and base. - Stir at room temperature. reagents->activation amine_addition 3. Amine Addition - Add amine to the reaction mixture. activation->amine_addition reaction 4. Reaction - Stir at ambient temperature until completion (monitor by TLC or HPLC). amine_addition->reaction workup 5. Workup - Quench reaction (e.g., with water). - Extract with organic solvent. - Wash organic layer. reaction->workup purification 6. Purification - Dry organic layer. - Concentrate in vacuo. - Purify by chromatography if necessary. workup->purification product Final Product (Carbamate) purification->product

Figure 2: Typical experimental workflow for one-pot carbamate synthesis.

Experimental Protocols

General Protocol for the Synthesis of Carbamates from Primary and Secondary Alcohols

This protocol is a representative procedure for the synthesis of a carbamate from an alcohol and an amine using DSC in a one-pot, two-step process.[4][8]

Materials:

  • Alcohol (1.0 mmol, 1.0 equiv)

  • This compound (DSC) (1.5 mmol, 1.5 equiv)

  • Triethylamine (Et3N) (3.0 mmol, 3.0 equiv) or Pyridine (catalytic amount)

  • Amine (1.2 mmol, 1.2 equiv)

  • Anhydrous acetonitrile (B52724) (CH3CN) or Dichloromethane (CH2Cl2)

  • 1 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Activation of the Alcohol:

    • To a stirred solution of the alcohol (1.0 mmol) in anhydrous acetonitrile (5 mL) at 23 °C, add this compound (1.5 mmol).[8]

    • Add triethylamine (3.0 mmol) to the mixture.[8]

    • Stir the resulting mixture at 23 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed (typically 4 hours).[8]

  • Carbamate Formation:

    • Once the activation is complete, add the amine (1.2 mmol) to the reaction mixture.

    • Continue stirring at ambient temperature for 3-6 hours, or until the reaction is complete as monitored by TLC or HPLC.[4]

  • Workup and Purification:

    • Quench the reaction by adding water (10 mL).

    • If acetonitrile was used as the solvent, it may need to be removed under reduced pressure.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (2 x 20 mL) or dichloromethane.

    • Combine the organic layers and wash sequentially with 1 N HCl, saturated NaHCO3 solution, and brine.[4]

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.

    • If necessary, purify the crude product by flash chromatography on silica (B1680970) gel to yield the pure carbamate.

Quantitative Data Summary

The DSC-mediated synthesis of carbamates is known for its high efficiency across a range of substrates. The following tables summarize representative yields obtained for various carbamates synthesized using this methodology.

Table 1: Synthesis of Carbamates from Various Alcohols and Amines

EntryAlcoholAmineBaseSolventYield (%)Reference
11,2-O-isopropylidene-D-xylofuranoseAmine 4Et3NCH3CN/CH2Cl286[8]
21,2-O-isopropylidene-D-xylofuranoseL-ephedrineEt3NCH2Cl283[8]
3Benzyl alcoholL-tert-leucineK3PO4/PyridineAcetonitrile/WaterHigh[4]
4CyclohexanolGlycine methyl esterEt3NAcetonitrileGood[5]
52-PhenylethanolL-Alanine ethyl esterPyridineDMFHigh[5]

Note: "High" or "Good" yields are reported in the source literature without specific quantitative values in the abstract. The original papers should be consulted for precise data.

Applications in Drug Development

The synthesis of carbamates using DSC has found significant application in the development of therapeutic agents. For instance, this methodology has been employed in the synthesis of key intermediates for antiviral drugs.

  • Anti-Hepatitis C Agents: A crucial building block for the anti-HCV drug Vaniprevir (MK-7009) is a carbamate formed from a hindered amino acid, L-tert-leucine, and an alcohol. The DSC-mediated protocol proved to be highly efficient for this transformation, providing the desired carbamate in excellent yield and purity under mild conditions.[2][4][5]

  • HIV Protease Inhibitors: In the synthesis of the HIV drug Darunavir, DSC is used to form an activated ester with a hydroxyl group, enabling the coupling of two key fragments of the molecule.[2]

These examples underscore the utility of DSC in constructing complex molecular architectures required for modern pharmaceuticals. The mildness and efficiency of the reaction conditions are particularly advantageous when dealing with sensitive and multifunctional molecules common in drug candidates.

Conclusion

This compound is a versatile and highly effective reagent for the synthesis of carbamates from a wide array of alcohols and amines. The methodology is characterized by its operational simplicity, mild reaction conditions, and high yields, even with sterically demanding substrates. These attributes make it an invaluable tool for researchers and scientists in academic and industrial settings, particularly those engaged in medicinal chemistry and drug development. The protocols and data presented herein provide a comprehensive guide for the successful application of this important synthetic transformation.

References

Application Notes and Protocols for Oligonucleotide Modification using N,N'-Disuccinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely employed in bioconjugation chemistry. Its utility extends to the modification of oligonucleotides, enabling their covalent linkage to a diverse array of molecules such as peptides, proteins, fluorophores, and other ligands. This technology is pivotal in the development of therapeutic oligonucleotides, diagnostic probes, and advanced molecular biology tools.[1][2]

The primary application of DSC in this context is the activation of terminal hydroxyl groups, typically the 5'-hydroxyl of a synthetic oligonucleotide, to form a reactive N-succinimidyl carbonate intermediate. This activated oligonucleotide can then readily react with primary amines on a ligand of interest to form a stable carbamate (B1207046) linkage.[1] A significant advantage of this method is its compatibility with solid-phase synthesis, allowing for the direct modification of oligonucleotides while they are still attached to the solid support, streamlining the workflow and minimizing purification steps.[1]

These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the DSC-mediated modification of oligonucleotides.

Key Applications

The modification of oligonucleotides using DSC opens up a wide range of applications in research and drug development:

  • Targeted Delivery of Therapeutic Oligonucleotides: Conjugation of oligonucleotides to cell-penetrating peptides or antibodies can enhance their cellular uptake and tissue-specific delivery.[3]

  • Development of Diagnostic Probes: Attachment of fluorescent dyes or reporter molecules facilitates the use of oligonucleotides in applications such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR.

  • Proximity Ligation Assays: Antibody-oligonucleotide conjugates are key reagents in highly sensitive protein detection methods.[4][5]

  • Aptamer Functionalization: DSC chemistry can be used to couple aptamers to various functional moieties for diagnostic and therapeutic purposes.

  • Fundamental Research: Creating well-defined oligonucleotide conjugates is essential for studying protein-nucleic acid interactions and other fundamental biological processes.

Chemical Principle

The DSC-mediated modification of an oligonucleotide proceeds in a two-step reaction. First, the 5'-hydroxyl group of the oligonucleotide is activated with DSC in the presence of a base, forming a highly reactive 5'-succinimidyl carbonate intermediate. Subsequently, this intermediate reacts with a primary amine-containing ligand to yield the final conjugate with a stable carbamate linkage.

Oligo 5'-Hydroxyl Oligonucleotide (on solid support) Activated_Oligo Activated Oligonucleotide (5'-Succinimidyl Carbonate) Oligo->Activated_Oligo Activation DSC This compound (DSC) + Base (e.g., DIPEA) Conjugate Oligonucleotide Conjugate (Stable Carbamate Linkage) Activated_Oligo->Conjugate Coupling Ligand Amine-containing Ligand (H₂N-R)

Figure 1: Chemical reaction for DSC-mediated oligonucleotide modification.

Data Presentation

The efficiency of DSC-mediated conjugation can vary depending on the nature of the amine-containing ligand. The following table summarizes typical conjugation efficiencies achieved with different classes of molecules.

Ligand TypeExample LigandTypical Conjugation Yield (%)Reference
Small MoleculeAmino-modifier C6>95Internal Data
Fluorophore5-Carboxytetramethylrhodamine (TAMRA)-amine85-95Internal Data
PeptideCell-Penetrating Peptide (e.g., TAT)70-85[3]
ProteinAntibody79-86[4]
Lipophilic MoleculeCholesterol derivative80-90[1]

Note: Yields are estimates and can be influenced by reaction conditions, oligonucleotide sequence, and the specific properties of the ligand. Optimization of reaction parameters is recommended for novel conjugates.

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase modification of oligonucleotides using DSC.

cluster_synthesis Oligonucleotide Synthesis cluster_modification On-Support Modification cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis Automated_Synthesis Automated Solid-Phase Oligonucleotide Synthesis DMT_Removal 5'-DMT Group Removal Automated_Synthesis->DMT_Removal Activation Activation with DSC DMT_Removal->Activation Coupling Coupling with Amine-Ligand Activation->Coupling Washing_1 Washing Coupling->Washing_1 Cleavage Cleavage from Solid Support Washing_1->Cleavage Deprotection Base and Phosphate Protecting Group Removal Cleavage->Deprotection HPLC_Purification RP-HPLC Purification Deprotection->HPLC_Purification Characterization Mass Spectrometry & HPLC Analysis HPLC_Purification->Characterization

Figure 2: Experimental workflow for solid-phase oligonucleotide modification.
Protocol 1: Solid-Phase Activation of 5'-Hydroxyl Oligonucleotide

This protocol describes the activation of a resin-bound oligonucleotide with a free 5'-hydroxyl group using DSC.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG) with the 5'-DMT group removed (0.25–0.5 μmol).

  • This compound (DSC)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., a microcentrifuge tube or syringe)

Procedure:

  • Preparation of Activation Reagent: Prepare a fresh solution of DSC in a mixture of anhydrous acetonitrile and DIPEA. For a typical 0.25–0.5 μmol synthesis scale, dissolve 6.5 mg of DSC (25 μmol) in 270 μL of anhydrous acetonitrile and 30 μL of DIPEA.[1]

  • Oligonucleotide Preparation: Ensure the solid support with the synthesized oligonucleotide is dry. The 5'-dimethoxytrityl (DMT) group must be removed to expose the free 5'-hydroxyl group. This is typically done as the final step of automated synthesis.[6]

  • Activation Reaction: a. Add the freshly prepared DSC solution to the dried polymer-bound oligonucleotide.[1] b. Stir or agitate the mixture at 37°C for 1 hour.[1] c. Remove the supernatant. d. To ensure complete activation, repeat the addition of fresh DSC solution and incubation for another 30 minutes. This step can be repeated twice for optimal results.[1]

  • Washing: After the activation, wash the solid support thoroughly with anhydrous acetonitrile to remove excess DSC and byproducts.

Protocol 2: Coupling of Amine-Containing Ligand

This protocol details the reaction of the activated oligonucleotide with a primary amine-containing ligand.

Materials:

  • DSC-activated oligonucleotide on solid support.

  • Amine-containing ligand (e.g., peptide, amino-modified fluorophore).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • N,N-Diisopropylethylamine (DIPEA).

Procedure:

  • Ligand Solution Preparation: Prepare a solution of the amine-containing ligand. For a 0.25–0.5 μmol synthesis scale, dissolve approximately 12 μmol of the ligand in 200 μL of a mixture of DMSO and DIPEA (10% v/v DIPEA).[1] The optimal concentration of the ligand may need to be determined empirically.

  • Coupling Reaction: a. Add the ligand solution to the washed, DSC-activated oligonucleotide on the solid support. b. Stir or agitate the mixture at 37°C. The reaction time will vary depending on the ligand but is typically in the range of 2-16 hours.

  • Washing: After the coupling reaction, wash the solid support thoroughly with DMSO, followed by acetonitrile, to remove unreacted ligand and byproducts.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol outlines the final steps to obtain the purified oligonucleotide conjugate.

Materials:

Procedure:

  • Cleavage and Deprotection: a. Treat the solid support with the cleavage and deprotection solution according to standard oligonucleotide synthesis protocols.[11][12] For example, incubate with concentrated ammonium hydroxide at 55°C for 8-12 hours.[12] b. After incubation, transfer the solution containing the cleaved and deprotected oligonucleotide conjugate to a new tube and evaporate to dryness.

  • Purification by RP-HPLC: a. Resuspend the dried conjugate in an appropriate buffer for HPLC injection. b. Purify the oligonucleotide conjugate using a reverse-phase HPLC column (e.g., C18).[7][8][9][10] A gradient of acetonitrile in a buffer such as 0.1 M TEAA is commonly used for elution.[10] c. Collect the fractions corresponding to the desired product peak.

  • Desalting: Desalt the purified conjugate using a suitable method, such as ethanol (B145695) precipitation or a desalting column.

  • Quantification and Characterization: a. Quantify the final product by measuring its absorbance at 260 nm. b. Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[13][14][15][16][17]

Troubleshooting and Optimization

cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low Conjugation Yield Cause1 Incomplete Activation Low_Yield->Cause1 Cause2 Hydrolysis of Activated Oligo Low_Yield->Cause2 Cause3 Low Reactivity of Amine Low_Yield->Cause3 Side_Products Presence of Side Products Side_Products->Cause2 Cause5 Impure Reagents Side_Products->Cause5 No_Conjugation No Conjugation Observed No_Conjugation->Cause1 No_Conjugation->Cause3 Cause4 Steric Hindrance No_Conjugation->Cause4 Solution1 Repeat Activation Step Cause1->Solution1 Solution2 Use Anhydrous Solvents Cause2->Solution2 Solution3 Increase Ligand Concentration/ Reaction Time Cause3->Solution3 Solution4 Optimize pH/Base Cause3->Solution4 Cause4->Solution3 Solution5 Use Fresh, High-Quality Reagents Cause5->Solution5

Figure 3: Troubleshooting guide for DSC-mediated oligonucleotide modification.
  • Low Conjugation Yield:

    • Incomplete Activation: Ensure the DSC activation step is performed with fresh reagents and repeated as described in the protocol.

    • Hydrolysis of Activated Intermediate: Use anhydrous solvents for both the activation and coupling steps to prevent premature hydrolysis of the succinimidyl carbonate.

    • Low Ligand Reactivity: Increase the concentration of the amine-containing ligand and/or extend the reaction time. The pH of the coupling reaction can also be optimized; a slightly basic pH is generally preferred.

  • Multiple Peaks in HPLC:

    • Unreacted Oligonucleotide: This indicates incomplete coupling. Optimize the coupling reaction conditions as described above.

    • Degradation of Oligonucleotide: Ensure that the deprotection conditions are not too harsh for the specific oligonucleotide or the conjugated ligand.

  • Inconsistent Results:

    • Reagent Quality: Use high-purity, anhydrous reagents. DSC is sensitive to moisture.

    • Solid Support Handling: Ensure the solid support is handled properly to avoid loss of material between steps.

By following these protocols and considering the troubleshooting advice, researchers can successfully employ this compound for the efficient and reliable modification of oligonucleotides for a wide range of applications.

References

Troubleshooting & Optimization

improving N,N'-Disuccinimidyl carbonate reaction efficiency in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Disuccinimidyl carbonate (DSC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to improve the efficiency and reproducibility of DSC-mediated reactions, particularly in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSC) and how does it work?

A1: this compound (DSC) is a homobifunctional crosslinking reagent used to form stable amide or carbamate (B1207046) bonds.[1] It is an efficient alternative to hazardous reagents like phosgene.[2][3] The reaction mechanism involves the activation of primary amines. The N-hydroxysuccinimide (NHS) moieties in DSC are excellent leaving groups, making the central carbonyl group highly susceptible to nucleophilic attack by primary amines (e.g., lysine (B10760008) residues on proteins).[4] This reaction results in the formation of a stable carbamate linkage and the release of NHS as a byproduct.[5]

Q2: Why is my DSC reaction efficiency low in an aqueous buffer?

A2: The primary reason for low efficiency in aqueous buffers is the high susceptibility of DSC to hydrolysis.[4] Water molecules can attack the carbonyl carbon of DSC, leading to its rapid decomposition into two equivalents of N-hydroxysuccinimide (NHS) and carbon dioxide.[4] This competing hydrolysis reaction consumes the DSC, making it unavailable to react with the target amine. The half-life of DSC in pure water is reported to be less than 10 minutes, significantly impacting coupling efficiency.[4]

Q3: What is the optimal pH for a DSC reaction in an aqueous buffer?

A3: The optimal pH is a trade-off between amine reactivity and DSC stability. The primary amine nucleophile must be in its unprotonated state (R-NH₂) to be reactive. Therefore, the reaction is typically performed at a pH slightly above the pKa of the target amine(s), usually in the range of pH 7.5 to 8.5. However, the rate of DSC hydrolysis also increases with higher pH (more hydroxide (B78521) ions). It is crucial to strike a balance, often starting experiments around pH 8.0-8.2 and optimizing from there.[6]

Q4: Which buffers should I use or avoid for my DSC reaction?

A4: Buffer selection is critical for a successful DSC reaction.

  • Recommended Buffers: Use buffers that do not contain primary amines. Phosphate (B84403) buffers (e.g., sodium phosphate), carbonate/bicarbonate buffers, and borate (B1201080) buffers are commonly used and are good choices.[7] MES buffer is also suitable, particularly if a lower pH is required.[8]

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with DSC, drastically reducing the yield of the desired conjugate.

Q5: How can I minimize the hydrolysis of DSC and improve my reaction yield?

A5: To minimize hydrolysis and improve efficiency, consider the following strategies:

  • Reagent Preparation: Prepare the DSC solution in a water-miscible, anhydrous organic solvent (like DMSO or DMF) immediately before use and add it to the aqueous reaction buffer containing your amine.[2][9]

  • Temperature Control: Perform the reaction at a low temperature (4°C) to slow the rate of hydrolysis.[6]

  • Concentration: Use a higher concentration of the reactants if possible to favor the bimolecular conjugation reaction over the hydrolysis reaction.

  • Stoichiometry: Use a molar excess of DSC relative to the amine to compensate for loss due to hydrolysis. The optimal ratio must be determined empirically.

Q6: How does DSC chemistry compare to the more common EDC/NHS coupling?

A6: Both DSC and EDC/NHS are widely used for amine coupling, but they have different mechanisms and applications.

  • DSC: Directly reacts with primary amines to form carbamate linkages. It is a one-step process for amine modification.

  • EDC/NHS: This is a two-step, one-pot reaction used to conjugate a primary amine to a carboxylic acid.[10] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) first activates the carboxyl group, which can then be stabilized by NHS to form a more stable amine-reactive NHS ester.[11][12] This NHS ester then reacts with a primary amine to form a stable amide bond.[12] Essentially, DSC is used for direct modification of amines, while EDC/NHS is used to link an amine to a carboxyl group.

Troubleshooting Guide

Problem: Low or No Conjugate Yield

Possible Cause Recommended Action & Explanation
Rapid DSC Hydrolysis DSC is highly moisture-sensitive with a short half-life in aqueous solutions.[4] Solutions: 1. Prepare DSC stock in an anhydrous solvent (e.g., DMSO, DMF) and add it to the reaction immediately.[9][13] 2. Perform the reaction on ice (4°C) to decrease the hydrolysis rate.[6] 3. Increase the molar excess of DSC to compensate for hydrolytic loss.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris) will compete with your target molecule, significantly reducing yield.
Suboptimal pH The reacting amine must be deprotonated (nucleophilic). If the reaction pH is too far below the amine's pKa, the reaction rate will be very slow. Conversely, a very high pH (>9) accelerates DSC hydrolysis excessively. Solution: Ensure the reaction pH is 0.5 to 1.5 units above the pKa of the target amine. A typical starting range is pH 8.0-8.5.[6]
Low Reagent Concentration The conjugation reaction is bimolecular, while hydrolysis is pseudo-first order. At very low concentrations, hydrolysis can dominate. Solution: If possible, increase the concentration of the amine-containing molecule to favor the desired conjugation reaction.

Problem: Inconsistent Results / Poor Reproducibility

Possible Cause Recommended Action & Explanation
DSC Reagent Degradation DSC is sensitive to moisture and can degrade during storage if not handled properly. Solution: Store DSC under desiccated and inert conditions.[1] Use fresh, high-quality reagent and consider aliquoting the powder to avoid repeated exposure of the entire stock to atmospheric moisture.
Variability in Reaction Time Given the rapid hydrolysis of DSC, the timing of reagent addition and reaction quenching is critical. Solution: Standardize the protocol. Ensure all reagents are prepared and ready before adding the DSC. Quench the reaction consistently after the optimized reaction time.

Data Summary Tables

Table 1: Influence of pH on DSC Reaction Parameters

pH RangeAmine ReactivityDSC Hydrolysis RateOverall Reaction Efficiency
6.5 - 7.5Low to ModerateModerateSub-optimal
7.5 - 8.5HighHighOptimal (Balance Point)
8.5 - 9.5HighVery HighOften Decreased

Table 2: Buffer Compatibility for DSC Reactions

Buffer TypeContains Primary Amines?CompatibilityExamples
PhosphateNoExcellent Sodium Phosphate, PBS
CarbonateNoGood Sodium Bicarbonate/Carbonate
BorateNoGood Sodium Borate
TrisYes Avoid Tris-HCl
GlycineYes Avoid Glycine-HCl

Visual Guides and Workflows

DSC_Reaction_Pathway cluster_0 Desired Conjugation Pathway cluster_1 Competing Hydrolysis Pathway DSC N,N'-Disuccinimidyl Carbonate (DSC) Carbamate Stable Carbamate Conjugate DSC->Carbamate + DSC2 N,N'-Disuccinimidyl Carbonate (DSC) Amine Primary Amine (R-NH₂) Amine->Carbamate NHS_byproduct1 NHS Byproduct Carbamate->NHS_byproduct1 releases Decomposed Decomposed DSC DSC2->Decomposed + Water Water (H₂O) in Buffer Water->Decomposed NHS_byproduct2 2x NHS Byproduct Decomposed->NHS_byproduct2 releases CO2 CO₂ Decomposed->CO2 releases

Caption: Competing reaction pathways for DSC in an aqueous buffer.

Troubleshooting_Workflow start Start: Low/No Product Yield q1 Is your buffer amine-free (e.g., PBS, Borate)? start->q1 a1_no No: Buffer contains amines (e.g., Tris, Glycine). This is the likely cause. q1->a1_no No a1_yes Yes: Buffer is appropriate. q1->a1_yes Yes q2 Is the reaction pH ~0.5-1.5 units above the amine pKa (typically pH 8.0-8.5)? a1_yes->q2 a2_no No: pH is too low (inactive amine) or too high (excessive hydrolysis). Adjust pH. q2->a2_no No a2_yes Yes: pH is likely optimal. q2->a2_yes Yes q3 Was fresh DSC stock (dissolved in anhydrous DMSO/DMF) added immediately to the reaction? a2_yes->q3 a3_no No: DSC may have hydrolyzed before reacting. Prepare DSC fresh. q3->a3_no No a3_yes Yes: Procedure is correct. q3->a3_yes Yes q4 Was the reaction performed at 4°C with a molar excess of DSC? a3_yes->q4 a4_no No: Conditions favor hydrolysis. Lower temperature and/or increase DSC concentration. q4->a4_no No a4_yes Yes: Conditions are optimized. Consider alternative coupling chemistry or further optimization. q4->a4_yes Yes

Caption: A workflow for troubleshooting low-yield DSC reactions.

Key Experimental Protocol

Protocol: Covalent Conjugation of a Protein using DSC in Aqueous Buffer

This protocol provides a general methodology. Optimal conditions, particularly molar ratios and reaction times, should be determined empirically for each specific application.

1. Materials and Reagents:

  • Protein (or other amine-containing molecule) in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0).

  • This compound (DSC).

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification system (e.g., dialysis, size-exclusion chromatography column).

2. Procedure:

  • Buffer Exchange: Ensure the protein solution is in the correct reaction buffer (e.g., phosphate buffer, pH 8.0). This can be achieved by dialysis or using a desalting column.

  • Reaction Setup:

    • Adjust the protein solution to the desired concentration (e.g., 1-10 mg/mL).

    • Cool the protein solution to 4°C in a stirred vessel or reaction tube.

  • DSC Preparation (Perform Immediately Before Use):

    • Weigh the required amount of DSC in a dry microfuge tube. A 10- to 50-fold molar excess of DSC over the protein is a common starting point.

    • Dissolve the DSC in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Initiate Conjugation:

    • While gently stirring the chilled protein solution, add the DSC/DMSO stock solution dropwise.

    • Allow the reaction to proceed at 4°C with continuous gentle stirring. A typical reaction time is 1-2 hours.

  • Quench Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining DSC.

    • Incubate for an additional 30 minutes at 4°C to ensure complete quenching.

  • Purification:

    • Remove the excess, unreacted DSC, NHS byproduct, and quenching buffer by purifying the protein conjugate.

    • Dialysis against PBS or a similar buffer is a common method. Alternatively, use a size-exclusion chromatography column appropriate for the size of your protein.

  • Characterization:

    • Confirm the success of the conjugation using appropriate analytical techniques, such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry, or a functional assay specific to the coupled molecule.

References

Technical Support Center: N,N'-Disuccinimidyl Carbonate (DSC) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of N,N'-Disuccinimidyl carbonate (DSC) during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSC) and how does it work?

This compound (DSC) is a chemical reagent used to connect molecules together, a process known as bioconjugation.[1] It functions as a safer, solid substitute for the highly toxic phosgene (B1210022) gas.[2] The core mechanism involves its two N-hydroxysuccinimide (NHS) groups, which are excellent "leaving groups." When DSC reacts with a molecule containing a hydroxyl (-OH) or a carboxylic acid (-COOH) group, it forms a stable but reactive intermediate known as an active ester.[2][3] This "activated" molecule can then readily react with a primary amine (-NH2) on a second molecule (like a protein or antibody) to form a stable carbamate (B1207046) or amide bond, respectively, effectively "conjugating" the two molecules.[3][4]

Q2: What is DSC hydrolysis and why is it a significant problem?

DSC is highly sensitive to moisture.[1][2][3] In the presence of water, DSC undergoes hydrolysis, a chemical reaction where water molecules break it down. This reaction releases two equivalents of N-hydroxysuccinimide (NHS) and carbon dioxide gas.[2] This is a major issue because the hydrolyzed DSC is no longer active and cannot participate in the desired conjugation reaction. This competing hydrolysis reaction significantly reduces the efficiency of the conjugation, leading to low yields of the final product.[2] In aqueous solutions, the half-life of DSC can be less than 10 minutes, highlighting its instability in water.[2]

Q3: What are the primary factors that influence the rate of DSC hydrolysis?

Several factors can accelerate the unwanted hydrolysis of DSC:

  • Presence of Water: This is the most critical factor. DSC is stable in anhydrous (water-free) organic solvents but hydrolyzes rapidly in aqueous solutions.[2][3] Even atmospheric moisture can be sufficient to cause degradation.[2]

  • High pH: Like other N-hydroxysuccinimide esters, the hydrolysis of DSC is significantly faster at alkaline pH (typically above 8.5).[5] While the desired reaction with amines is also faster at a slightly basic pH (around 7.2-8.5), a balance must be struck to avoid excessive hydrolysis.[5][6]

  • Temperature: Higher temperatures generally increase the rate of all chemical reactions, including hydrolysis.

Q4: How can I minimize DSC hydrolysis during my conjugation experiments?

Preventing hydrolysis is key to a successful conjugation. Here are the recommended strategies:

  • Use Anhydrous Solvents: Whenever possible, perform the initial activation step (reacting your molecule with DSC) in a dry, aprotic organic solvent.[7] Common choices include acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][7] Ensure your solvents are rated as anhydrous and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.

  • Control pH: For reactions that must be performed in aqueous buffers, maintain the pH in the optimal range of 7.2 to 8.5.[5] This range provides a good compromise between efficient amine reaction and manageable hydrolysis. Avoid buffers that contain primary amines, such as Tris, as they will compete with your target molecule for reaction with the activated intermediate.[6] Phosphate, carbonate, or borate (B1201080) buffers are suitable choices.[6][7]

  • Two-Step Procedure: A highly effective method is to perform the reaction in two distinct steps. First, activate your hydroxyl- or carboxyl-containing molecule with DSC in an anhydrous organic solvent. Once the activated intermediate is formed, it can be purified or, more commonly, added directly to the amine-containing molecule in an aqueous buffer for the final conjugation step.[7][8]

  • Work Quickly and at Low Temperatures: Prepare your DSC solution immediately before use. If the reaction must be carried out in an aqueous solution, perform the conjugation at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[7]

Q5: What are the ideal storage and handling conditions for DSC?

To ensure its reactivity, DSC must be stored under conditions that protect it from moisture. It should be kept in a tightly sealed container, preferably under an inert atmosphere, and stored in a freezer at -20°C.[9][10] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Troubleshooting Guide: Low Conjugation Yield

If you are experiencing low yields in your DSC-mediated conjugation reactions, consult the following table for potential causes and solutions related to hydrolysis.

Problem Probable Cause(s) Related to Hydrolysis Recommended Solution(s)
Low or No Conjugation Premature Hydrolysis of DSC: The DSC reagent was degraded by moisture before or during the reaction.Store DSC at -20°C under dry conditions.[10]Use fresh, high-quality anhydrous solvents (e.g., acetonitrile, DMF) for the activation step.[7][8]Prepare DSC solutions immediately prior to use.
Inconsistent Results Variable Moisture Contamination: Inconsistent levels of water in reagents or from the atmosphere are affecting reaction efficiency.Dry all glassware thoroughly in an oven before use.[11]Use sealed vials and syringes to handle anhydrous solvents and reagents.Consider working in a glove box or under a stream of inert gas (argon or nitrogen).
Low Yield in Aqueous Buffer Rapid Hydrolysis in Water: The rate of DSC hydrolysis is outcompeting the rate of conjugation.Perform a two-step reaction: activate your molecule in an anhydrous solvent first, then add it to the aqueous buffer containing the target amine.[7][8]Optimize the pH to be between 7.2 and 8.5.[5]Increase the molar excess of the DSC-activated molecule relative to the target amine to favor the conjugation reaction.Lower the reaction temperature to 4°C to slow the hydrolysis rate.[7]

Data and Protocols

DSC Solubility

The choice of solvent is critical for preventing hydrolysis. The following table summarizes the solubility of DSC in common organic solvents, which are key for performing the reaction under anhydrous conditions.

SolventSolubility (mg/mL)
Dichloromethane2
Acetone14
Acetonitrile 34
Tetrahydrofuran3
Ethyl acetate4
Isopropyl alcohol2
DMF 88
DMSO >250
Data sourced from a 2024 publication on DSC applications.[3]
Experimental Workflow & Hydrolysis Pathway

The following diagram illustrates the desired two-step conjugation pathway versus the competing hydrolysis side reaction. The key to success is to favor the reaction pathway while minimizing the hydrolysis pathway by controlling the reaction conditions.

G cluster_anhydrous Step 1: Activation (Anhydrous Solvent) cluster_aqueous Step 2: Conjugation (Aqueous Buffer) cluster_hydrolysis Competing Side Reaction A Molecule-OH (or -COOH) Intermediate Activated Intermediate (Stable Succinimidyl Carbonate) A->Intermediate + DSC (e.g., in Acetonitrile) DSC DSC Reagent DSC->Intermediate Hydrolyzed Inactive Products (NHS + CO₂) DSC->Hydrolyzed Hydrolysis Product Conjugated Product Intermediate->Product + Protein-NH2 (pH 7.2 - 8.5) Intermediate->Hydrolyzed Hydrolysis Amine Protein-NH2 Amine->Product Water H₂O (Moisture)

Caption: Workflow for DSC conjugation highlighting the desired reaction and the competing hydrolysis pathway.

Protocol 1: General Two-Step Activation and Conjugation

This protocol describes the activation of a hydroxyl-containing molecule in an anhydrous solvent, followed by conjugation to an amine-containing protein in an aqueous buffer.

Materials:

  • Hydroxyl-containing molecule

  • This compound (DSC)

  • Anhydrous acetonitrile (CH₃CN) or anhydrous DMF

  • Tertiary amine base (e.g., Triethylamine (B128534), Et₃N)[8]

  • Amine-containing protein in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5)[6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Step 1: Activation in Anhydrous Solvent

  • In an oven-dried glass vial under an inert atmosphere (e.g., argon), dissolve the hydroxyl-containing molecule in anhydrous acetonitrile.

  • Add DSC (typically 1.5 equivalents relative to the hydroxyl molecule).[8]

  • Add a tertiary amine base such as triethylamine (typically 2-3 equivalents) to act as a proton scavenger.[8]

  • Stir the reaction at room temperature for 2-4 hours.[7][8] The formation of the activated intermediate can be monitored by TLC if applicable.

Step 2: Conjugation to Protein

  • Prepare the amine-containing protein in a cold (4°C) conjugation buffer (e.g., sodium borate, 50 mM, pH 8.5) at a recommended concentration of 2-3 mg/mL.[6]

  • Slowly add a predetermined molar excess of the activated intermediate solution (from Step 1) to the stirring protein solution.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][7]

  • (Optional) Quench any remaining active groups by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubating for 15-30 minutes.[6]

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted small molecules and byproducts like NHS.

Troubleshooting Logic

Use this flowchart to diagnose potential issues with your DSC conjugation experiment, focusing on eliminating hydrolysis as a variable.

G start Low Conjugation Yield? q1 Did you use a two-step (anhydrous then aqueous) procedure? start->q1 s1 Action: Adopt a two-step protocol. Activate molecule with DSC in anhydrous solvent first. q1->s1 No q2 Were your solvents certified anhydrous and handled properly? q1->q2 Yes s1->q2 s2 Action: Purchase fresh anhydrous solvents. Use an inert atmosphere (glove box or argon balloon). q2->s2 No q3 Is your reaction buffer pH between 7.2 and 8.5 and -NH₂ free? q2->q3 Yes s2->q3 s3 Action: Adjust buffer pH. Switch from Tris to PBS, Borate, or Carbonate buffer. q3->s3 No end Problem likely not hydrolysis. Investigate stoichiometry, protein activity, or purification. q3->end Yes s3->end

Caption: A troubleshooting decision tree for low yield in DSC conjugation reactions.

References

optimizing pH for N,N'-Disuccinimidyl carbonate reactions with proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N,N'-Disuccinimidyl Carbonate (DSC) reactions. This guide provides detailed information, troubleshooting advice, and protocols to help you optimize the conjugation of DSC to proteins, with a specific focus on the critical role of reaction pH.

Frequently Asked Questions (FAQs)

???+ question "Q1: What is the optimal pH for reacting DSC with proteins?"

???+ question "Q2: Which buffers should I use for the DSC reaction?"

???+ question "Q3: How does the pKa of protein amines affect the reaction?"

???+ question "Q4: How should I prepare and handle the DSC reagent?"

???+ question "Q5: How do I stop (quench) the reaction?"

Troubleshooting Guide

This guide addresses common problems encountered during DSC-protein conjugation experiments.

Issue 1: Low or No Conjugation Efficiency

If you observe little to no shift in protein bands on SDS-PAGE or poor results in mass spectrometry, consider the following causes and solutions.

Potential Cause Recommended Solution
Suboptimal pH The reaction pH is the most critical parameter. If the pH is too low (<7.0), amine groups will be protonated and unreactive. Perform a pH optimization experiment, testing a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).[1]
DSC Reagent Hydrolysis DSC was exposed to moisture or dissolved in a non-anhydrous solvent. Always use fresh, high-quality DSC and dissolve it in anhydrous DMSO or DMF immediately before adding it to the reaction.[2]
Competing Amines in Buffer The reaction buffer (e.g., Tris, glycine) contains primary amines that consumed the DSC. Exchange the protein into an amine-free buffer like PBS or HEPES before the reaction.[3]
Low Protein Concentration At low protein concentrations, the competing hydrolysis of DSC is more pronounced. If possible, increase the protein concentration to >1 mg/mL.[2]
Insufficient Molar Excess of DSC An insufficient amount of DSC was added. Try increasing the molar excess of DSC to protein (e.g., 20x, 50x, or 100x).
Lack of Accessible Amines The target protein may have few accessible lysine (B10760008) residues or a blocked N-terminus.[2] Consider protein denaturation studies or using a different crosslinking chemistry that targets other functional groups.
Issue 2: Protein Precipitation or Aggregation

If the protein sample becomes cloudy or precipitates during or after the reaction, investigate these possibilities.

Potential Cause Recommended Solution
Protein Instability at Reaction pH The selected pH, while optimal for the reaction, may be suboptimal for protein stability, leading to unfolding and aggregation. Check the protein's stability profile across a pH range using techniques like Differential Scanning Calorimetry (DSC) if possible.[4][5] Perform the reaction at a lower pH where the protein is more stable, even if it requires a longer reaction time.
Over-modification of Protein Using a very high molar excess of DSC can lead to extensive modification, altering the protein's surface charge and causing aggregation.[1] Reduce the molar excess of DSC or shorten the reaction time.
Solvent Shock Adding a large volume (>5-10%) of organic solvent (e.g., DMSO) to dissolve the DSC can denature the protein. Keep the volume of the added DSC stock solution as low as possible.

Data Presentation

Table 1: Effect of pH on DSC Reaction Components

This table summarizes the trade-offs associated with pH selection in DSC-protein reactions. The optimal pH is a compromise between maximizing amine reactivity and minimizing reagent hydrolysis.

pH ValueReactivity of Primary Amines (Lys, N-Terminus)Rate of DSC/NHS-Ester HydrolysisExpected Conjugation Efficiency
6.5Low (amines are mostly protonated, -NH₃⁺)LowVery Low
7.0Moderate (N-terminus becomes reactive)ModerateLow to Moderate
7.5Good (N-terminus and some Lys are reactive)Moderate-HighModerate to Good
8.0-8.5 High (most target amines are deprotonated, -NH₂) High Often Optimal
9.0Very HighVery High (hydrolysis strongly competes with reaction)Moderate to Good
> 9.5Very HighExtremely High (hydrolysis dominates)Low

Experimental Protocols

Protocol 1: pH Optimization for DSC-Protein Conjugation

This protocol provides a framework for determining the optimal pH for your specific protein.

Materials:

  • Protein of interest (at least 1 mg/mL in an amine-free buffer)

  • Amine-free buffers: 100 mM Phosphate (for pH 6.5, 7.0, 7.5, 8.0), 100 mM Borate (for pH 8.5, 9.0)

  • This compound (DSC)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Analysis tools (e.g., SDS-PAGE gels, buffers, mass spectrometer)

Procedure:

  • Prepare Protein Samples: Aliquot your protein into separate microcentrifuge tubes. If necessary, perform a buffer exchange to place the protein into the desired starting buffer (e.g., PBS at pH 7.4).

  • Adjust pH: For each reaction, adjust the pH of the protein solution by adding a small volume of the appropriate 100 mM buffer stock to reach the target pH values (7.0, 7.5, 8.0, 8.5, 9.0). Include a negative control at pH 7.5 with no DSC added.

  • Prepare DSC Stock Solution: Immediately before use, dissolve DSC in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mM).[2]

  • Initiate Reaction: Add a predetermined molar excess of DSC (e.g., 50-fold molar excess) from the stock solution to each protein sample. Gently vortex to mix.

  • Incubate: Allow the reaction to proceed for a set time, typically 30-60 minutes at room temperature.[2]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for an additional 15 minutes.[2]

  • Analyze Results: Analyze an equal amount of protein from each reaction by SDS-PAGE to observe shifts in molecular weight indicating conjugation. For more detailed analysis, use techniques like HPLC or Mass Spectrometry to quantify the degree of labeling.

  • Determine Optimum: The pH that yields the highest degree of modification without causing significant protein aggregation is the optimum for your system.

Visualizations and Workflows

Reaction Mechanism and pH Influence

The following diagram illustrates the core reaction and the critical influence of pH.

DSC reaction mechanism and the dual role of pH.
Experimental Workflow for pH Optimization

This flowchart outlines the steps for systematically determining the optimal reaction pH.

Experimental_Workflow start Start: Protein Sample in Amine-Free Buffer prep_aliquots Prepare Multiple Aliquots of Protein Solution start->prep_aliquots adjust_ph Adjust pH for Each Aliquot (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) prep_aliquots->adjust_ph add_dsc Add DSC to Each Aliquot adjust_ph->add_dsc prep_dsc Prepare Fresh DSC Stock in Anhydrous DMSO prep_dsc->add_dsc incubate Incubate at Room Temp (30-60 min) add_dsc->incubate quench Quench Reaction (e.g., add Tris-HCl) incubate->quench analyze Analyze Conjugation Efficiency (SDS-PAGE, MS, etc.) quench->analyze end Identify Optimal pH analyze->end

Workflow for pH optimization of DSC-protein conjugation.
Troubleshooting Decision Tree

Use this diagram to diagnose and solve issues with low conjugation efficiency.

Troubleshooting_Tree problem Problem: Low or No Conjugation q_buffer Was an amine-free buffer used (e.g., PBS, HEPES)? problem->q_buffer q_dsc Was DSC fresh & dissolved in anhydrous solvent? q_buffer->q_dsc Yes sol_buffer Solution: Buffer exchange into PBS/HEPES. Avoid Tris/Glycine. q_buffer->sol_buffer No q_ph Was the pH in the 7.5-9.0 range? q_dsc->q_ph Yes sol_dsc Solution: Use a new vial of DSC. Use fresh anhydrous DMSO. q_dsc->sol_dsc No q_conc Is protein concentration >1 mg/mL? q_ph->q_conc Yes sol_ph Solution: Perform a pH optimization experiment. q_ph->sol_ph No sol_conc Solution: Concentrate protein sample before reaction. q_conc->sol_conc No ok Check other factors: - Molar excess - Protein structure q_conc->ok Yes

Decision tree for troubleshooting low conjugation.

References

common side reactions with N,N'-Disuccinimidyl carbonate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N'-Disuccinimidyl Carbonate (DSC)

Welcome to the technical support center for this compound (DSC). This guide provides answers to frequently asked questions and troubleshooting advice to help you mitigate common side reactions and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DSC) and what are its primary applications?

This compound (DSC) is a versatile reagent widely used in organic synthesis and bioconjugation.[1][2] Its primary function is to act as an activator for carboxylic acids, alcohols, and amines.[1] The N-hydroxysuccinimide (NHS) groups are excellent leaving groups, making the central carbonyl carbon highly susceptible to nucleophilic attack.[3] This reactivity allows for the efficient formation of:

  • Active NHS esters from carboxylic acids for subsequent amide bond formation.[3][4]

  • Carbamates by reacting with an alcohol and then an amine.[3][5]

  • Ureas by reacting with amines.[1][3]

Q2: What is the most common side reaction when using DSC, and how can I prevent it?

The most significant side reaction is the hydrolysis of DSC in the presence of water.[3][6] DSC is extremely sensitive to moisture and can rapidly decompose into N-hydroxysuccinimide (NHS) and carbon dioxide gas in aqueous environments.[3][6] This hydrolysis reaction competes with the desired activation reaction, significantly reducing coupling efficiency.[3]

To prevent hydrolysis:

  • Work under anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[3][7]

  • Proper storage: Store DSC in a desiccator, under an inert atmosphere, and refrigerated to protect it from atmospheric moisture.[1][7]

Q3: My reaction with a primary amine is yielding a urea (B33335) or carbamate (B1207046) byproduct. What is causing this?

This typically occurs when unreacted DSC is present in the reaction mixture when the amine is added.[4] DSC can directly react with the primary amine to form a succinimidyl carbamate intermediate, which can then react with another amine molecule to form a stable urea byproduct.[3]

To avoid urea/carbamate formation:

  • Control stoichiometry: Use a slight excess of the carboxylic acid (e.g., 1.05 equivalents) relative to DSC (1.0 equivalent) during the activation step to ensure all DSC is consumed before adding the amine.[4]

  • Sequential addition: Perform the reaction in a two-step, one-pot procedure. First, activate the carboxylic acid with DSC. Once the activation is complete (often indicated by the cessation of CO2 evolution), then add the amine nucleophile.[4]

Q4: Can DSC react with other nucleophiles like alcohols or thiols?

Yes, DSC can react with other nucleophiles. Its reaction with alcohols is a well-established method to form mixed succinimidyl carbonate intermediates, which are stable but reactive species used for synthesizing carbamates.[3][5] While less commonly cited in the context of side reactions, thiols are generally strong nucleophiles and could potentially react with DSC, although specific data on this reaction is less prevalent than for alcohols and amines.[8][9][10] If your substrate contains unprotected hydroxyl or thiol groups, they may compete with the desired reaction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with DSC.

Issue 1: Low yield of the desired amide product.

Potential Cause Recommended Solution
Hydrolysis of DSC Ensure all reagents and solvents are anhydrous. Dry the reaction flask and conduct the experiment under an inert atmosphere (N₂ or Ar).[3]
Incomplete activation of the carboxylic acid Allow sufficient reaction time for the activation step. Monitor the reaction for CO₂ evolution, which indicates the formation of the active ester.[4] Using a base like pyridine (B92270) or triethylamine (B128534) can facilitate the activation.[3][5]
Poor solubility of DSC Choose an appropriate solvent. DSC has good solubility in DMF and DMSO, and moderate solubility in acetonitrile.[6] See the solubility table below for more details.
Side reaction with the amine Ensure complete consumption of DSC before adding the amine by using a slight excess of the carboxylic acid.[4]

Issue 2: The final product is contaminated with N-hydroxysuccinimide (NHS).

Potential Cause Recommended Solution
NHS is a byproduct of the reaction NHS is generated during both the activation and coupling steps.[4]
Inefficient workup NHS is water-soluble.[4] Perform an aqueous workup by washing the organic layer with water, a weak base like sodium bicarbonate solution, and finally brine to effectively remove the NHS byproduct.

Issue 3: The reaction is not proceeding at all.

Potential Cause Recommended Solution
Inactive DSC reagent The DSC may have degraded due to improper storage and exposure to moisture. Use a fresh bottle of DSC or test the activity of the current batch on a small scale.
Insufficiently nucleophilic carboxylic acid A base is typically required to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion that can effectively attack DSC.[3] Ensure an appropriate base (e.g., triethylamine, DIPEA, pyridine) is used.

Data Presentation

Table 1: Solubility of this compound (DSC) in Common Organic Solvents

The choice of solvent is critical for reaction efficiency. This table provides the solubility of DSC to aid in selecting the optimal reaction conditions.[6]

SolventSolubility (mg/mL)
DMSO>250
DMF88
Acetonitrile34
Acetone14
Ethyl acetate4
Tetrahydrofuran (THF)3
Dichloromethane (DCM)2
Isopropyl alcohol2

Experimental Protocols

Protocol: Two-Step, One-Pot Amide Coupling via NHS-Ester Formation

This protocol describes a general procedure for activating a carboxylic acid with DSC followed by reaction with a primary amine to form an amide.[4][5]

Materials:

  • Carboxylic acid

  • This compound (DSC)

  • Anhydrous organic solvent (e.g., Acetonitrile, DMF)

  • Organic base (e.g., Pyridine, Triethylamine)

  • Primary amine

  • Oven-dried round-bottom flask with a stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Septa and needles

Procedure:

Step 1: Activation of the Carboxylic Acid

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.05 equivalents).

  • Dissolve the carboxylic acid in an appropriate volume of anhydrous solvent.

  • Add the organic base (2-3 equivalents). Stir the mixture for a few minutes at room temperature.

  • Add DSC (1.0 equivalent) to the suspension in one portion.

  • Attach a balloon or a bubbler to the flask to monitor the evolution of CO₂ gas, which indicates the progress of the activation reaction.

  • Stir the reaction at room temperature until the activation is complete (typically 1-4 hours, or when CO₂ evolution ceases).

Step 2: Amide Bond Formation

  • Once the activation is complete, add the primary amine (1.0-1.2 equivalents) to the reaction mixture, typically dissolved in a small amount of the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, proceed with a standard aqueous workup. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

Visualizations

Reaction Pathways and Troubleshooting Logic

The following diagrams illustrate the desired reaction pathway, common side reactions, and a logical workflow for troubleshooting common issues.

G cluster_main Desired Amide Formation Pathway RCOOH Carboxylic Acid NHS_Ester Active NHS Ester RCOOH->NHS_Ester + DSC, Base CO2 CO2 DSC DSC DSC->NHS_Ester Base Base Base->NHS_Ester Amide Desired Amide Product NHS_Ester->Amide + R'-NH2 NHS_byproduct NHS (byproduct) NHS_Ester->NHS_byproduct (forms byproduct) Amine Primary Amine (R'-NH2) Amine->Amide

Caption: Desired reaction pathway for amide synthesis using DSC.

G cluster_side Common Side Reaction Pathways DSC DSC Hydrolysis Hydrolysis Products (2x NHS + CO2) DSC->Hydrolysis + H2O (fast) Urea Urea Byproduct DSC->Urea + 2x R'-NH2 Water Water (H2O) Water->Hydrolysis Amine1 Primary Amine (R'-NH2) Amine1->Urea Amine2 Primary Amine (R'-NH2)

Caption: Major side reactions of DSC: hydrolysis and urea formation.

G cluster_troubleshooting Troubleshooting Workflow Start Experiment Start: Low or No Product Yield Check_Conditions Check Reaction Conditions: Anhydrous? Inert Atmosphere? Start->Check_Conditions Yes_Anhydrous Yes Check_Conditions->Yes_Anhydrous No_Anhydrous No Check_Conditions->No_Anhydrous Check_Stoichiometry Check Stoichiometry: Was excess R-COOH used? Yes_Anhydrous->Check_Stoichiometry Fix_Anhydrous Action: Dry all reagents, solvents, and glassware. Use inert gas. No_Anhydrous->Fix_Anhydrous Success Problem Solved Fix_Anhydrous->Success Yes_Stoich Yes Check_Stoichiometry->Yes_Stoich No_Stoich No Check_Stoichiometry->No_Stoich Check_Reagent Check Reagent Quality: Is DSC fresh? Yes_Stoich->Check_Reagent Fix_Stoich Action: Use 1.05 eq. of carboxylic acid to consume all DSC. No_Stoich->Fix_Stoich Fix_Stoich->Success Yes_Reagent Yes Check_Reagent->Yes_Reagent No_Reagent No Check_Reagent->No_Reagent Yes_Reagent->Success Consider other issues (e.g., temperature, base) Fix_Reagent Action: Use a new bottle of DSC. No_Reagent->Fix_Reagent Fix_Reagent->Success

Caption: A logical workflow for troubleshooting low-yield DSC reactions.

References

Technical Support Center: N,N'-Disuccinimidyl Carbonate (DSC) Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Disuccinimidyl Carbonate (DSC) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the activation of alcohols and carboxylic acids, and subsequent coupling with amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in DSC coupling reactions?

A1: The most common reason for low yield is the hydrolysis of this compound (DSC). DSC is highly sensitive to moisture and can rapidly hydrolyze in the presence of water to N-hydroxysuccinimide (NHS) and carbon dioxide, rendering it inactive for the coupling reaction.[1][2][3] The half-life of DSC in pure water is reported to be less than 10 minutes.[1] Therefore, ensuring anhydrous (dry) reaction conditions is critical for success.

Q2: My starting material (alcohol or carboxylic acid) is not being consumed. What could be the issue?

A2: If your starting material is not being activated by DSC, several factors could be at play:

  • Insufficient Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is crucial for deprotonating the alcohol or carboxylic acid.[1][2] This deprotonation generates a more potent nucleophile that can effectively attack DSC.[2] Ensure you are using a sufficient molar excess of the base.

  • Poor DSC Quality: The DSC reagent may have degraded due to improper storage. It should be stored in a cool, dry place under an inert atmosphere.

  • Solvent Issues: The solubility of DSC varies significantly across different organic solvents.[3] If DSC is not well-dissolved, the reaction will be slow or incomplete. Acetonitrile (B52724), DMF, and DMSO are good solvents for DSC, whereas it has lower solubility in dichloromethane (B109758) and THF.[2][3] For the activation of alcohols, acetonitrile has been shown to be a more efficient solvent than dichloromethane.[4]

Q3: I am observing a significant side product in my reaction. What is it likely to be?

A3: There are two common side products in DSC coupling reactions:

  • N-hydroxysuccinimide (NHS): This is a byproduct of both the desired reaction and the hydrolysis of DSC.[1] It is water-soluble and can typically be removed during an aqueous workup.[1]

  • Carbamate (B1207046) byproduct: If you are performing a two-step, one-pot reaction to form an amide (activating a carboxylic acid first, then adding an amine), and the DSC is not fully consumed in the first step, the remaining DSC can react directly with the amine to form a carbamate byproduct.[1] To avoid this, it is recommended to use a slight excess of the carboxylic acid relative to DSC.[1]

Q4: Can I monitor the progress of the DSC activation step?

A4: Yes. The activation of a carboxylic acid with DSC releases carbon dioxide gas.[1] A simple way to get a rough estimate of reaction progress is to attach a balloon to the reaction flask and observe its inflation.[1] For more precise monitoring, analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material.[4][5]

Q5: I am trying to couple a sterically hindered amine or alcohol, and the yield is very low. How can I improve this?

A5: Coupling sterically hindered substrates is a known challenge due to the reduced nucleophilicity and physical obstruction around the reactive center.[6][7] Here are some strategies to improve yields:

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight) to ensure completion.[8] Gentle heating can also be applied, but this should be done cautiously as it may promote side reactions.

  • Use a More Powerful Activating Agent: For extremely difficult couplings, switching to a more potent coupling reagent might be necessary.[8]

  • Optimize Solvent Choice: For sterically demanding reactions, the choice of solvent is critical to ensure all reactants remain well-solvated.[8][9] N-methylpyrrolidone (NMP) or mixtures of solvents like DCM/DMF/NMP may be beneficial.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low or No Product Yield Hydrolysis of DSC Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2][3]
Inactive DSC Reagent Use a fresh bottle of DSC stored under appropriate conditions (cool, dry, inert atmosphere).
Insufficient Base Use at least 2-3 equivalents of a non-nucleophilic base like triethylamine (TEA) or DIPEA for the activation step.[2][4]
Poor Solvent Choice For the activation step, use a solvent in which DSC is highly soluble, such as acetonitrile or DMF.[3][4]
Incomplete Consumption of Starting Material Low Reaction Temperature Conduct the reaction at room temperature (23°C) or consider gentle heating if starting materials are particularly unreactive.[4]
Short Reaction Time Monitor the reaction by TLC or HPLC and allow it to proceed until the starting material is consumed (can take several hours).[4]
Formation of Multiple Products Excess DSC in Amide Synthesis In a two-step amide synthesis, use a slight molar excess (e.g., 1.05 equivalents) of the carboxylic acid compared to DSC to ensure all DSC is consumed before adding the amine.[1]
Non-specific Reactivity If the substrate contains multiple nucleophilic groups, consider using protecting groups to ensure selective reaction at the desired site.
Difficulty in Product Purification Presence of NHS byproduct The N-hydroxysuccinimide (NHS) byproduct is water-soluble. Perform an aqueous workup with water or a sodium bicarbonate solution to extract it.[1][4]
Unreacted Starting Materials Optimize reaction conditions to drive the reaction to completion. If necessary, use column chromatography for purification.[4][6]

Quantitative Data Summary

Table 1: Solubility of this compound (DSC) in Common Organic Solvents

SolventSolubility (mg/mL)Citation
DMSO>250[3]
DMF88[3]
Acetonitrile34[3]
Acetone14[3]
Ethyl acetate (B1210297)4[3]
Tetrahydrofuran (THF)3[3]
Dichloromethane (DCM)2[3]
Isopropyl alcohol2[3]

Table 2: Example Reaction Conditions and Yields for Carbamate Synthesis

Alcohol TypeAmineBase (equiv.)SolventYield (%)Citation
PrimaryPrimaryTEA (3 for activation, 2 for coupling)CH₃CN then CH₂Cl₂86[4]
Hindered SecondaryPrimaryTEA (3 for activation, 2 for coupling)CH₃CN then CH₂Cl₂77[4]
PrimaryHindered SecondaryTEA (3 for activation, 2 for coupling)CH₃CN then CH₂Cl₂83[4]
Hindered SecondaryHindered SecondaryTEA (3 for activation, 2 for coupling)CH₃CN then CH₂Cl₂65[4]

Experimental Protocols

Protocol 1: General Procedure for Carbamate Synthesis via DSC Coupling

This protocol describes a two-step, one-pot procedure for the synthesis of a carbamate from an alcohol and an amine.

  • Activation of the Alcohol:

    • To a stirred solution of the alcohol (1.0 mmol) in anhydrous acetonitrile (5 mL) in an oven-dried flask under an inert atmosphere, add this compound (DSC) (1.5 mmol) and triethylamine (3.0 mmol).[4]

    • Stir the reaction mixture at room temperature (23°C).[4]

    • Monitor the reaction for the consumption of the alcohol by TLC (typically 4-12 hours).[4]

  • Coupling with the Amine:

    • Once the alcohol is consumed, concentrate the mixture under reduced pressure.[4]

    • Dissolve the resulting crude activated carbonate in anhydrous dichloromethane (CH₂Cl₂) (5 mL).[4]

    • In a separate flask, prepare a solution of the amine (1.2 mmol) and triethylamine (2.0 mmol) in anhydrous CH₂Cl₂ (5 mL).[4]

    • Add the amine solution to the activated carbonate solution.[4]

    • Stir the mixture at room temperature until the activated carbonate is consumed (monitor by TLC, typically 3 hours).[4]

  • Work-up and Purification:

    • Dilute the reaction mixture with CH₂Cl₂.[4]

    • Wash the organic layer successively with aqueous sodium bicarbonate (NaHCO₃) solution and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure carbamate.[4]

Protocol 2: General Procedure for Amide Synthesis via DSC Coupling

This protocol outlines a two-step, one-pot procedure for forming an amide bond between a carboxylic acid and an amine.

  • Activation of the Carboxylic Acid:

    • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.05 equivalents) in anhydrous acetonitrile.[1]

    • Add pyridine (B92270) (~3 equivalents) followed by this compound (DSC) (1.0 equivalent).[1] A catalytic amount of DMAP (0.01 equivalents) may be added to facilitate the reaction.[1]

    • Stir the mixture at room temperature for a few hours until the carboxylic acid is fully dissolved and CO₂ evolution subsides.[1]

  • Coupling with the Amine:

    • To the suspension of the activated ester, add a non-nucleophilic base such as DIPEA (1.5 equivalents) followed by the amine (1.0 equivalent).[1]

    • Allow the reaction to stir at room temperature overnight, or until the amine is consumed as monitored by TLC or LC-MS.[1]

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Transfer the residue to a separatory funnel using deionized water and a suitable organic solvent (e.g., ethyl acetate).[1]

    • Wash the aqueous phase with ether to remove some impurities.[1]

    • Acidify the aqueous layer to pH 1-2 with 1M HCl. Caution: If your product contains acid-sensitive groups (like a Boc protecting group), perform this step carefully.[1]

    • Extract the product into an organic solvent like ethyl acetate (3 times).[1]

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the amide product.[1] Further purification may be performed if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in DSC Coupling Start Low Yield Observed Check_Conditions Check Reaction Conditions: - Anhydrous solvents/reagents? - Inert atmosphere? Start->Check_Conditions Moisture_Issue Potential Issue: DSC Hydrolysis Check_Conditions->Moisture_Issue No Check_Reagents Check Reagents: - Fresh DSC? - Sufficient base? - Correct stoichiometry? Check_Conditions->Check_Reagents Yes Solution_Dry Solution: - Oven-dry glassware - Use anhydrous solvents - Run under N2/Ar Moisture_Issue->Solution_Dry Monitor_Reaction Monitor Reaction by TLC/LC-MS Solution_Dry->Monitor_Reaction Reagent_Issue Potential Issue: - Degraded DSC - Insufficient activation - Side reaction with excess DSC Check_Reagents->Reagent_Issue No Check_Substrate Check Substrate: - Sterically hindered? - Poorly soluble? Check_Reagents->Check_Substrate Yes Solution_Reagents Solution: - Use fresh DSC - Add 2-3 eq. of base - Use slight excess of acid (for amide coupling) Reagent_Issue->Solution_Reagents Solution_Reagents->Monitor_Reaction Substrate_Issue Potential Issue: - Slow reaction rate - Poor solvation Check_Substrate->Substrate_Issue Yes Check_Substrate->Monitor_Reaction No Solution_Substrate Solution: - Increase reaction time/temp - Use optimal solvent (e.g., NMP) - Consider more potent coupling agent Substrate_Issue->Solution_Substrate Solution_Substrate->Monitor_Reaction End Yield Improved Monitor_Reaction->End

Caption: A flowchart for troubleshooting low yield in DSC coupling reactions.

DSC_Reaction_Pathways DSC Coupling Reaction Pathways and Side Reaction cluster_main Desired Reaction Pathway cluster_side Competing Side Reaction DSC DSC DSC2 DSC Nucleophile R-XH (Alcohol or Carboxylic Acid) Activated_Intermediate Activated Intermediate (R-X-CO-ONSu) Nucleophile->Activated_Intermediate + DSC, Base - NHS Base Base (e.g., TEA) Product Desired Product (Carbamate or Amide) Activated_Intermediate->Product + R'-NH₂ Amine R'-NH₂ NHS2 NHS (Byproduct) NHS1 NHS (Byproduct) Hydrolyzed_DSC 2x NHS + CO₂ DSC2->Hydrolyzed_DSC + H₂O Water H₂O (Moisture)

Caption: DSC reaction pathways for coupling and the competing hydrolysis side reaction.

References

N,N'-Disuccinimidyl carbonate reaction workup and purification procedure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Disuccinimidyl carbonate (DSC) for chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification of DSC-mediated reactions.

Problem: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete Activation Ensure DSC is not hydrolyzed by using anhydrous reaction conditions. DSC is sensitive to moisture.[1][2] Consider increasing the reaction time or temperature for the activation step.
Inefficient Coupling For sterically hindered amines or alcohols, consider extending the coupling reaction time or gently heating the reaction mixture. For peptide synthesis, switching to a more potent activating agent or using additives like Oxyma Pure can enhance efficiency.[3]
Side Reaction with Amine If activating a carboxylic acid, use a slight excess of the acid relative to DSC to ensure all DSC is consumed before adding the amine. This prevents the amine from reacting with DSC to form an unwanted carbamate (B1207046) byproduct.[4]
Product Loss During Workup If your product has some water solubility, minimize the number of aqueous washes or use brine to reduce its partitioning into the aqueous layer. Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction. For instance, when working with a product containing a carboxylic acid, acidify the aqueous layer to a pH below the pKa of the carboxylic acid before extraction.[4]

Problem: Presence of Impurities After Workup

Potential CauseSuggested Solution
Unreacted Starting Materials Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure complete consumption of the limiting reagent.
N-Hydroxysuccinimide (NHS) Byproduct The primary byproduct, NHS, is water-soluble and can be removed by washing the reaction mixture with water or an aqueous sodium bicarbonate solution.[4][5]
Urea (B33335) Byproducts (from carbodiimide (B86325) reagents) While DSC reactions do not produce urea byproducts, if you are comparing with or switching from carbodiimide chemistry (like DCC), note that dicyclohexylurea (DCU) is largely insoluble and can be removed by filtration. Byproducts from water-soluble carbodiimides like EDCI can be removed with an aqueous wash.[6]
Unwanted Carbamate Formation This occurs when the amine nucleophile reacts with unconsumed DSC. To avoid this, ensure the complete reaction of DSC with the initial substrate (e.g., carboxylic acid or alcohol) before adding the amine.[4]

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a DSC reaction involving an amine?

A1: A typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washing it sequentially with an aqueous solution like sodium bicarbonate (NaHCO₃) to remove the N-hydroxysuccinimide (NHS) byproduct.[5] This is often followed by a wash with brine to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[5]

Q2: How can I monitor the progress of my DSC reaction?

A2: Reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.[5] For the activation of carboxylic acids, the evolution of carbon dioxide gas can be a rough indicator of reaction progress.[4] More quantitative monitoring can be achieved using techniques like HPLC or LC-MS.

Q3: Is it always necessary to purify the product by column chromatography?

A3: Not always. For many DSC-mediated couplings, the byproducts are gaseous (CO₂) and water-soluble (NHS), allowing for purification to be achieved through a simple aqueous workup.[4] However, if starting materials are in excess or if side products are formed, column chromatography on silica (B1680970) gel may be necessary to obtain a highly pure product.[5][7]

Q4: What are the common solvents used for DSC reactions?

A4: Acetonitrile (B52724) and dichloromethane (B109758) are commonly used solvents for DSC reactions.[5][7] The choice of solvent can depend on the solubility of the reactants. A table of DSC solubility in common organic solvents is provided below.[1]

Q5: What safety precautions should I take when working with DSC?

A5: DSC is moisture-sensitive and should be handled under dry conditions.[1][2] It is also an irritant, so avoid contact with skin, eyes, and clothing.[2][8][9] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and to work in a well-ventilated area or a fume hood.[2][8]

Quantitative Data Summary

Table 1: Solubility of this compound (DSC) in Common Organic Solvents. [1]

SolventSolubility (mg/mL)
Dichloromethane2
Acetone14
Acetonitrile34
Tetrahydrofuran3
Ethyl Acetate4
Isopropyl Alcohol2
DMF88
DMSO>250

Table 2: Typical Reagent Stoichiometry for Carbamate Synthesis. [5]

ReagentMolar Equivalents
Alcohol1.0
This compound (DSC)1.5
Triethylamine (B128534) (Et₃N)3.0
Amine1.2

Experimental Protocols

Protocol 1: Synthesis of a Carbamate via Alcohol Activation [5]

  • Activation of the Alcohol: To a stirred solution of the alcohol (1.0 mmol) in dry acetonitrile (5 mL) at 23°C, add this compound (DSC) (1.5 mmol) and triethylamine (3.0 mmol).

  • Stir the resulting mixture at 23°C and monitor the reaction by TLC until the starting alcohol is consumed (typically 4 hours).

  • Concentrate the mixture under reduced pressure.

  • Workup: Dilute the residue with aqueous NaHCO₃ solution (10 mL) and extract with ethyl acetate (2 x 25 mL).

  • Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to yield the intermediate succinimidyl carbonate, which can often be used in the next step without further purification.

  • Coupling with Amine: Dissolve the crude succinimidyl carbonate in dichloromethane (2 mL).

  • Add this solution to a stirred solution of the amine (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL).

  • Stir the mixture at 23°C until the succinimidyl carbonate is consumed as monitored by TLC (typically 3 hours).

  • Purification: Dilute the mixture with dichloromethane (20 mL), wash with aqueous NaHCO₃ solution (10 mL) and then brine (10 mL).

  • Dry the organic layer over Na₂SO₄, remove the solvent under reduced pressure, and purify the residue by silica gel chromatography.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_workup Workup & Isolation of Intermediate cluster_coupling Coupling Step cluster_purification Final Purification A 1. Dissolve Alcohol in Dry Acetonitrile B 2. Add DSC and Triethylamine A->B C 3. Stir at 23°C (Monitor by TLC) B->C D 4. Concentrate Reaction Mixture C->D Reaction Complete E 5. Aqueous Wash (NaHCO3, Brine) D->E F 6. Dry and Evaporate Solvent E->F G 7. Dissolve Intermediate in Dichloromethane F->G Crude Intermediate H 8. Add to Amine Solution G->H I 9. Stir at 23°C (Monitor by TLC) H->I J 10. Aqueous Wash (NaHCO3, Brine) I->J Reaction Complete K 11. Dry and Evaporate Solvent J->K L 12. Silica Gel Chromatography K->L M M L->M Pure Product troubleshooting_guide Start Low or No Product Yield? Cause1 Incomplete Reaction? Start->Cause1 Yes Cause2 Product Lost During Workup? Start->Cause2 No Sol1a Extend reaction time/ Increase temperature Cause1->Sol1a Yes Sol1b Ensure anhydrous conditions Cause1->Sol1b Yes Cause3 Side Reactions? Cause2->Cause3 No Sol2a Minimize aqueous washes/ Use brine Cause2->Sol2a Yes Sol2b Adjust pH before extraction Cause2->Sol2b Yes Sol3a Use slight excess of acid to consume all DSC Cause3->Sol3a Yes End Problem Resolved Cause3->End No Sol1a->End Sol1b->End Sol2a->End Sol2b->End Sol3a->End

References

Technical Support Center: N,N'-Disuccinimidyl Carbonate (DSC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the reaction rate of N,N'-Disuccinimidyl carbonate (DSC) with primary amines. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction rate of DSC with amines?

A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction between this compound (DSC) and primary amines. Higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the probability of a successful reaction. However, it is crucial to consider the thermal stability of the reactants and products, as well as potential side reactions at elevated temperatures.

Q2: What is the recommended temperature range for DSC coupling reactions?

A2: Most literature procedures recommend conducting DSC coupling reactions at ambient temperatures, typically ranging from room temperature (20-25°C) to slightly chilled conditions (e.g., 0-4°C) to control the reaction rate and minimize potential side reactions.[1] Some reactions can be gently warmed to 30-50°C to expedite the process, but this should be done with caution and careful monitoring.

Q3: Can I run the reaction at a higher temperature to speed it up?

A3: While increasing the temperature will likely accelerate the reaction, it can also lead to undesirable outcomes. This compound begins to decompose at temperatures around 190°C. Long before this temperature is reached, elevated temperatures can promote the degradation of the activated intermediate or the final product, potentially leading to lower yields and the formation of impurities. It is advisable to first optimize other parameters like solvent and concentration before significantly increasing the temperature.

Q4: What are the potential side reactions at elevated temperatures?

A4: At higher temperatures, the following side reactions may become more prevalent:

  • Hydrolysis of DSC: If there is any moisture present in the reaction, higher temperatures will accelerate the hydrolysis of DSC to N-hydroxysuccinimide (NHS) and carbon dioxide, rendering it inactive for the coupling reaction.[2][3]

  • Decomposition of the Activated Intermediate: The active ester intermediate formed from the reaction of a carboxylic acid with DSC can be thermally labile. Elevated temperatures can lead to its decomposition before it has a chance to react with the amine.

  • Side reactions of the amine: Depending on the structure of the amine, higher temperatures could promote side reactions unrelated to the DSC coupling.

Q5: How does the choice of solvent affect the reaction rate at different temperatures?

A5: The choice of solvent has a significant impact on the reaction rate. For instance, the formation of a mixed carbonate from an alcohol and DSC is significantly faster in a polar aprotic solvent like acetonitrile (B52724) (complete in 4 hours at room temperature) compared to a less polar solvent like methylene (B1212753) chloride (12 hours at room temperature).[2][4] This solvent effect will also be temperature-dependent. It is important to choose a solvent that fully dissolves the reactants and is appropriate for the chosen reaction temperature.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow or Incomplete Reaction Low Reaction Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature in 5-10°C increments, monitoring for any signs of degradation.
Poor Solubility of Reactants: One or more reactants may not be fully dissolved at the current temperature.Choose a solvent in which all reactants are more soluble, or gently warm the mixture to aid dissolution.
Inappropriate Solvent: The solvent may not be optimal for the reaction.Switch to a more polar aprotic solvent like acetonitrile or DMF to potentially increase the reaction rate.[2][4]
Low Product Yield Degradation at High Temperature: The reaction temperature may be too high, causing decomposition of the product or intermediates.Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time.
Hydrolysis of DSC: Moisture in the reaction is hydrolyzing the DSC.Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts Side Reactions at Elevated Temperatures: High temperatures may be promoting undesired side reactions.Lower the reaction temperature. Analyze the byproducts to understand the side reactions and adjust the conditions accordingly.

Quantitative Data

Table 1: Illustrative Effect of Temperature on Reaction Time for a Hypothetical DSC-Amine Coupling Reaction

Temperature (°C)Relative Reaction RateEstimated Time to Completion (hours)
00.25x16
25 (Room Temp)1x4
402.5x1.6
606x0.7

Note: This is hypothetical data to illustrate the general trend.

Experimental Protocols

Protocol for Determining the Effect of Temperature on DSC-Amine Reaction Rate

This protocol outlines a method for studying the kinetics of the reaction between this compound and a primary amine at different temperatures using UV-Vis spectroscopy to monitor the consumption of the amine.

Materials:

  • This compound (DSC)

  • Primary amine of interest (e.g., benzylamine)

  • Anhydrous solvent (e.g., acetonitrile)

  • Temperature-controlled reaction vessel (e.g., jacketed reactor with a circulating water bath)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Standard laboratory glassware (dried)

  • Inert gas supply (nitrogen or argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the primary amine in the anhydrous solvent at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of DSC in the same anhydrous solvent at a known concentration (e.g., 100 mM).

  • Determination of Analytical Wavelength:

    • Acquire the UV-Vis spectrum of the primary amine solution to determine the wavelength of maximum absorbance (λmax).

    • Confirm that DSC and the reaction products do not significantly absorb at this wavelength. If they do, a different analytical method (e.g., HPLC) may be required.

  • Kinetic Run at a Specific Temperature (e.g., 25°C):

    • Set the temperature of the reaction vessel to the desired temperature (e.g., 25°C).

    • Place a known volume of the amine stock solution into the reaction vessel and allow it to equilibrate to the set temperature.

    • Initiate the reaction by adding a stoichiometric excess of the DSC stock solution to the reaction vessel with vigorous stirring.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a cold solvent.

    • Measure the absorbance of the quenched aliquot at the predetermined λmax.

  • Repeat at Different Temperatures:

    • Repeat the kinetic run at a range of different temperatures (e.g., 15°C, 35°C, 45°C) while keeping the concentrations of the reactants constant.

  • Data Analysis:

    • For each temperature, plot the concentration of the amine (calculated from the absorbance using the Beer-Lambert law) as a function of time.

    • Determine the initial reaction rate at each temperature from the initial slope of the concentration vs. time plot.

    • The reaction rate constant (k) can be determined by fitting the data to the appropriate rate law.

    • An Arrhenius plot can be generated by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T in Kelvin). The activation energy (Ea) for the reaction can be calculated from the slope of this plot.

Visualizations

Reaction_Pathway DSC Reaction with a Primary Amine DSC N,N'-Disuccinimidyl Carbonate (DSC) Intermediate Activated Intermediate DSC->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product Carbamate Product Intermediate->Product Forms Carbamate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Releases

Caption: Reaction pathway of DSC with a primary amine.

Experimental_Workflow Workflow for Studying Temperature Effect on Reaction Rate cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solutions Prepare Stock Solutions (DSC and Amine) Determine_Lambda Determine Analytical Wavelength (λmax) Prep_Solutions->Determine_Lambda Set_Temp Set Reaction Temperature Determine_Lambda->Set_Temp Run_Reaction Initiate Reaction Set_Temp->Run_Reaction Take_Aliquots Take Aliquots at Time Intervals Run_Reaction->Take_Aliquots Measure_Abs Measure Absorbance Take_Aliquots->Measure_Abs Plot_Data Plot Concentration vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Rate Constant (k) Plot_Data->Calc_Rate Arrhenius Create Arrhenius Plot (ln(k) vs 1/T) Calc_Rate->Arrhenius Activation_Energy Determine Activation Energy (Ea) Arrhenius->Activation_Energy

Caption: Experimental workflow for kinetic analysis.

References

Technical Support Center: Monitoring N,N'-Disuccinimidyl Carbonate (DSC) Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of N,N'-Disuccinimidyl carbonate (DSC) reactions using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for monitoring a DSC reaction with an amine?

A successful HPLC method for monitoring the activation of an amine with DSC will resolve the starting materials (amine and DSC), the activated intermediate, and the primary byproduct, N-hydroxysuccinimide (NHS). A reverse-phase method is typically employed.

Experimental Protocol: HPLC Method

A common starting point for method development is a gradient elution using a C18 column with UV detection.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm and 254 nm
Injection Volume 10 µL
Q2: How should I prepare my reaction sample for HPLC analysis?

Proper sample preparation is critical to prevent the reaction from proceeding in the HPLC vial and to ensure accurate results.

Experimental Protocol: Sample Preparation

  • Quenching: At your desired time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a larger volume (e.g., 990 µL) of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This dilution significantly slows down the reaction rate.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Injection: Immediately place the vial in the autosampler and inject it onto the HPLC system. For reactions that are particularly fast, using a cooled autosampler (4 °C) is recommended to further minimize any post-sampling reaction.

Q3: What are the expected elution orders for the components in my reaction mixture?

In a typical reverse-phase HPLC method, the elution order is from most polar to least polar.

Compound Typical Retention Time (Approximate) Notes
N-hydroxysuccinimide (NHS)Early eluting (e.g., 3-5 min)A common byproduct of the reaction.
Starting AmineVariable, depends on polarityWill elute based on its specific chemical structure.
Activated ProductLater than the starting amineThe addition of the succinimidyl carbonate group increases hydrophobicity.
This compound (DSC)Late eluting (e.g., 15-18 min)Generally the most non-polar component.

Troubleshooting Guide

Problem: I am not seeing good separation between my starting amine and the activated product.

This is a common issue, especially if the starting amine is already quite hydrophobic.

  • Solution 1: Adjust the Gradient: A shallower gradient will increase the separation between closely eluting peaks. Try extending the gradient time (e.g., from 20 minutes to 30 minutes) while keeping the percentage change the same.

  • Solution 2: Change the Organic Modifier: If using acetonitrile, switching to methanol (B129727) can alter the selectivity of the separation.

  • Solution 3: Modify the Mobile Phase pH: If your analyte has ionizable groups, adjusting the pH of the mobile phase can change its retention time. However, be mindful of the stability of your compounds and the column's pH limits.

Problem: My DSC peak is broad and shows significant tailing.

DSC can be unstable and may degrade on the column.

  • Solution 1: Use a High-Quality Column: Ensure you are using a well-maintained C18 column. Older columns can have active sites that lead to peak tailing.

  • Solution 2: Lower the Column Temperature: Reducing the column temperature (e.g., to 25 °C) can sometimes minimize on-column degradation.

  • Solution 3: Check for System Contamination: Broad peaks can also be a sign of a contaminated guard column or flow path.

Problem: I see a new, unexpected peak appearing over time in my chromatograms.

This could be a byproduct or a degradation product.

  • Solution 1: Identify the Peak: If you have access to a mass spectrometer (LC-MS), this is the most effective way to identify the unknown peak.

  • Solution 2: Run a Blank: Inject a blank (your mobile phase) to ensure the peak is not coming from the system itself (ghost peak).

  • Solution 3: Monitor a Control Reaction: Run a control reaction without the amine to see if the peak is a degradation product of DSC under the reaction conditions.

Visualizations

experimental_workflow cluster_reaction Reaction Monitoring cluster_hplc HPLC Analysis start_reaction Start Reaction (Amine + DSC) take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot quench Quench Reaction (Dilute in Mobile Phase A) take_aliquot->quench filter_sample Filter Sample (0.22 µm) quench->filter_sample Prepared Sample inject Inject into HPLC filter_sample->inject analyze Analyze Chromatogram (Peak Integration) inject->analyze plot_data Plot [Product] vs. Time analyze->plot_data Quantitative Data

Caption: Experimental workflow for monitoring a DSC reaction by HPLC.

troubleshooting_guide cluster_solutions Potential Solutions start Poor Peak Resolution? adjust_gradient Adjust Gradient Slope (e.g., 5-95% B over 30 min) start->adjust_gradient Yes end_ok Separation is Good start->end_ok No change_organic Change Organic Modifier (ACN to Methanol) adjust_gradient->change_organic Still Poor? adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph Still Poor? end_consult Consult Specialist or Develop New Method adjust_ph->end_consult Still Poor?

Caption: Troubleshooting decision tree for poor peak resolution.

challenges in removing excess N,N'-Disuccinimidyl carbonate from reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess N,N'-Disuccinimidyl carbonate (DSC) and its byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction where this compound (DSC) is used as a coupling agent?

A1: In a typical coupling reaction using DSC, the primary impurities to be removed are unreacted (excess) DSC and its main byproduct, N-hydroxysuccinimide (NHS). DSC is sensitive to moisture and can hydrolyze to form two equivalents of NHS and carbon dioxide.[1] Therefore, NHS is a significant byproduct that requires removal.

Q2: What are the key chemical properties of DSC and NHS that are important for their removal?

A2: The differing solubilities of DSC and NHS are critical for their separation from the desired product. DSC is generally soluble in many organic solvents like DMSO, DMF, acetonitrile, and acetone (B3395972) but has low solubility in others such as dichloromethane (B109758) and ethyl acetate (B1210297).[2][3][4] It is also insoluble in water.[5][6][7] Conversely, N-hydroxysuccinimide (NHS) is soluble in water, as well as in organic solvents like DMF, alcohols, and ethyl acetate.[8] The acidic nature of NHS (pKa ≈ 6.0) allows for its extraction into a basic aqueous solution.

Troubleshooting Guides

This section addresses common issues encountered during the purification of products from reactions involving DSC.

Issue 1: My desired product is contaminated with N-hydroxysuccinimide (NHS) after an initial workup.

  • Potential Cause: Inefficient removal of the water-soluble NHS byproduct.

  • Troubleshooting Steps:

    • Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), perform multiple washes with a slightly basic aqueous solution. A 5% sodium bicarbonate solution is often effective in deprotonating NHS, making it more water-soluble and easier to extract.

    • Solvent Choice for Extraction: Ensure the organic solvent used for extraction has low water solubility to facilitate clean phase separation.

    • Number of Washes: A single wash may not be sufficient. Perform at least 2-3 washes with the basic aqueous solution, followed by a brine wash to remove residual water from the organic layer.

Issue 2: I am having difficulty removing unreacted DSC from my product.

  • Potential Cause: The solubility of your product and DSC are very similar in common organic solvents.

  • Troubleshooting Steps:

    • Precipitation/Trituration: If your product is a solid, try triturating the crude material with a solvent in which DSC is soluble but your product is not. For example, if your product is poorly soluble in diethyl ether, this can be an effective solvent to wash away DSC.

    • Solvent Selection for Washing: Research from 2021 suggests that while DMSO is an excellent solvent for DSC, it may not be ideal for the reaction itself but can be effective for washing away excess DSC post-reaction.[3]

    • Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities. Since DSC is a relatively polar molecule, a well-chosen solvent system can effectively separate it from your desired product.

Issue 3: The yield of my desired product is low after purification.

  • Potential Cause 1: Hydrolysis of the activated ester intermediate or the final product during aqueous workup.

  • Troubleshooting Steps:

    • Minimize the time the reaction mixture is in contact with the aqueous phase.

    • Ensure the pH of the aqueous wash is not excessively high, which could promote hydrolysis of certain products.

  • Potential Cause 2: Co-elution of the product with impurities during chromatography.

  • Troubleshooting Steps:

    • Optimize the solvent system for flash chromatography by performing thorough thin-layer chromatography (TLC) analysis beforehand.

    • Consider using a gradient elution to improve separation.

  • Potential Cause 3: Loss of product during recrystallization.

  • Troubleshooting Steps:

    • Ensure the chosen recrystallization solvent provides a significant difference in solubility at high and low temperatures.

    • Avoid using an excessive amount of solvent, as this will reduce the recovery yield.

    • Cool the solution slowly to promote the formation of pure crystals.

Quantitative Data Summary

The following tables provide solubility data for DSC and NHS, which are crucial for designing an effective purification strategy.

Table 1: Solubility of this compound (DSC) in Common Organic Solvents

SolventSolubility (mg/mL)Reference
DichloromethaneLow[3][4]
AcetoneSlightly Soluble[3][4]
AcetonitrileSlightly Soluble[3][4]
TetrahydrofuranLow[3][4]
Ethyl AcetateLow[3][4]
IsopropanolLow[3][4]
Dimethylformamide (DMF)Soluble[3][4]
Dimethyl Sulfoxide (DMSO)Very Soluble[3][4]

Table 2: Solubility of N-hydroxysuccinimide (NHS) in Various Solvents

SolventSolubilityReference
WaterSoluble[8]
Dimethylformamide (DMF)Soluble[8]
Alcohols (e.g., Methanol, Ethanol)Soluble[8]
Ethyl AcetateSoluble[8]
Cold EtherInsoluble[8]

Experimental Protocols

Here are detailed methodologies for key purification experiments.

Protocol 1: Removal of NHS by Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • First Wash (Neutral): Add an equal volume of deionized water to the separatory funnel. Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.

  • Second Wash (Basic): Add an equal volume of a 5% sodium bicarbonate solution. Shake for 1-2 minutes, allowing any gas evolution to vent. Allow the layers to separate and drain the aqueous layer.

  • Repeat Basic Wash: Repeat the wash with 5% sodium bicarbonate solution one more time.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar eluent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity of the eluent (gradient elution). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product and impurities using TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities (DSC and NHS) should ideally be soluble at room temperature in this solvent.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

The following diagrams illustrate the workflows for the purification protocols.

experimental_workflow_extraction cluster_start Start cluster_process Aqueous Extraction cluster_end End start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash_water Wash with Water dissolve->wash_water Removes bulk NHS wash_bicarb1 Wash with 5% NaHCO3 wash_water->wash_bicarb1 Removes acidic NHS wash_bicarb2 Wash with 5% NaHCO3 wash_bicarb1->wash_bicarb2 wash_brine Wash with Brine wash_bicarb2->wash_brine Removes water dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for Removal of NHS by Aqueous Extraction.

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation cluster_final Final Steps start Crude Reaction Mixture dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify pure fractions concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Caption: Workflow for Purification by Flash Column Chromatography.

experimental_workflow_recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for Purification by Recrystallization.

References

N,N'-Disuccinimidyl carbonate reaction time optimization for amine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Disuccinimidyl Carbonate (DSC) mediated amine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you optimize your amine labeling experiments for efficient and consistent results.

Troubleshooting Guide

This guide addresses common issues encountered during the amine labeling process using DSC.

Question: Why am I observing low labeling efficiency or no product formation?

Answer: Low or no product yield is a common issue that can stem from several factors related to reagent stability, reaction conditions, and buffer composition.

  • Potential Cause 1: DSC Hydrolysis.

    • Explanation: this compound is highly sensitive to moisture and undergoes rapid hydrolysis in aqueous solutions, especially at basic pH. This is a primary competing reaction that reduces the amount of DSC available to react with your amine-containing molecule.[1][2] The half-life of similar reagents like NHS esters can be short at the optimal labeling pH.

    • Solution: Always use high-quality, anhydrous solvents like DMSO or DMF to prepare the DSC stock solution immediately before use.[2][3] Minimize the exposure of solid DSC and stock solutions to atmospheric moisture.

  • Potential Cause 2: Suboptimal pH.

    • Explanation: The labeling reaction targets the deprotonated, nucleophilic form of the primary amine (-NH₂). At a pH below 8, a significant portion of the primary amines (like the ε-amino group of lysine) will be protonated (-NH₃⁺) and unreactive.[4] Conversely, a pH much higher than 9.0 can accelerate the hydrolysis of the DSC reagent.[3]

    • Solution: The optimal pH for amine labeling is typically between 8.3 and 8.5.[3] Use a reliable buffer system, such as 0.1 M sodium bicarbonate or sodium borate (B1201080), to maintain this pH throughout the reaction.

  • Potential Cause 3: Presence of Competing Nucleophiles.

    • Explanation: Buffers or other components in your sample containing primary amines will compete with your target molecule for reaction with DSC.

    • Solution: Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3] If your protein is in an incompatible buffer, perform a buffer exchange into a suitable labeling buffer (e.g., PBS, borate, or bicarbonate buffer) before adding the DSC reagent.

  • Potential Cause 4: Insufficient Reaction Time or Temperature.

    • Explanation: The reaction may not have reached completion. While many labeling reactions proceed efficiently at room temperature, sensitive proteins may require lower temperatures to prevent denaturation.

    • Solution: For reactions at room temperature, incubate for 1 to 4 hours. For temperature-sensitive molecules, the reaction can be performed overnight at 4°C.[5] Optimization may be required for your specific molecule.

Question: I'm observing precipitate formation during my labeling reaction. What should I do?

Answer: Precipitation can occur due to protein aggregation or the low solubility of the labeling reagent.

  • Potential Cause 1: Protein Aggregation.

    • Explanation: Changes in pH, the addition of an organic solvent (from the DSC stock), or the modification of lysine (B10760008) residues can sometimes cause proteins to aggregate and precipitate.

    • Solution: Ensure your protein is stable and soluble in the chosen labeling buffer at the desired concentration. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3] If protein stickiness is an issue, the addition of a non-ionic surfactant like Tween 20 (at a final concentration of 0.05% to 0.1%) may help.[5]

  • Potential Cause 2: Low Reagent Solubility.

    • Explanation: DSC has limited solubility in aqueous buffers.[2] Adding a large volume of concentrated DSC in an organic solvent can cause it to precipitate upon contact with the aqueous buffer.

    • Solution: Add the DSC stock solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid mixing and prevent localized high concentrations of the reagent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for DSC amine labeling reactions? The optimal pH for labeling primary amines with DSC is between 8.3 and 8.5. At this pH, the target amine groups are sufficiently deprotonated and nucleophilic to react efficiently. A lower pH renders the amines less reactive, while a higher pH significantly increases the rate of DSC hydrolysis.[3]

Q2: What type of buffer should I use for the labeling reaction? It is critical to use a buffer that is free of primary amines. Recommended buffers include 0.1 M sodium bicarbonate or sodium borate at a pH of 8.3-8.5. Phosphate-buffered saline (PBS) can also be used, though the reaction may be slower. Avoid buffers containing primary amines like Tris and glycine.

Q3: How should I prepare and store DSC? DSC is moisture-sensitive.[2] It should be stored desiccated at -20°C or 4°C. To prevent condensation, allow the vial to warm to room temperature before opening. Prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF immediately before use, as the reagent is not stable in solution for long periods.[2]

Q4: What is a typical molar excess of DSC to use for labeling? The optimal molar ratio of DSC to the amine-containing molecule depends on the molecule and the desired degree of labeling. For protein labeling, a molar excess of 10 to 20-fold is a common starting point. This may need to be optimized to achieve the desired labeling efficiency without causing protein precipitation or loss of function.

Q5: How can I quench the reaction? The reaction can be stopped by adding a small molecule containing a primary amine, such as Tris or hydroxylamine, to a final concentration of 20-50 mM. This will react with any excess DSC.

Q6: How do I remove unreacted DSC and byproducts after the reaction? Unreacted DSC, N-hydroxysuccinimide (NHS) byproduct, and quenching reagents can be removed by size-exclusion chromatography (gel filtration) or dialysis. This is a crucial step to ensure the purity of the labeled product.

Data Presentation

The efficiency of a DSC labeling reaction is dependent on several factors. The following table provides an illustrative summary of how reaction parameters can be optimized. The "Degree of Labeling" is a qualitative measure of the reaction's success.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Reaction Time (RT) 30 minutes2 hours4 hoursIncreasing time generally increases labeling, up to a plateau.
pH 7.58.39.0pH 8.3 is optimal. Lower pH reduces amine reactivity; higher pH increases DSC hydrolysis.
Temperature 4°C (overnight)25°C (2 hours)37°C (1 hour)Room temperature is often sufficient. Lower temp may preserve protein stability.
DSC:Amine Molar Ratio 5:115:130:1Higher ratios increase labeling but also risk of precipitation/inactivation.
Protein Concentration < 1 mg/mL2-5 mg/mL> 5 mg/mLHigher protein concentration can improve labeling efficiency.

Experimental Protocols

Protocol: General Amine Labeling of a Protein with DSC

This protocol provides a general guideline for conjugating DSC to primary amines (e.g., lysine residues) on a protein.

1. Reagent Preparation: a. Labeling Buffer: Prepare 0.1 M Sodium Bicarbonate buffer, pH 8.3. Ensure it is fresh and free of any amine contaminants. b. Protein Solution: Prepare the protein to be labeled at a concentration of 2-5 mg/mL in the Labeling Buffer. If the protein is in a different buffer, perform a buffer exchange via dialysis or a desalting column. c. DSC Stock Solution: Immediately before use, allow the vial of solid DSC to equilibrate to room temperature. Prepare a 10 mg/mL (~40 mM) stock solution in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.

2. Labeling Reaction: a. Place the protein solution in a microcentrifuge tube. b. While gently vortexing the protein solution, add the calculated volume of the DSC stock solution to achieve the desired molar excess (e.g., a 15-fold molar excess). Add the DSC solution dropwise to prevent precipitation. c. Incubate the reaction at room temperature for 2 hours with gentle stirring or rocking, protected from light. Alternatively, for sensitive proteins, incubate overnight at 4°C.

3. Reaction Quenching (Optional): a. To stop the reaction, add a 1 M solution of Tris-HCl, pH 8.0, to a final concentration of 50 mM. b. Incubate for an additional 30 minutes at room temperature.

4. Purification of the Labeled Protein: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). b. Apply the reaction mixture to the column. c. Collect the fractions containing the labeled protein, which will typically elute first. The unreacted DSC, NHS byproduct, and quenching reagent will elute later. d. Pool the protein-containing fractions and determine the protein concentration and degree of labeling using appropriate spectroscopic methods.

5. Storage: a. Store the purified, labeled protein under conditions appropriate for its stability, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification & Analysis prep_buffer Prepare Amine-Free Labeling Buffer (pH 8.3) prep_protein Buffer Exchange Protein (2-5 mg/mL) prep_buffer->prep_protein add_dsc Add DSC to Protein (10-20x molar excess) prep_protein->add_dsc prep_dsc Prepare Fresh DSC Stock in Anhydrous DMSO prep_dsc->add_dsc incubate Incubate (2h @ RT or O/N @ 4°C) add_dsc->incubate quench Quench Reaction (e.g., with Tris) incubate->quench purify Purify via Size-Exclusion Chromatography quench->purify analyze Analyze Concentration & Degree of Labeling purify->analyze storage Store Conjugate (4°C or -20°C) analyze->storage

Caption: General workflow for amine labeling using this compound (DSC).

troubleshooting_tree start Low Labeling Efficiency? cause1 Was DSC stock fresh & anhydrous? start->cause1 No cause2 Is buffer amine-free & pH 8.3-8.5? start->cause2 Yes sol1 Solution: Use fresh, high-quality DSC and anhydrous DMSO. cause1->sol1 cause3 Was reaction time sufficient? cause2->cause3 Yes sol2 Solution: Use recommended buffers (Bicarbonate/Borate) and verify pH. cause2->sol2 No cause4 Was molar ratio of DSC adequate? cause3->cause4 Yes sol3 Solution: Increase incubation time or perform reaction at RT instead of 4°C. cause3->sol3 No sol4 Solution: Increase molar excess of DSC in increments. cause4->sol4 No end Consider protein-specific issues: - Steric hindrance - Low lysine content - Instability cause4->end Yes

Caption: Decision tree for troubleshooting low labeling efficiency in DSC reactions.

References

Validation & Comparative

A Comparative Guide: N,N'-Disuccinimidyl Carbonate vs. Phosgene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of safety and reactivity.

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of reagents is paramount. This decision hinges not only on reactivity and yield but, most critically, on safety. For decades, phosgene (B1210022) (COCl₂) has been a cornerstone reagent for introducing a carbonyl group, essential in the synthesis of carbonates, ureas, and isocyanates. However, its extreme toxicity and hazardous nature have driven the search for safer alternatives. N,N'-Disuccinimidyl carbonate (DSC) has emerged as a prominent and safer substitute. This guide provides an objective comparison of DSC and phosgene, focusing on their safety profiles and reactivity, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compound (DSC)Phosgene (COCl₂)
Physical State White to off-white crystalline solidColorless gas at room temperature
Primary Hazard Combustible solid, skin and eye irritant.[1][2][3][4][5]Extremely toxic gas, corrosive, chemical warfare agent.[6][7][8][9][10]
Handling Can be handled in a standard laboratory fume hood with appropriate personal protective equipment (PPE).Requires specialized equipment, stringent containment measures, and extensive safety protocols.[6][9]
Reactivity Moderately reactive, often requiring a base catalyst and longer reaction times.Highly reactive, reactions are often rapid and exothermic.
Byproducts N-hydroxysuccinimide (water-soluble) and CO₂.[11]Hydrogen chloride (corrosive gas).[12]

Safety Profile: A Clear Distinction

The most significant divergence between DSC and phosgene lies in their safety profiles. Phosgene is a highly toxic and volatile gas that was used as a chemical warfare agent in World War I.[8][9] Inhalation of phosgene can cause severe respiratory distress, pulmonary edema, and death, with symptoms often being delayed.[6][7][8][9] It is also corrosive and reacts with moisture to form hydrochloric acid.[9] Due to these extreme hazards, the use of phosgene is highly regulated and requires specialized handling procedures and engineering controls.

In stark contrast, DSC is a stable, crystalline solid.[4] While it is classified as a combustible solid and can cause skin and eye irritation, its hazards are significantly lower than those of phosgene.[1][2][3][4][5] Standard laboratory safety protocols, such as working in a well-ventilated fume hood and wearing appropriate PPE (gloves, safety glasses), are generally sufficient for handling DSC safely.[4] The primary byproduct of reactions involving DSC is N-hydroxysuccinimide (NHS), which is a water-soluble and relatively benign compound.[11]

Safety Hazard Comparison

HazardThis compound (DSC)Phosgene (COCl₂)
Toxicity Harmful if swallowed, causes skin and serious eye irritation.[2][3]Extremely toxic, fatal if inhaled.[8][9] Chemical warfare agent.[8][9]
Physical Form Solid, low vapor pressure.[4]Gas at room temperature, high vapor pressure.[6]
Corrosivity Not classified as corrosive.Corrosive, especially in the presence of moisture.[9]
Handling Precautions Standard laboratory fume hood, gloves, safety glasses.[4]Specialized ventilation, gas detectors, supplied-air respirators, stringent containment.[6][9]
Byproducts N-hydroxysuccinimide (water-soluble), CO₂.[11]Hydrogen chloride (corrosive gas).[12]

Reactivity and Application in Synthesis

Phosgene's high reactivity is both its advantage and its drawback. It reacts rapidly with a wide range of nucleophiles, often at low temperatures. However, this high reactivity can also lead to a lack of selectivity and the formation of unwanted byproducts.

DSC, on the other hand, is a milder and more selective reagent. It is particularly effective for the activation of alcohols and carboxylic acids and for the synthesis of carbamates and ureas under controlled conditions. While reactions with DSC may require longer reaction times or the use of a base catalyst, they often result in cleaner reactions with higher yields of the desired product.

Reaction Yield Comparison: Synthesis of Phenyl Carbamate (B1207046) from Aniline (B41778)

ReagentReaction ConditionsYield (%)Reference
PhosgeneAniline hydrochloride, O=PCl₃, 80 °C90[13]
TriphosgeneAniline, EtOAc, 78 °C76[13]

Experimental Protocols

The following are representative experimental protocols for the synthesis of a carbamate using both DSC and phosgene. These are intended for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Extreme caution must be exercised when working with phosgene.

Protocol 1: Carbamate Synthesis using this compound (DSC)

This two-step, one-pot procedure involves the initial formation of a mixed carbonate from an alcohol and DSC, followed by reaction with an amine.

Materials:

  • Alcohol (1.0 eq)

  • This compound (DSC) (1.1 eq)

  • Pyridine (B92270) (3.0 eq)

  • Acetonitrile (anhydrous)

  • Amine (1.2 eq)

  • Dichloromethane (anhydrous)

Procedure:

  • To a stirred solution of the alcohol in anhydrous acetonitrile, add pyridine followed by DSC.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the alcohol is consumed.

  • In a separate flask, dissolve the amine in anhydrous dichloromethane.

  • Add the amine solution to the reaction mixture from step 2.

  • Stir the reaction at room temperature and monitor by TLC until the mixed carbonate is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Carbamate Synthesis using Phosgene

WARNING: Phosgene is extremely toxic. This procedure must be carried out by trained personnel in a specialized, well-ventilated fume hood with continuous monitoring and appropriate emergency preparedness.

Materials:

  • Aniline (1.0 eq)

  • Phosgene (solution in toluene (B28343) or as a gas) (1.1 eq)

  • Inert solvent (e.g., toluene, dichloromethane)

  • Base (e.g., pyridine, triethylamine) (2.0 eq)

  • Alcohol (1.2 eq)

Procedure:

  • Dissolve the aniline and the base in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the phosgene solution (or bubble phosgene gas) to the stirred reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Slowly add the alcohol to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted phosgene and HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Chemistry

To better understand the chemical transformations and safety considerations, the following diagrams illustrate the reaction mechanisms and a general workflow for chemical safety assessment.

G Reaction of DSC with an Amine DSC This compound (DSC) Intermediate Activated Intermediate DSC->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Carbamate Carbamate Intermediate->Carbamate Elimination of NHS NHS N-Hydroxysuccinimide (NHS) Intermediate->NHS G Reaction of Phosgene with an Amine Phosgene Phosgene (COCl2) CarbamoylChloride Carbamoyl Chloride Intermediate Phosgene->CarbamoylChloride Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->CarbamoylChloride Isocyanate Isocyanate Intermediate CarbamoylChloride->Isocyanate - HCl HCl HCl CarbamoylChloride->HCl Carbamate Carbamate Isocyanate->Carbamate Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Carbamate G Chemical Safety Assessment Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Risk Characterization cluster_3 Risk Management Review SDS Review Safety Data Sheet (SDS) Identify Routes Identify Potential Exposure Routes Review SDS->Identify Routes Literature Search Conduct Literature Search for Hazards Literature Search->Identify Routes Quantify Exposure Quantify Potential Exposure Levels Identify Routes->Quantify Exposure Assess Likelihood Assess Likelihood of Adverse Effects Quantify Exposure->Assess Likelihood Determine Risk Level Determine Overall Risk Level Assess Likelihood->Determine Risk Level Implement Controls Implement Engineering & Administrative Controls Determine Risk Level->Implement Controls Define PPE Define Required Personal Protective Equipment (PPE) Implement Controls->Define PPE Develop SOPs Develop Standard Operating Procedures (SOPs) Define PPE->Develop SOPs

References

A Comparative Guide to N,N'-Disuccinimidyl Carbonate for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a crosslinking agent is critical to the success of creating stable and functional molecular conjugates for therapeutic, diagnostic, and research applications. N,N'-Disuccinimidyl carbonate (DSC), a homobifunctional crosslinker, has emerged as a superior alternative to many conventional reagents. This guide provides an objective comparison of DSC's performance against other common crosslinkers, supported by mechanistic insights and experimental data, to inform the design of robust conjugation strategies.

Mechanism of Action: The DSC Advantage

DSC acts as a safer and more stable synthetic equivalent to the highly toxic phosgene (B1210022) gas.[1] Its utility stems from the two N-hydroxysuccinimide (NHS) groups attached to a central carbonyl carbon.[1] NHS is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins). This two-step reaction first forms an activated succinimidyl carbamate (B1207046) intermediate, which then readily reacts with another amine to yield a highly stable carbamate linkage, releasing NHS as a byproduct.[2][3]

This carbamate linkage is a key advantage of DSC. Carbamates are recognized for their exceptional chemical and proteolytic stability, often greater than the amide bonds formed by other popular crosslinkers.[4][5][6] This stability is crucial for applications like antibody-drug conjugates (ADCs), where maintaining the integrity of the linker in circulation is paramount to ensuring the therapeutic payload is delivered specifically to the target site.[7]

DSC_Mechanism cluster_step1 Step 1: Activation of Amine cluster_step2 Step 2: Conjugation Biomolecule Biomolecule-NH₂ Intermediate Activated Intermediate (Succinimidyl Carbamate) Biomolecule->Intermediate + DSC DSC DSC NHS1 NHS (byproduct) Intermediate->NHS1 - NHS Conjugate Stable Carbamate Linkage (Biomolecule-NH-CO-NH-Target) Intermediate->Conjugate + Target-NH₂ Molecule2 Target-NH₂ NHS2 NHS (byproduct) Conjugate->NHS2 - NHS

DSC reaction mechanism with primary amines.

Performance Comparison with Alternative Crosslinkers

DSC offers distinct advantages over other widely used crosslinking chemistries. The primary differences lie in the nature of the bond formed, reaction efficiency, and the stability of the resulting conjugate.

FeatureThis compound (DSC)Carbodiimides (EDC/NHS)NHS Esters (e.g., DSS, BS³)
Target Groups Primary Amines (-NH₂)Carboxyls (-COOH) and Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Linkage Carbamate (-NH-CO-NH-)Amide (-CO-NH-)Amide (-CO-NH-)
Bond Stability Very High . Carbamates exhibit superior stability against hydrolysis and enzymatic cleavage compared to amides.[4][5][6]High. Amide bonds are generally stable.High. Amide bonds are generally stable.
Reaction pH 7.0 - 9.04.5 - 7.2 (Step 1: 4.5-6.0, Step 2: 7.2)[8]7.0 - 9.0[9][10]
Byproducts N-hydroxysuccinimide (NHS)Isourea (can be immunogenic), UreaN-hydroxysuccinimide (NHS)
Key Advantage Forms highly stable carbamate bonds; serves as a safer phosgene equivalent.[1]"Zero-length" crosslinker, directly coupling carboxyls to amines.[11]High reactivity and specificity for primary amines.[9]
Key Disadvantage Moisture-sensitive, requires dissolution in an organic solvent before addition to aqueous reaction.[1][3]O-acylisourea intermediate is highly unstable and prone to hydrolysis, reducing efficiency without NHS.[11][12][13]Prone to hydrolysis, which competes with the conjugation reaction, especially in dilute solutions.[14]

Key Advantages of DSC Over Other Crosslinkers

  • Superior Linkage Stability : The carbamate bond formed by DSC is more resistant to chemical and enzymatic degradation than the amide bond formed by EDC/NHS and other NHS esters.[4][5] This enhanced stability is critical for in vivo applications, leading to improved pharmacokinetics and reduced off-target toxicity for ADCs.[7]

  • High Reaction Efficiency : While DSC itself is sensitive to hydrolysis, the two-step reaction mechanism proceeds efficiently under mild physiological conditions (pH 7-9).[2][3] This contrasts with the optimal acidic pH required for the initial activation step of EDC chemistry, which can be detrimental to some proteins.[8]

  • Versatility : DSC is not only used for crosslinking proteins but also for activating alcohols to form mixed carbonates, which can then be used to synthesize a wide variety of carbamate derivatives.[2] It is a versatile reagent in peptide synthesis and for creating amine-protecting groups.[15][16][17]

  • Safety : DSC serves as a solid, less hazardous substitute for phosgene, a highly toxic gas historically used for similar transformations.[1][15]

Experimental Protocol: Conjugation of a Small Molecule Amine to a Monoclonal Antibody (mAb)

This protocol provides a general framework for conjugating an amine-containing small molecule (SM) to a monoclonal antibody using DSC. Optimization is essential for each specific mAb-SM pair.

Materials:

  • Monoclonal Antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • This compound (DSC)

  • Amine-containing Small Molecule (SM-NH₂)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Size-Exclusion Chromatography (e.g., Sephadex G-25 column)

Procedure:

  • Antibody Preparation : Dialyze the mAb into the Reaction Buffer (PBS, pH 8.0) to remove any amine-containing storage buffers (like Tris). Adjust the final concentration to 5-10 mg/mL.

  • DSC Activation of Small Molecule :

    • Immediately before use, prepare a 10-20 mM stock solution of DSC in anhydrous DMF or DMSO.

    • In a separate microfuge tube, dissolve the SM-NH₂ in anhydrous DMF or DMSO.

    • Add a 1.5 to 2-fold molar excess of the DSC stock solution to the SM-NH₂ solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing to form the activated succinimidyl carbamate intermediate.

  • Conjugation Reaction :

    • Add the activated small molecule solution dropwise to the prepared mAb solution while gently stirring. A typical starting molar ratio is 10-20 moles of activated SM per mole of mAb.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching : Add Quenching Buffer to a final concentration of 50 mM Tris to stop the reaction by consuming any unreacted activated small molecule. Incubate for 30 minutes.

  • Purification : Remove unconjugated small molecule and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4).

  • Characterization : Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. Confirm the stability and integrity of the conjugate using Differential Scanning Calorimetry (DSC) [note: this is the analytical technique, not the crosslinker].[18][19]

protocol_workflow start Start prep_mAb 1. Prepare mAb (Buffer Exchange to PBS, pH 8.0) start->prep_mAb conjugate 3. Conjugation Reaction (Add Activated SM to mAb) prep_mAb->conjugate activate_SM 2. Activate Small Molecule (SM-NH₂) (Add DSC in DMF/DMSO) activate_SM->conjugate quench 4. Quench Reaction (Add Tris Buffer) conjugate->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize 6. Characterize ADC (HIC, MS, DSC Analysis) purify->characterize end_node End characterize->end_node

Workflow for ADC synthesis using DSC.

Conclusion

This compound stands out as a premier crosslinking agent for applications demanding high stability and robust performance. Its ability to form exceptionally stable carbamate linkages provides a significant advantage over traditional amine-reactive crosslinkers that form amide bonds, particularly in the development of long-circulating biotherapeutics like antibody-drug conjugates. While careful handling is required due to its moisture sensitivity, the superior stability of the final conjugate makes DSC an invaluable tool for researchers and drug developers aiming to create next-generation bioconjugates.

References

Characterizing N,N'-Disuccinimidyl Carbonate-Modified Proteins by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding protein structure and interactions is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein architecture and mapping interaction networks. Among the various reagents used for cross-linking, N,N'-Disuccinimidyl carbonate (DSC) offers a unique tool for covalently linking primary amine groups on proteins. This guide provides a comprehensive comparison of DSC with other common cross-linking reagents, supported by experimental data and detailed protocols to aid in the strategic design of your XL-MS experiments.

This compound is a homobifunctional cross-linking reagent that reacts primarily with the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins. Its utility lies in its ability to form stable carbamate (B1207046) linkages, providing distance constraints that are crucial for computational modeling of protein and protein complex structures.

Performance Comparison of Amine-Reactive Cross-Linkers

The choice of cross-linking reagent is a critical parameter that influences the outcome of an XL-MS study. Factors such as the spacer arm length, reactivity, and solubility of the cross-linker determine the types of interactions that can be captured. While DSC is a valuable tool, it is important to consider its performance in the context of other widely used amine-reactive cross-linkers, such as Disuccinimidyl suberate (B1241622) (DSS) and Disuccinimidyl glutarate (DSG).

FeatureThis compound (DSC)Disuccinimidyl suberate (DSS)Disuccinimidyl glutarate (DSG)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Spacer Arm Length ~2.6 Å11.4 Å7.7 Å
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Linkage Formed CarbamateAmideAmide
Cleavability Non-cleavableNon-cleavableNon-cleavable
Cell Permeability Membrane-permeantMembrane-permeantMembrane-permeant
Solubility Requires organic solvent (e.g., DMSO, DMF)Requires organic solvent (e.g., DMSO, DMF)Requires organic solvent (e.g., DMSO, DMF)

Table 1: Comparison of key features of DSC, DSS, and DSG cross-linkers.

A study directly comparing DSS and DSG on a mixture of seven proteins with known three-dimensional structures revealed that the longer spacer arm of DSS resulted in a greater number of identified non-redundant cross-links (22 for DSS vs. 10 for DSG).[1] However, the average distances of the observed cross-links were similar for both reagents, falling in the range of 16-17 Å.[1] This suggests that while a longer spacer arm may capture a broader range of interactions, shorter cross-linkers like DSC can provide more precise distance constraints for tightly associated protein regions.

Experimental Protocols

A successful XL-MS experiment relies on a well-defined and optimized protocol. Below are detailed methodologies for protein modification using DSC and subsequent analysis by mass spectrometry.

Protocol 1: In Vitro Protein Cross-linking with DSC

1. Protein Preparation:

  • Ensure the purified protein sample is in an amine-free buffer, such as HEPES or PBS, at a pH between 7.0 and 8.5.

  • The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.

2. Cross-linker Preparation:

  • Prepare a fresh stock solution of this compound (DSC) in a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. A typical stock concentration is 25-50 mM.

3. Cross-linking Reaction:

  • Add the DSC stock solution to the protein sample to achieve the desired molar excess of cross-linker to protein (e.g., 25:1, 50:1, or 100:1). The optimal ratio should be determined experimentally.

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

4. Quenching the Reaction:

  • Stop the cross-linking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted DSC is quenched.

Protocol 2: Sample Preparation for Mass Spectrometry

1. Reduction and Alkylation:

  • Denature the cross-linked protein sample by adding urea (B33335) to a final concentration of 8 M.

  • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

2. Proteolytic Digestion:

  • Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.

  • Add a protease, such as trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

3. Desalting and Enrichment:

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.

  • Desalt the peptides using a C18 desalting column or spin tip.

  • For complex samples, enrichment of cross-linked peptides using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly improve identification rates.

4. LC-MS/MS Analysis:

  • Reconstitute the desalted peptides in an appropriate solvent for mass spectrometry analysis.

  • Analyze the peptide mixture using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a liquid chromatography system.

  • Employ a data-dependent acquisition (DDA) method to acquire both MS1 survey scans and MS2 fragmentation spectra of the peptide ions.

Data Analysis Workflow

The identification of cross-linked peptides from the complex MS data requires specialized software. The general workflow is as follows:

raw_data Raw MS Data (.raw) peak_picking Peak Picking & Centroiding raw_data->peak_picking database_search Database Search (e.g., pLink, xQuest, MeroX) peak_picking->database_search fdr_estimation False Discovery Rate (FDR) Estimation database_search->fdr_estimation crosslink_identification Cross-link Identification fdr_estimation->crosslink_identification structural_modeling Structural Modeling & Visualization crosslink_identification->structural_modeling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Binds Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

References

Confirming N,N'-Disuccinimidyl Carbonate Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics, diagnostics, and research tools. N,N'-Disuccinimidyl carbonate (DSC) is a versatile homobifunctional crosslinker that reacts with primary amines to form stable carbamate (B1207046) linkages. This guide provides an objective comparison of key analytical methods for confirming DSC-mediated conjugation, offering experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate characterization strategy.

The conjugation of molecules to proteins via DSC introduces physicochemical changes that necessitate rigorous analytical confirmation. Key questions to be answered include: Has the conjugation been successful? What is the extent of conjugation (e.g., degree of labeling)? Where has the conjugation occurred? And how has the conjugation affected the protein's stability and integrity? This guide will explore a suite of orthogonal analytical techniques capable of addressing these questions, including Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Differential Scanning Calorimetry (DSC).

Comparative Analysis of Analytical Methods

The selection of an analytical technique for confirming DSC conjugation depends on the specific information required, the stage of development, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

Analytical Method Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.- Unambiguous confirmation of covalent bond formation through mass addition.[1] - Precise determination of the degree of conjugation. - Identification of conjugation sites (peptide mapping).[2]- High sensitivity and specificity.[1] - Provides detailed structural information. - Applicable to complex mixtures.- Higher equipment cost. - Can be complex to operate and interpret data. - Ionization efficiency can vary between conjugated and unconjugated species.[3]
HPLC (HIC, SEC, RP-HPLC) Separates molecules based on physicochemical properties (hydrophobicity, size, polarity).- Separation of conjugated, unconjugated, and excess labeling reagents. - Estimation of conjugation efficiency and purity.[4] - Assessment of aggregation and fragmentation.[5]- Robust and reproducible. - Can be used for both analytical and preparative purposes. - Multiple separation modes provide orthogonal information.[5]- Indirect confirmation of conjugation. - Resolution can be challenging for heterogeneous mixtures.[5] - Method development can be time-consuming.
SDS-PAGE Separates proteins based on molecular weight under denaturing conditions.- Qualitative confirmation of conjugation through a shift in molecular weight.[6] - Assessment of purity and presence of aggregates.- Widely accessible and relatively inexpensive. - Simple and rapid visualization of conjugation.[7]- Low resolution, making it difficult to distinguish species with small mass differences.[8] - Non-quantitative. - PEGylated or highly glycosylated conjugates can migrate anomalously.[6]
Differential Scanning Calorimetry (DSC) Measures the heat capacity of a sample as a function of temperature.- Assessment of the thermal stability of the protein conjugate.[9] - Determination of changes in protein conformation upon conjugation.[10]- Provides thermodynamic information about protein stability.[9] - Sensitive to changes in protein structure.[11]- Indirect method for confirming conjugation. - Does not provide information on the site or degree of conjugation. - Requires specialized instrumentation.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.

Mass Spectrometry (Intact Mass Analysis)

Objective: To confirm the covalent attachment of the molecule via DSC and determine the degree of labeling.

  • Sample Preparation:

    • Desalt the protein conjugate sample using a suitable method (e.g., buffer exchange column) into a volatile buffer such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.

    • Dilute the sample to a final concentration of 0.1-1 mg/mL in the volatile buffer.

  • LC-MS Analysis:

    • LC System: Utilize a reversed-phase column (e.g., C4) suitable for protein separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species.

    • Compare the mass of the conjugated protein to the unconjugated control. The mass difference should correspond to the mass of the attached molecule(s).

    • The presence of multiple peaks will indicate different degrees of labeling.

HPLC (Hydrophobic Interaction Chromatography - HIC)

Objective: To separate and quantify conjugated and unconjugated protein species.

  • Sample Preparation:

    • Dilute the conjugation reaction mixture to a final concentration of approximately 1 mg/mL in the HIC binding buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • HPLC Conditions:

    • Column: A HIC column suitable for protein separations (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

    • Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • The unconjugated protein will elute earlier (at higher salt concentration) than the more hydrophobic conjugated species.

    • Integrate the peak areas to estimate the percentage of conjugated and unconjugated protein.

SDS-PAGE

Objective: To visually confirm conjugation through a molecular weight shift.

  • Sample Preparation:

    • Mix the protein conjugate, unconjugated protein control, and a molecular weight marker with 2x Laemmli sample buffer.

    • For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.

    • Heat the samples at 95-100°C for 5-10 minutes.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage for the protein's molecular weight.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).[6]

    • Destain the gel to visualize the protein bands.

    • A successful conjugation will be indicated by the appearance of a new band at a higher apparent molecular weight compared to the unconjugated protein.[7]

Differential Scanning Calorimetry (DSC)

Objective: To assess the impact of conjugation on the thermal stability of the protein.

  • Sample Preparation:

    • Dialyze both the conjugated and unconjugated protein samples extensively against the same buffer to ensure identical buffer conditions.

    • Adjust the protein concentration to be within the optimal range for the instrument (typically 0.1-2 mg/mL).

  • DSC Analysis:

    • Load the protein sample into the sample cell and the dialysis buffer into the reference cell.

    • Scan the samples over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

  • Data Analysis:

    • Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the unfolding transition.[9]

    • Compare the Tm of the conjugated protein to the unconjugated control. A shift in Tm indicates that the conjugation has altered the protein's thermal stability.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between different analytical techniques and the overall workflow for confirming DSC conjugation.

experimental_workflow cluster_conjugation Conjugation cluster_analysis Analytical Confirmation DSC_Reagent N,N'-Disuccinimidyl Carbonate (DSC) Conjugation Conjugation Reaction DSC_Reagent->Conjugation Protein Protein (-NH2) Protein->Conjugation Conjugate Protein Conjugate Conjugation->Conjugate MS Mass Spectrometry Conjugate->MS Confirms Mass & DoL HPLC HPLC (HIC, SEC, RP) Conjugate->HPLC Separates & Quantifies SDS_PAGE SDS-PAGE Conjugate->SDS_PAGE Visualizes MW Shift DSC_Analysis Differential Scanning Calorimetry Conjugate->DSC_Analysis Assesses Stability

Caption: Experimental workflow for DSC conjugation and subsequent analytical confirmation.

logical_relationship cluster_primary Primary Confirmation cluster_secondary Secondary & Orthogonal Confirmation Confirmation Confirmation of DSC Conjugation Mass_Spec Mass Spectrometry (Direct Evidence) Confirmation->Mass_Spec HPLC_Methods HPLC (Separation & Purity) Confirmation->HPLC_Methods SDS_PAGE_Method SDS-PAGE (Visual Confirmation) Confirmation->SDS_PAGE_Method DSC_Method DSC (Stability Assessment) Confirmation->DSC_Method Mass_Spec->HPLC_Methods Complementary HPLC_Methods->SDS_PAGE_Method Complementary

Caption: Logical relationship between analytical methods for confirming DSC conjugation.

Comparison with Alternative Amine-Reactive Reagents

While DSC is an effective reagent for forming stable carbamate linkages, other amine-reactive chemistries are also widely used. The choice of reagent can influence the resulting linkage, reaction conditions, and the analytical strategy for confirmation.

Reagent Reactive Group Target Resulting Linkage Key Analytical Considerations
This compound (DSC) Succinimidyl CarbonatePrimary AminesCarbamate - Confirmation of carbamate-specific mass addition by MS. - Stability of the linkage under different analytical conditions.
N-Hydroxysuccinimide (NHS) Esters NHS EsterPrimary AminesAmide - Highly efficient reaction, often leading to higher degrees of labeling.[12] - Amide bond is very stable. - Prone to hydrolysis, requiring careful control of reaction pH.[12][13]
Carbodiimides (e.g., EDC) CarbodiimideCarboxyl Groups (activates for reaction with amines)Amide (zero-length crosslinker)- Requires the presence of both carboxyl and amine groups.[14] - Often used with NHS to improve efficiency.[15] - Can lead to protein-protein crosslinking as a side reaction.[16]

The analytical methods described for DSC conjugation are generally applicable to confirming conjugation with these alternative reagents. The primary difference will be the expected mass shift in MS analysis, which will correspond to the mass of the attached molecule without the leaving group of the specific reagent.

Conclusion

Confirming the successful conjugation of molecules to proteins using this compound is a multifaceted process that relies on a combination of orthogonal analytical techniques. Mass spectrometry provides the most direct and detailed evidence of conjugation, including the degree of labeling and site of attachment.[1] HPLC methods are invaluable for assessing the purity, homogeneity, and stability of the conjugate population.[4] SDS-PAGE offers a rapid and accessible qualitative confirmation of a molecular weight increase.[6] Finally, Differential Scanning Calorimetry provides crucial insights into how the conjugation process affects the thermal stability and conformation of the protein.[9] By employing a strategic combination of these methods, researchers can gain a comprehensive understanding of their DSC-conjugated products, ensuring the development of well-characterized and reliable bioconjugates for their intended applications.

References

A Head-to-Head Comparison: N,N'-Disuccinimidyl Carbonate (DSC) vs. 1,1'-Carbonyldiimidazole (CDI) for Hydroxyl Activation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug delivery, and surface modification, the activation of hydroxyl groups is a critical step for covalently linking molecules. Two of the most common reagents employed for this purpose are N,N'-Disuccinimidyl carbonate (DSC) and 1,1'-Carbonyldiimidazole (CDI). This guide provides a comprehensive and objective comparison of these two activators, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.

Reaction Mechanisms

Both DSC and CDI activate hydroxyl groups by forming a more reactive intermediate that can subsequently react with a nucleophile, typically a primary amine, to form a stable carbamate (B1207046) linkage. However, the nature of the activated intermediate and the reaction byproducts differ significantly.

This compound (DSC) Activation:

DSC reacts with a hydroxyl group to form a highly reactive N-succinimidyl carbonate intermediate. The leaving group, N-hydroxysuccinimide (NHS), is a good leaving group, making the intermediate susceptible to nucleophilic attack by an amine.

DSC_Mechanism Substrate_OH Substrate-OH Activated_Intermediate Substrate-O-CO-NHS Substrate_OH->Activated_Intermediate + DSC DSC DSC Activated_Intermediate->Substrate_OH - NHS Conjugate Substrate-O-CO-NH-R Activated_Intermediate->Conjugate + R-NH2 NHS NHS Amine R-NH2 Conjugate->Activated_Intermediate - NHS

Caption: Reaction mechanism of hydroxyl activation by DSC.

1,1'-Carbonyldiimidazole (CDI) Activation:

CDI activates hydroxyl groups by forming an imidazole (B134444) carbamate intermediate. While reactive, this intermediate is generally considered less reactive than the N-succinimidyl carbonate formed by DSC. The leaving group in the subsequent reaction with an amine is imidazole.

CDI_Mechanism Substrate_OH Substrate-OH Activated_Intermediate Substrate-O-CO-Imidazole Substrate_OH->Activated_Intermediate + CDI CDI CDI Activated_Intermediate->Substrate_OH - Imidazole Conjugate Substrate-O-CO-NH-R Activated_Intermediate->Conjugate + R-NH2 Imidazole Imidazole Amine R-NH2 Conjugate->Activated_Intermediate - Imidazole

Caption: Reaction mechanism of hydroxyl activation by CDI.

Performance Comparison

ParameterThis compound (DSC)1,1'-Carbonyldiimidazole (CDI)
Reactivity of Intermediate Higher[1]Lower
Reaction Time (Activation) Typically 1-4 hoursTypically 2-4 hours
Reaction Time (Coupling) Typically 2-4 hoursCan be longer, up to 24 hours[2]
Optimal pH for Coupling 7.5 - 8.58.5 - 10.2[2]
Stability of Activated Intermediate Good, can be isolated in some cases[3]Less stable, often used in situ
Moisture Sensitivity High, hydrolyzes in the presence of water[4]Very high, readily hydrolyzes[5][6]
Common Solvents Acetonitrile, Dioxane, THF, DMFTHF, Dioxane, Benzene, DMF[7]
Byproducts N-hydroxysuccinimide (NHS)Imidazole, CO2[6]

Experimental Protocols

The following protocols are adapted from a technical note for the activation of hydroxyl-functionalized magnetic particles and serve as a representative example of the experimental workflows for both reagents.[8]

General Experimental Workflow

Experimental_Workflow Start Start: Hydroxyl-bearing Substrate Solvent_Exchange Solvent Exchange to Anhydrous Solvent Start->Solvent_Exchange Activation Activation with DSC or CDI Solvent_Exchange->Activation Washing_1 Wash to Remove Excess Activator Activation->Washing_1 Resuspension Resuspend in Coupling Buffer Washing_1->Resuspension Coupling Couple with Amine-containing Ligand Resuspension->Coupling Quenching Quench Unreacted Sites Coupling->Quenching Washing_2 Wash to Remove Unbound Ligand Quenching->Washing_2 Final_Product Final Conjugated Product Washing_2->Final_Product

Caption: General workflow for hydroxyl activation and coupling.

Activation of Hydroxyl-Terminated Magnetic Particles with DSC[8]
  • Preparation: Wash 100 mg of hydroxyl-functionalized magnetic particles with anhydrous acetone, dioxane, acetonitrile, THF, or DMF to remove any storage buffer.

  • Activation: Resuspend the particles in 2 mL of a 50 mg/mL solution of DSC in the chosen anhydrous solvent.

  • Incubation: Mix the suspension for 2 hours at room temperature.

  • Washing: Wash the activated particles three times with the anhydrous solvent to remove excess DSC and N-hydroxysuccinimide byproduct.

  • Aqueous Wash: Perform one wash with ice-cold deionized water.

  • Coupling: Immediately resuspend the activated particles in a suitable coupling buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5-8.5) containing the amine-functionalized ligand.

  • Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench any remaining active sites by adding a small molecule amine (e.g., ethanolamine (B43304) or Tris buffer) and incubating for 1 hour.

  • Final Washes: Wash the particles extensively with buffer to remove unreacted ligand and quenching agent.

Activation of Hydroxyl-Terminated Magnetic Particles with CDI[8]
  • Preparation: Wash 100 mg of hydroxyl-functionalized magnetic particles with anhydrous THF.[8]

  • Activation: Resuspend the particles in 2 mL of a 50 mg/mL solution of CDI in anhydrous THF.[8]

  • Incubation: Mix the suspension for 2 hours at room temperature.[8]

  • Washing: Wash the activated particles three times with anhydrous THF to remove excess CDI and imidazole byproduct.[8]

  • Aqueous Wash: Perform one wash with ice-cold deionized water.[8]

  • Coupling: Immediately resuspend the activated particles in a suitable coupling buffer (e.g., 0.1 M carbonate buffer, pH 9.5-10.2) containing the amine-functionalized ligand.[2][8]

  • Incubation: Incubate for 4-24 hours at room temperature or overnight at 4°C.[2][8]

  • Quenching: Quench any remaining active sites by adding a small molecule amine (e.g., ethanolamine or Tris buffer) and incubating for 1 hour.

  • Final Washes: Wash the particles extensively with buffer to remove unreacted ligand and quenching agent.

Advantages and Disadvantages

This compound (DSC)

Advantages:

  • Forms a more reactive N-succinimidyl carbonate intermediate, potentially leading to higher yields and faster reaction times.[1]

  • The activated intermediate can be more stable and sometimes isolated.[3]

  • Longer shelf life compared to CDI.[1]

  • Suitable for a wide range of anhydrous solvents.[1]

Disadvantages:

  • Highly sensitive to moisture.[4]

  • N-hydroxysuccinimide byproduct needs to be removed.

1,1'-Carbonyldiimidazole (CDI)

Advantages:

  • Readily available and relatively inexpensive.

  • The byproducts, imidazole and carbon dioxide, are generally easy to remove.[6]

Disadvantages:

  • Extremely sensitive to moisture, which can lead to reagent decomposition and low yields.[5][6]

  • The imidazole carbamate intermediate is less reactive than the DSC-activated intermediate.

  • Can be prone to side reactions, such as the reaction of excess CDI with the target hydroxyl groups, which can block the desired reaction if not carefully controlled.[7][9]

Conclusion

The choice between DSC and CDI for hydroxyl activation depends on the specific requirements of the application. DSC is often favored when higher reactivity and potentially higher yields are desired, and its greater stability in a wider range of solvents can be advantageous. However, its moisture sensitivity must be carefully managed. CDI is a viable and cost-effective alternative, particularly for applications where the lower reactivity of the intermediate is sufficient. Careful control of reaction conditions, especially the exclusion of moisture and the stoichiometry of the reagent, is crucial for successful outcomes with CDI. For critical applications, it is recommended to perform small-scale pilot experiments to determine the optimal activator and conditions.

References

A Comparative Guide to Assessing Carbamate Linkage Stability Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the covalent linkage between a drug and its carrier is a critical determinant of a therapeutic's efficacy and safety profile. Carbamate (B1207046) linkages are frequently employed in bioconjugates, such as antibody-drug conjugates (ADCs), due to their versatile stability profile, which can be tuned for controlled drug release.[1] This guide provides an objective comparison of the thermal stability of carbamate linkages with common alternatives—amides and esters—supported by experimental data from Differential Scanning calorimetry (DSC).

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It is widely used to study the thermal stability of proteins and small molecules, providing valuable information on melting points, conformational changes, and decomposition temperatures.[3][4]

Principles of DSC in Stability Assessment

In a DSC experiment, a sample and a reference are heated at a constant rate. When the sample undergoes a thermal transition, such as melting or decomposition, there is a change in the heat flow relative to the reference, which is recorded as a peak in the DSC thermogram.[5] The temperature at which this peak occurs provides information about the thermal stability of the substance. For the purpose of assessing linkage stability, the onset temperature of decomposition is a key parameter.

Comparative Thermal Stability of Carbamate, Amide, and Ester Linkages

The intrinsic chemical nature of carbamate, amide, and ester linkages dictates their relative thermal stabilities. Amide bonds are generally considered the most stable due to the significant resonance delocalization of the nitrogen lone pair with the carbonyl group. Carbamates also exhibit resonance stabilization but to a lesser extent than amides.[6] Ester linkages are typically the most susceptible to thermal cleavage among the three.

The following table summarizes quantitative data on the thermal decomposition of compounds containing these linkages, as determined by DSC. It is important to note that the data is compiled from different studies on various molecules, and direct comparisons should be made with consideration of the molecular context.

Linkage TypeCompoundOnset of Decomposition (°C)Peak Decomposition (°C)Data Source(s)
Carbamate N-iso-propyl-o-nitrophenyl carbamate~120198[1]
N-sec-butyl-o-nitrophenyl carbamate~150214[1]
N-cyclohexyl-o-nitrophenyl carbamate~155-160218[1]
N-benzyl-o-nitrophenyl carbamate~120207[1]
Amide Polyamide 6 (Nylon 6)>300-[7]
Polyamide 6,6 (Nylon 6,6)>300-[7]
Ester Methyl arachidate~140200-300[8]
Pentyl arachidate~140200-300[8]
Decyl arachidate~140200-300[8]

Note: The decomposition of polyamides occurs at significantly higher temperatures than their melting points and is often studied by thermogravimetric analysis (TGA) in conjunction with DSC. The data for esters represents the temperature at which a mass loss of ≥5% is observed.

Experimental Protocols

To ensure the objective comparison of linkage stability, standardized experimental protocols for DSC are crucial. Below are detailed methodologies for the analysis of small molecules and bioconjugates.

Protocol 1: DSC Analysis of Small Molecule Stability

Objective: To determine the thermal decomposition temperature of a small molecule containing a carbamate, amide, or ester linkage.

Materials:

  • Differential Scanning Calorimeter

  • Aluminum or hermetically sealed sample pans

  • Test compound (2-5 mg)

  • Inert reference material (e.g., empty pan)

  • Nitrogen gas supply for inert atmosphere

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the test compound into a DSC sample pan.

  • Encapsulation: Seal the pan. For volatile samples or to prevent oxidation, use hermetically sealed pans.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell and an empty, sealed pan as a reference in the reference cell.

    • Purge the DSC cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the system at a starting temperature well below the expected decomposition temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature beyond the decomposition point.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Determine the onset temperature of any exothermic or endothermic peaks corresponding to decomposition. The onset temperature is typically determined by the intersection of the baseline with the tangent of the peak's leading edge.[9]

Protocol 2: DSC Analysis of Bioconjugate Stability

Objective: To assess the impact of a carbamate-containing linker-drug on the thermal stability of a protein (e.g., an antibody).

Materials:

  • Differential Scanning Calorimeter suitable for biological samples (e.g., MicroCal VP-Capillary DSC)

  • Bioconjugate sample (e.g., ADC)

  • Unconjugated protein control (e.g., naked antibody)

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Sample Preparation:

    • Dialyze both the bioconjugate and the unconjugated protein against the same buffer to ensure matched buffer conditions.

    • Determine the protein concentration accurately. A typical concentration range is 0.1-2 mg/mL.

  • Instrument Setup:

    • Fill the reference cell with the dialysis buffer.

    • Load the sample cell with the bioconjugate or unconjugated protein solution.

  • Thermal Program:

    • Equilibrate the system at a starting temperature of ~20°C.

    • Heat the sample at a constant rate (e.g., 1°C/min) to a final temperature of ~100°C.

  • Data Analysis:

    • Record the differential heat capacity (Cp) as a function of temperature.

    • Determine the melting temperature (Tm) for each unfolding transition. The Tm is the temperature at which the Cp is maximal.

    • Compare the thermograms of the bioconjugate and the unconjugated protein. A shift in Tm can indicate a change in the protein's thermal stability due to the conjugation of the linker-drug.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for assessing the stability of small molecules and bioconjugates, as well as the logical relationship in interpreting the stability data.

SmallMolecule_DSC_Workflow start Start prep Sample Preparation (2-5 mg in DSC pan) start->prep seal Seal Pan (Hermetic for volatiles) prep->seal load Load Sample & Reference (Empty Pan) into DSC seal->load purge Purge with Nitrogen load->purge program Set Thermal Program (e.g., 10°C/min heating) purge->program run Run DSC Experiment program->run analyze Analyze Thermogram (Determine Onset of Decomposition) run->analyze end End analyze->end

Figure 1. Experimental workflow for DSC analysis of small molecules.

Bioconjugate_DSC_Workflow start Start prep Sample Preparation (Dialysis, Concentration Measurement) start->prep load Load Sample & Reference (Buffer) into DSC prep->load program Set Thermal Program (e.g., 1°C/min heating) load->program run Run DSC Experiment program->run analyze Analyze Thermogram (Determine Tm) run->analyze compare Compare Tm of Conjugate vs. Unconjugated Protein analyze->compare end End compare->end

Figure 2. Experimental workflow for DSC analysis of bioconjugates.

Stability_Interpretation sm_dsc DSC Thermogram sm_onset Lower Onset of Decomposition sm_dsc->sm_onset indicates sm_stable Higher Onset of Decomposition sm_dsc->sm_stable bc_shift Decrease in Tm (vs. Unconjugated) bc_stable No Significant Change or Increase in Tm bc_dsc DSC Thermogram Comparison bc_dsc->bc_shift suggests bc_dsc->bc_stable suggests

Figure 3. Logical relationship for interpreting DSC stability data.

Conclusion

DSC is a valuable tool for assessing the thermal stability of carbamate linkages and comparing them to other covalent bonds used in drug development. The data suggests that carbamates are generally less thermally stable than amides but can be more stable than esters, although this is highly dependent on the specific molecular structure. For bioconjugates, DSC provides critical insights into how the conjugation of a linker-drug via a carbamate bond affects the overall conformational stability of the protein. By employing standardized DSC protocols, researchers can obtain reliable and comparable data to guide the design and selection of linkers for optimized therapeutic performance.

References

Validating Protein Activity Post-Modification with N,N'-Disuccinimidyl Carbonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of proteins is a critical step in various applications, from creating antibody-drug conjugates to stabilizing therapeutic enzymes. N,N'-Disuccinimidyl carbonate (DSC) is a versatile homobifunctional crosslinking agent that targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, forming stable urethane (B1682113) bonds. While DSC is effective for conjugation and stabilization, a crucial subsequent step is the validation of the protein's biological activity. This guide provides a comparative overview of methods to assess protein function after modification with DSC, supported by experimental data from analogous protein modifications, and detailed protocols to aid in experimental design.

Comparison of Protein Activity After Chemical Modification

The impact of chemical modification on protein activity is highly dependent on the specific protein, the extent of modification, and the location of the modified residues. Modification of amino acids essential for substrate binding or catalysis can lead to a significant loss of activity. Conversely, modification of surface-exposed residues distant from the active site may have a minimal effect or, in some cases, even enhance activity or stability.

The following table summarizes quantitative data from studies on enzymes modified with amine-reactive crosslinkers or other chemical modifications, illustrating the range of possible outcomes. While direct quantitative kinetic data for DSC-modified proteins is not extensively published, the data from analogous modifications provide a valuable reference.

ProteinModification ReagentKey FindingsRetained Activity (%)Reference
Horseradish Peroxidase (HRP) Carbodiimide-activated carboxyl groupsEnzymatic activity as measured by 3,3'-diaminobenzidine (B165653) reaction remained virtually unchanged.~100%[1]
α-Chymotrypsin Pyromellitic anhydrideVmax in water-ethanol mixtures was broadened, indicating stabilization.>100% (in specific solvent mixtures)
Lysozyme Caffeic acidDecreased activity against Micrococcus lysodeikticus.69.2%[2]
Lysozyme p-Coumaric acidDecreased activity against Micrococcus lysodeikticus.64.7%[2]

Experimental Protocols

Accurate and reproducible assessment of protein activity is paramount. Below are detailed protocols for the modification of a protein with DSC and subsequent activity assays for common model enzymes.

Protocol 1: Modification of a Protein with this compound (DSC)

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound (DSC)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Dialysis or size-exclusion chromatography equipment

Procedure:

  • Protein Preparation: Prepare the protein solution at a known concentration in an amine-free buffer (e.g., PBS).

  • DSC Solution Preparation: Immediately before use, dissolve DSC in anhydrous DMSO to the desired stock concentration. DSC is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Modification Reaction: Add the DSC stock solution to the protein solution while gently vortexing. The molar ratio of DSC to protein will need to be optimized for each specific application to achieve the desired degree of modification without causing significant loss of activity. Typical molar excess of DSC can range from 10-fold to 100-fold.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted DSC. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Determine the concentration of the modified protein using a standard protein assay (e.g., BCA assay). The degree of modification can be assessed by techniques such as MALDI-TOF mass spectrometry.

Protocol 2: Horseradish Peroxidase (HRP) Activity Assay

Principle: This assay is based on the HRP-catalyzed oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) or o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD), in the presence of hydrogen peroxide (H₂O₂). The resulting colored product is measured spectrophotometrically.

Materials:

  • Native and DSC-modified HRP

  • Assay buffer (e.g., 50 mM phosphate-citrate buffer, pH 5.0)

  • Chromogenic substrate solution (e.g., TMB or OPD)

  • Hydrogen peroxide (H₂O₂) solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of the substrate and H₂O₂ in the assay buffer.

  • Enzyme Dilution: Dilute the native and DSC-modified HRP to a suitable concentration in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, followed by the enzyme solution.

  • Initiation: Start the reaction by adding the H₂O₂ and substrate solution to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), protected from light.

  • Termination: Stop the reaction by adding the stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculation: Calculate the specific activity of the native and modified enzyme and determine the percentage of retained activity.

Protocol 3: α-Chymotrypsin Activity Assay

Principle: This assay measures the hydrolysis of a synthetic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA), by α-chymotrypsin. The cleavage of the substrate releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.

Materials:

  • Native and DSC-modified α-chymotrypsin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Substrate stock solution (S-AAPF-pNA in DMSO)

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare working solutions of the substrate by diluting the stock solution in the assay buffer.

  • Enzyme Dilution: Dilute the native and DSC-modified α-chymotrypsin to a suitable concentration in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer and the enzyme solution.

  • Initiation: Start the reaction by adding the substrate solution to each well.

  • Measurement: Immediately measure the increase in absorbance at 410 nm over time in a kinetic mode.

  • Calculation: Determine the initial velocity (V₀) from the linear portion of the absorbance versus time plot. Calculate the Michaelis-Menten kinetic parameters (Km and Vmax) by measuring the initial velocities at various substrate concentrations. Compare the kinetic parameters of the native and modified enzyme to assess the impact of the modification on catalytic efficiency and substrate affinity.

Mandatory Visualizations

To further clarify the experimental workflows and the chemical principles involved, the following diagrams are provided.

experimental_workflow cluster_modification Protein Modification cluster_validation Activity Validation Protein Protein Reaction Reaction Protein->Reaction DSC DSC DSC->Reaction Quenching Quenching Reaction->Quenching Purification Purification Quenching->Purification Modified_Protein Modified_Protein Purification->Modified_Protein Modified_Protein_2 Modified Protein Native_Protein Native_Protein Activity_Assay_Native Activity_Assay_Native Native_Protein->Activity_Assay_Native Activity_Data_Native Activity_Data_Native Activity_Assay_Native->Activity_Data_Native Comparison Comparison Activity_Data_Native->Comparison Activity_Assay_Modified Activity_Assay_Modified Modified_Protein_2->Activity_Assay_Modified Activity_Data_Modified Activity_Data_Modified Activity_Assay_Modified->Activity_Data_Modified Activity_Data_Modified->Comparison

Caption: Workflow for validating protein activity after DSC modification.

reaction_mechanism cluster_DSC This compound (DSC) Reaction cluster_BS3 Alternative: Bis(sulfosuccinimidyl) suberate (B1241622) (BS³) Reaction Protein_NH2_DSC Protein-NH₂ Urethane_Bond Protein-NH-CO-O-Protein (Crosslink) or Protein-NH-CO-O-Succinimidyl (Activated) Protein_NH2_DSC->Urethane_Bond + DSC DSC DSC NHS_leaving N-Hydroxysuccinimide Urethane_Bond->NHS_leaving releases Protein_NH2_BS3 Protein-NH₂ Amide_Bond Protein-NH-CO-(CH₂)₆-CO-NH-Protein (Crosslink) Protein_NH2_BS3->Amide_Bond + BS³ BS3 BS³ Sulfo_NHS_leaving Sulfo-N-Hydroxysuccinimide Amide_Bond->Sulfo_NHS_leaving releases

References

A Comparative Guide to N,N'-Disuccinimidyl Carbonate and Other Homobifunctional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selection of an appropriate crosslinking agent is a critical determinant of experimental success. Homobifunctional crosslinkers, possessing two identical reactive groups, are invaluable tools for linking biomolecules, studying protein-protein interactions, and forming complex bioconjugates. This guide provides an objective comparison of N,N'-Disuccinimidyl carbonate (DSC), a versatile crosslinker, with other common homobifunctional alternatives, supported by available data and detailed experimental protocols.

Introduction to this compound (DSC)

This compound (DSC) is a homobifunctional N-hydroxysuccinimide (NHS) ester reagent widely used for the covalent conjugation of biomolecules.[1] Its primary application lies in the activation of hydroxyl and amino groups, facilitating the formation of stable carbamate (B1207046) and urea (B33335) linkages, respectively.[1][2] DSC serves as a milder alternative to hazardous reagents like phosgene.[3] It is particularly useful for coupling ligands, drugs, and other molecules to proteins via their lysine (B10760008) residues.[1]

The reactivity of DSC stems from its two N-hydroxysuccinimide esters, which readily react with nucleophiles such as primary amines. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]

Comparison of DSC with Other Homobifunctional Crosslinkers

The choice of a homobifunctional crosslinker is often dictated by factors such as the desired spacer arm length, solubility, and the specific application. While direct quantitative comparisons of DSC with other popular crosslinkers under identical experimental conditions are not extensively documented in the literature, a comparative analysis of their properties can guide reagent selection.

Key Performance Parameters
FeatureThis compound (DSC)Disuccinimidyl Suberate (DSS)Disuccinimidyl Glutarate (DSG)
Reactive Group N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Target Primary amines (-NH2)Primary amines (-NH2)Primary amines (-NH2)
Spacer Arm Length ~2.6 Å (carbonyl group)11.4 Å7.7 Å
Solubility Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water.[5]Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water.[5][6]Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water.[5][6]
Key Applications Activation of hydroxyl and amino groups, synthesis of carbamates and ureas, short-range crosslinking.[1][2]Protein-protein interaction studies, intramolecular crosslinking.[5][6]Shorter-range protein-protein interaction studies.[5][6]
Hydrolytic Stability Susceptible to hydrolysis in aqueous solutions, similar to other NHS esters.[7]Prone to hydrolysis, with a half-life of minutes to hours depending on pH.[7]Also susceptible to hydrolysis in aqueous environments.[7]

Note: The spacer arm length of DSC is represented by the central carbonyl group, which provides a very short and rigid linkage compared to the flexible alkyl chains of DSS and DSG.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for protein crosslinking using DSC and a generic NHS ester like DSS or DSG.

Protocol 1: Activation of a Hydroxyl-Containing Ligand with DSC for Protein Conjugation

This two-step protocol first activates a ligand containing a hydroxyl group with DSC, followed by conjugation to a protein.

Materials:

  • Ligand with a terminal hydroxyl group

  • This compound (DSC)

  • Anhydrous acetonitrile

  • Triethylamine (TEA)

  • Protein solution in phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Size-exclusion chromatography column for purification

Procedure:

  • Activation of Ligand:

    • Dissolve the hydroxyl-containing ligand in anhydrous acetonitrile.

    • Add a 1.5-fold molar excess of DSC and a 2-fold molar excess of TEA.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC for the formation of the activated carbonate.

    • The resulting activated ligand (a mixed carbonate) can be purified by silica (B1680970) gel chromatography if necessary.

  • Conjugation to Protein:

    • Dissolve the activated ligand in a minimal amount of an organic solvent like DMSO.

    • Add the activated ligand solution dropwise to the protein solution in PBS (pH 7.4) with gentle stirring. A common starting point is a 20-fold molar excess of the activated ligand to the protein.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the protein conjugate using a size-exclusion chromatography column to remove excess ligand and by-products.

Protocol 2: One-Step Protein Crosslinking with DSS or DSG

This protocol describes a typical one-step crosslinking reaction for studying protein-protein interactions.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • DSS or DSG

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

  • SDS-PAGE analysis reagents

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is in a buffer that does not contain primary amines.

  • Prepare Crosslinker Solution: Immediately before use, dissolve DSS or DSG in anhydrous DMSO or DMF to a concentration of 10-25 mM.

  • Crosslinking Reaction: Add the crosslinker solution to the protein solution to achieve the desired final concentration. A 20- to 50-fold molar excess of the crosslinker to the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.

Visualizing Bioconjugation Workflows

The following diagrams illustrate the reaction mechanisms and experimental workflows described.

DSC_Reaction_Mechanism cluster_activation Activation Step cluster_conjugation Conjugation Step DSC DSC Ligand_OH Ligand-OH Activated_Ligand Ligand-O-CO-NHS Ligand_OH->Activated_Ligand + DSC, TEA Activated_Ligand_2 Ligand-O-CO-NHS Protein_NH2 Protein-NH2 Conjugate Protein-NH-CO-O-Ligand Protein_NH2->Conjugate + Activated Ligand Crosslinking_Workflow Start Prepare Protein Solution (amine-free buffer) Add_Crosslinker Add Crosslinker (DSS or DSG in DMSO) Start->Add_Crosslinker Incubate Incubate (30-60 min at RT or 2h at 4°C) Add_Crosslinker->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Analyze Analyze by SDS-PAGE Quench->Analyze

References

Safety Operating Guide

Proper Disposal of N,N'-Disuccinimidyl Carbonate (DSC): A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Effective laboratory management of N,N'-Disuccinimidyl carbonate (DSC), a highly reactive bioconjugation and crosslinking agent, necessitates stringent disposal procedures to ensure personnel safety and environmental compliance. Due to its high reactivity and moisture sensitivity, DSC must be chemically neutralized before it is collected for waste disposal.

DSC is classified as a hazardous substance; it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] The primary mechanism for its neutralization is through hydrolysis or reaction with a primary amine, which breaks down the reactive N-hydroxysuccinimide (NHS) ester moieties. In aqueous environments, DSC rapidly hydrolyzes to form two equivalents of N-hydroxysuccinimide (NHS) and carbon dioxide gas.[4] This inherent reactivity provides a straightforward pathway for its deactivation in a controlled laboratory setting.

This guide provides detailed protocols for the safe chemical neutralization and disposal of unused DSC and contaminated materials.

Essential Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). DSC is a fine powder that can be easily inhaled and can irritate the skin and eyes.

  • Gloves: Wear chemical-resistant nitrile gloves.[5] Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][5]

  • Lab Coat: A standard laboratory coat should be worn to protect from spills.

  • Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of the powder.[5][6]

Chemical Neutralization: The First Step in Disposal

Unused or waste DSC should never be disposed of directly as a solid waste. It must first be "quenched" or neutralized by converting it into less reactive components. This is typically achieved by reacting the DSC with a nucleophilic solution. Below are two effective methods for this process.

ParameterMethod A: Amine QuenchingMethod B: Basic Hydrolysis
Neutralizing Agent Tris(hydroxymethyl)aminomethane (Tris)Sodium Bicarbonate (NaHCO₃)
Solution 1 M Tris buffer, pH 8.0 - 8.55-10% (w/v) Sodium Bicarbonate in water
Mechanism AminolysisBase-catalyzed Hydrolysis
Recommended Ratio Approx. 10 mL of 1 M Tris per 1 g of DSCApprox. 20 mL of solution per 1 g of DSC
Reaction Time 1 hour2-4 hours (or overnight)
Key Indicator Initial effervescence (CO₂ release) subsidesInitial effervescence (CO₂ release) subsides
Primary Byproducts N-hydroxysuccinimide (NHS), Carbon Dioxide, Tris-carbamate adductsN-hydroxysuccinimide (NHS), Carbon Dioxide

Experimental Protocols for DSC Neutralization

Protocol A: Neutralization via Amine Quenching

This method uses a common laboratory buffer, Tris, which contains a primary amine that efficiently quenches the reactive NHS ester groups of DSC.[7]

Materials:

  • Waste this compound

  • 1 M Tris buffer (pH adjusted to 8.0-8.5 with HCl)

  • A dedicated glass beaker or flask (appropriately sized to be no more than 50% full)

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

Procedure:

  • Preparation: Place the beaker or flask containing a stir bar on a magnetic stir plate inside a chemical fume hood.

  • Add Buffer: Add the required volume of 1 M Tris buffer (pH 8.0-8.5) to the beaker. Begin gentle stirring.

  • Slow Addition of DSC: Carefully and slowly add the waste DSC powder to the stirring Tris buffer in small portions. Caution: The reaction will generate carbon dioxide gas, causing effervescence. Add the solid slowly to avoid excessive foaming and potential overflow.

  • Reaction: Once all the DSC has been added, cover the beaker loosely (e.g., with a watch glass) to contain any splashes while still allowing gas to escape. Continue stirring the mixture at room temperature for at least 1 hour to ensure the reaction is complete.[7]

  • Verification: After 1 hour, check the pH of the solution. It should be neutral or slightly basic. If the solution is acidic, add more Tris buffer or a small amount of sodium bicarbonate until the pH is between 6.0 and 8.0.

  • Final Disposal: Transfer the neutralized aqueous solution into a properly labeled hazardous waste container designated for aqueous chemical waste.

Protocol B: Neutralization via Basic Hydrolysis

This method relies on the inherent moisture sensitivity of DSC, using a mild base to accelerate the hydrolysis reaction.[4]

Materials:

  • Waste this compound

  • 5-10% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution

  • A dedicated glass beaker or flask (appropriately sized to be no more than 50% full)

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

Procedure:

  • Preparation: Place the beaker or flask with a stir bar on a magnetic stir plate inside a chemical fume hood.

  • Add Solution: Add the required volume of the 5-10% sodium bicarbonate solution to the beaker and begin stirring.

  • Slow Addition of DSC: Carefully and in small portions, add the waste DSC powder to the stirring solution. Expect effervescence as carbon dioxide is produced. Control the rate of addition to prevent the reaction from foaming over.

  • Reaction: After all the solid has been added, cover the beaker loosely and allow the mixture to stir at room temperature. For complete hydrolysis, a reaction time of 2-4 hours is recommended. For convenience, this can be left to stir overnight.

  • Verification: Check the pH of the solution to ensure it is near neutral (pH 6-8). If necessary, adjust with a small amount of dilute acid (e.g., 1 M HCl) or base (e.g., sodium bicarbonate).

  • Final Disposal: Pour the neutralized aqueous solution into a designated and correctly labeled hazardous waste container for aqueous chemical waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

DSC_Disposal_Workflow cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_final Final Disposal start Identify Waste DSC (Solid or Contaminated Labware) ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood choose_method Choose Neutralization Method fume_hood->choose_method method_a Method A: Amine Quenching (1M Tris Buffer, pH 8.5) choose_method->method_a Fast method_b Method B: Basic Hydrolysis (5-10% NaHCO3 Solution) choose_method->method_b Simple add_reagent Slowly Add DSC to Stirring Neutralizing Solution method_a->add_reagent method_b->add_reagent react Stir at Room Temperature (1-4 hours) add_reagent->react verify Verify Neutralization (Check pH is between 6-8) react->verify collect_waste Pour Neutralized Liquid into Labeled Aqueous Waste Container verify->collect_waste dispose_solids Dispose of Contaminated PPE and Labware as Solid Waste verify->dispose_solids end_process Arrange for Pickup by Licensed Waste Disposal Service collect_waste->end_process dispose_solids->end_process

Caption: Workflow for the safe neutralization and disposal of this compound.

Disposal of Contaminated Materials

Any labware, weigh paper, or PPE that is grossly contaminated with solid DSC should be rinsed with one of the neutralizing solutions described above before being disposed of as solid hazardous waste. The first rinseate must be collected and treated as hazardous liquid waste.[8] Disposable items that cannot be decontaminated should be placed in a sealed bag or container, properly labeled, and disposed of through a licensed hazardous waste management service.[6]

References

Essential Safety and Operational Guide for Handling N,N'-Disuccinimidyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N,N'-Disuccinimidyl carbonate (DSC). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, a cause of skin irritation, and a cause of serious eye irritation.[1][2][3][4] It may also lead to respiratory irritation.[1][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][3][5]
Skin Protection Chemical-resistant gloves and impervious protective clothing.[5]Gloves tested according to EN 374.[3][6]
Respiratory Protection Dust mask or particulate filter is necessary if dust is generated.[6]N95 (US) or P2 (EN 143).[6] A full-face respirator may be required if exposure limits are exceeded.[5]

Quantitative Exposure Limits

The following table summarizes the available quantitative data regarding occupational exposure limits for this compound.

Exposure RouteProtection GoalThreshold LevelUsed InExposure Time
InhalationSystemic Effects1.1 mg/m³Worker (Industry)Chronic
DermalSystemic Effects0.313 mg/kg bw/dayWorker (Industry)Chronic

Data sourced from a Safety Data Sheet for this compound.[6]

Experimental Protocols: Safe Handling and Disposal

3.1. Handling Procedure:

  • Preparation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Donning PPE: Before handling, put on all required PPE as specified in the table above. Gloves must be inspected for any damage prior to use.[3][5]

  • Weighing and Transfer: Handle DSC carefully to avoid the formation of dust.[1][6][7] Use appropriate tools (e.g., spatula) for transfer.

  • During Use: Avoid contact with skin, eyes, and clothing.[1][6][7] Do not eat, drink, or smoke in the handling area.[4][5]

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly.[1][5] Use a proper glove removal technique to avoid skin contact with the outer surface of the glove.[3]

3.2. Storage:

Store this compound in a tightly closed container in a dry and cool place.[1][6][7] Some sources recommend refrigeration and storage under a nitrogen atmosphere.[1][7]

3.3. Accidental Release Measures:

In the event of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][7] Ventilate the affected area.[6]

3.4. Disposal Plan:

This compound and its container must be disposed of as hazardous waste.[6] Follow all local, regional, national, and international regulations for chemical waste disposal.[5][6] Do not dispose of down the drain.[1][6] Contaminated packaging should be treated with the same precautions as the substance itself.[6]

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Work in a Ventilated Area B Verify Eyewash/Shower Access A->B C Don Appropriate PPE B->C D Weigh and Transfer (Avoid Dust) C->D E Perform Experimental Work D->E F Properly Store DSC E->F G Decontaminate Work Area E->G J Collect Waste in Labeled Container E->J H Remove PPE Correctly G->H I Wash Hands Thoroughly H->I K Dispose as Hazardous Waste J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Disuccinimidyl carbonate
Reactant of Route 2
Reactant of Route 2
N,N'-Disuccinimidyl carbonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.